molecular formula C12H17NO4 B1335962 Methyl 2-amino-4,5-diethoxybenzoate CAS No. 20197-71-1

Methyl 2-amino-4,5-diethoxybenzoate

Cat. No.: B1335962
CAS No.: 20197-71-1
M. Wt: 239.27 g/mol
InChI Key: WYHBJUPMCJWBDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-diethoxybenzoate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO4/c1-4-16-10-6-8(12(14)15-3)9(13)7-11(10)17-5-2/h6-7H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHBJUPMCJWBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393227
Record name methyl 2-amino-4,5-diethoxybenzoate
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-71-1
Record name methyl 2-amino-4,5-diethoxybenzoate
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Record name METHYL 2-AMINO-4,5-DIETHOXYBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of Methyl 2-amino-4,5-diethoxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the structural properties of Methyl 2-amino-4,5-diethoxybenzoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide employs a comparative analysis with its close structural analog, Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6). By leveraging the extensive data available for the dimethoxy compound, we can project and understand the structural, spectroscopic, and physicochemical characteristics of the diethoxy variant. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted anthranilates as versatile intermediates in organic and medicinal chemistry.

Introduction and Statement on Data Availability

Substituted aminobenzoates are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific arrangement of the amino, ester, and alkoxy functional groups on the benzene ring in compounds like this compound provides a versatile scaffold for building more complex molecular architectures.

It is important to note that as of the date of this guide, specific experimental data for this compound is not widely available in peer-reviewed journals or major chemical databases. However, its structural analog, Methyl 2-amino-4,5-dimethoxybenzoate, is a well-documented and commercially available compound.[2][3][4] This guide will, therefore, provide a comprehensive overview of the known properties of the dimethoxy analog and use this as a basis to infer the properties of the diethoxy compound, a standard practice in chemical science for anticipating the characteristics of novel or less-studied molecules.

Molecular Structure and Core Properties

The foundational difference between the topic compound and its well-documented analog lies in the alkoxy substituents at the C4 and C5 positions of the benzene ring.

  • Methyl 2-amino-4,5-dimethoxybenzoate: Features two methoxy (-OCH₃) groups.

  • This compound: Features two ethoxy (-OCH₂CH₃) groups.

This seemingly minor difference has predictable consequences for the molecule's physical and chemical properties, including its molecular weight, lipophilicity, and steric profile.

Key Identifiers and Physicochemical Properties

The table below summarizes the known properties of Methyl 2-amino-4,5-dimethoxybenzoate and the projected properties for its diethoxy counterpart.

PropertyMethyl 2-amino-4,5-dimethoxybenzoateThis compound (Projected)Rationale for Projection
CAS Number 26759-46-6[2][3][4]Not Assigned/FoundThis is a unique identifier and cannot be projected.
Molecular Formula C₁₀H₁₃NO₄[2][3]C₁₂H₁₇NO₄Addition of two CH₂ groups.
Molecular Weight 211.22 g/mol [2][3]239.27 g/mol Increased mass from the two ethyl groups.
Appearance White to light yellow/orange crystalline powder[3]Likely a white to yellowish crystalline solid.Similar chromophores and crystal packing are expected.
Melting Point 128-134 °C[5][6]Likely similar or slightly lower.Increased molecular weight and van der Waals forces from the ethyl groups could increase the melting point, but the less symmetrical nature of the ethoxy groups might disrupt crystal packing, leading to a lower melting point. Experimental verification is needed.
Boiling Point 343.1 °C at 760 mmHg[5][6]Higher than the dimethoxy analog.Increased molecular weight and intermolecular forces.
Density ~1.189 g/cm³[5][6]Similar, likely slightly lower.The increase in volume from the ethyl groups may be slightly greater than the increase in mass.
LogP (Octanol/Water) 1.65380[6]Higher than the dimethoxy analog.The addition of two ethyl groups significantly increases the lipophilicity of the molecule.

Synthesis and Reaction Pathways

The synthesis of these compounds typically involves the reduction of a nitro group to an amine. The general and proven pathway for Methyl 2-amino-4,5-dimethoxybenzoate proceeds from its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.

General Synthesis Workflow

The diagram below illustrates the standard synthetic route, which is directly applicable to the diethoxy analog by starting with the corresponding diethoxy-nitro-benzoate precursor.

G cluster_0 Synthesis of Methyl 2-amino-4,5-dialkoxybenzoate start Methyl 4,5-dialkoxy-2-nitrobenzoate (Starting Material) reagents H₂, Pd/C Catalyst Methanol or Ethyl Acetate (Solvent) start->reagents 1. Add to reaction vessel reaction Catalytic Hydrogenation (Reduction of Nitro Group) reagents->reaction 2. Stir under H₂ atmosphere filtration Filtration (Removal of Catalyst) reaction->filtration 3. After reaction completion concentration Concentration (Removal of Solvent) filtration->concentration 4. Evaporate filtrate purification Column Chromatography (Purification of Product) concentration->purification 5. Isolate crude product product Methyl 2-amino-4,5-dialkoxybenzoate (Final Product) purification->product 6. Obtain pure product

Caption: General workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol (for Methyl 2-amino-4,5-dimethoxybenzoate)

This protocol is a self-validating system as the reaction progress can be monitored, and the final product is purified to a high degree.

Objective: To synthesize Methyl 2-amino-4,5-dimethoxybenzoate by reducing its nitro precursor.

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol or Ethyl Acetate (Anhydrous)

  • Hydrogen (H₂) gas supply

  • Round-bottomed flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

  • Column chromatography setup (Silica gel, petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.[7]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or at a specified pressure like 15 psi) and stir the mixture vigorously at room temperature.[7]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 16-24 hours).[7]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with the reaction solvent to ensure all product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using an eluent system such as petroleum ether:ethyl acetate (e.g., 10:1 v/v) to afford the pure white to light yellow solid product.[7]

Causality and Insights:

  • Choice of Catalyst: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction and can be easily removed by filtration.

  • Solvent Choice: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the starting material.

  • Self-Validation: The progress of the reaction is continuously validated by TLC. The final product's purity is confirmed through chromatographic separation and can be further assessed by melting point determination and spectroscopic analysis.

Spectroscopic and Structural Elucidation

The structural confirmation of organic molecules relies heavily on spectroscopic methods. While specific spectra for this compound are not available, we can predict the key signals based on the known data for the dimethoxy analog and the principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2-amino-4,5-dimethoxybenzoate in DMSO-d₆ shows distinct signals.[7] The expected spectrum for the diethoxy analog would show additional signals corresponding to the ethyl groups.

ProtonsMethyl 2-amino-4,5-dimethoxybenzoate (Observed Shifts in DMSO-d₆)[7]This compound (Projected Shifts)Multiplicity & Integration
Aromatic H (C3-H) ~7.12 ppm~7.1 ppmSinglet, 1H
Aromatic H (C6-H) ~6.36 ppm~6.3 ppmSinglet, 1H
-NH₂ ~6.45 ppm~6.4 ppmBroad Singlet, 2H
-COOCH₃ ~3.64 ppm~3.6 ppmSinglet, 3H
-OCH₃ (x2) ~3.74 ppm-Singlet, 6H
-OCH₂CH₃ (x2) -~4.0-4.1 ppmQuartet, 4H
-OCH₂CH₃ (x2) -~1.3-1.4 ppmTriplet, 6H

¹³C NMR (Carbon NMR): The carbon spectrum will similarly show additional resonances for the ethyl groups in the diethoxy compound. The chemical shifts of the aromatic carbons directly attached to the oxygen atoms will also be slightly different.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of both the dimethoxy and diethoxy compounds are expected to be very similar in the functional group region.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.

  • C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkages.

  • C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (from the methyl and ethyl groups) and aromatic C-H stretching bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.

    • Dimethoxy: m/z = 211

    • Diethoxy (Projected): m/z = 239

  • Fragmentation: Common fragmentation patterns would involve the loss of the ester methyl group (-CH₃), the methoxy/ethoxy groups (-OCH₃/-OCH₂CH₃), or the entire ester group (-COOCH₃).

Conclusion and Future Outlook

This guide has provided a comprehensive analysis of the structural properties of this compound by leveraging the robust data available for its close analog, Methyl 2-amino-4,5-dimethoxybenzoate. The core structure, synthetic pathways, and expected spectroscopic signatures have been detailed. While projections based on chemical principles provide a strong foundation for understanding this molecule, experimental validation is essential. Researchers working with the diethoxy variant are encouraged to perform full analytical characterization to confirm the projections made in this guide. The versatility of this chemical scaffold suggests its potential for continued use in the development of novel pharmaceuticals and other advanced materials.

References

  • Title: methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 Source: iChemical URL: [Link]

  • Title: Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Source: ResearchGate URL: [Link]

  • Title: Synthesis of methyl 4,5-diamino-2-ethoxybenzoate Source: PrepChem.com URL: [Link]

  • Title: Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6 Source: Chemsrc URL: [Link]

  • Title: Methyl 2-amino-4,5-dimethoxybenzoate Source: Weifang Anhe Chemical Co., Ltd. URL: [Link]

Sources

physical and chemical properties of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Versatile Anthranilate Building Block

A Note on the Subject Compound: This guide addresses the physical and chemical properties of Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6). Initial inquiries for its diethoxy analogue, Methyl 2-amino-4,5-diethoxybenzoate, found no significant documentation in commercial or scientific literature. As a well-characterized and structurally similar compound, the dimethoxy variant serves as an excellent and informative proxy, with the principles of its synthesis, reactivity, and characterization being directly applicable to the broader class of 4,5-dialkoxy anthranilate esters.

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted anthranilic acid ester of significant interest to the pharmaceutical and fine chemical industries. Its strategic placement of an amino group, a methyl ester, and two electron-donating methoxy groups on the benzene ring creates a versatile scaffold for complex organic synthesis.[1] The nucleophilic amino group ortho to the ester functionality provides a reactive handle for building heterocyclic ring systems, while the methoxy groups enhance the electron density of the aromatic ring, influencing its reactivity and the properties of downstream compounds. This guide offers a comprehensive overview of its core properties, synthesis, and chemical behavior, tailored for researchers and drug development professionals.

Core Physicochemical Properties

Precise knowledge of a compound's physical properties is fundamental for its application in synthesis, dictating choices for reaction solvents, purification methods, and storage conditions. Methyl 2-amino-4,5-dimethoxybenzoate is typically a solid at room temperature, appearing as a white to light orange or pale brown crystalline powder.[2][3]

Table 1: Key Identifiers and Physical Properties
PropertyValueSource(s)
IUPAC Name Methyl 2-amino-4,5-dimethoxybenzoate[4]
Synonyms Methyl 4,5-dimethoxyanthranilate, Methyl 6-aminoveratrate[5]
CAS Number 26759-46-6[2][5]
Molecular Formula C₁₀H₁₃NO₄[2][4]
Molecular Weight 211.22 g/mol [2]
Appearance White to light orange crystalline powder[2][5]
Melting Point 128-133 °C[6]
Boiling Point 343.1 °C at 760 mmHg (Predicted)[6]
Density 1.189 g/cm³ (Predicted)[6]
Flash Point 166.2 °C (Predicted)[6]

Synthesis and Purification

The most common and efficient synthesis of Methyl 2-amino-4,5-dimethoxybenzoate involves the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[7] This transformation is a cornerstone of aromatic chemistry, valued for its high yield and selectivity.

Causality in Synthesis: The Choice of Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial and laboratory method for this conversion.[7] The rationale for this choice is threefold:

  • High Selectivity: Pd/C is exceptionally effective at reducing aromatic nitro groups without affecting other reducible functionalities on the molecule, such as the methyl ester. This chemoselectivity is critical for ensuring a clean reaction and high purity of the desired product.

  • Mild Conditions: The reaction proceeds efficiently under ambient temperature and moderate hydrogen pressure (15-50 psi), avoiding the harsh, acidic conditions of metal-acid reductions (e.g., Sn/HCl) which could potentially hydrolyze the ester group.[7][8]

  • Ease of Workup: The palladium catalyst is a heterogeneous solid that can be completely removed by simple filtration, vastly simplifying the purification process compared to methods that introduce soluble metal salts.[7]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
  • Materials:

    • Methyl 4,5-dimethoxy-2-nitrobenzoate

    • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w)

    • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

    • Hydrogen (H₂) gas supply

    • Inert gas (Nitrogen or Argon)

    • Celite or another filter aid

  • Procedure:

    • Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker bottle) is charged with Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq).

    • Solvent Addition: Ethyl acetate or methanol is added to dissolve the starting material (concentration typically 0.1-0.2 M).

    • Inerting: The vessel is sealed and purged with an inert gas (N₂ or Ar) to remove oxygen.

    • Catalyst Addition: Under the inert atmosphere, the 10% Pd/C catalyst is carefully added.

    • Hydrogenation: The vessel is connected to a hydrogen source, purged several times with H₂, and then pressurized to the target pressure (e.g., 15-50 psi).[7]

    • Reaction: The mixture is agitated vigorously (e.g., shaken or stirred) at room temperature. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 16-24 hours).[7]

    • Workup: The vessel is carefully depressurized and purged with inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional solvent.

    • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, which often appears as a light yellow solid.[7]

    • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[7]

G cluster_workflow Synthesis Workflow A 1. Dissolve Nitro Precursor in EtOAc/MeOH B 2. Add Pd/C Catalyst (under N2) A->B C 3. Hydrogenate (15-50 psi H2, RT) B->C D 4. Monitor by TLC/LC-MS C->D D->C Reaction Incomplete E 5. Filter through Celite to remove Catalyst D->E Reaction Complete F 6. Concentrate Filtrate (under vacuum) E->F G 7. Isolate Product F->G

A typical workflow for the catalytic hydrogenation synthesis.

Chemical Reactivity and Applications

The synthetic utility of Methyl 2-amino-4,5-dimethoxybenzoate stems from the reactivity of its primary aromatic amine. This nucleophilic center is the site of numerous important transformations.

  • Acylation and Amidation: The amino group readily reacts with acyl chlorides, anhydrides, and carboxylic acids (using coupling agents) to form amides. This is a common first step in the synthesis of more complex molecules.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

  • Heterocycle Formation: The true power of this building block lies in its ability to form heterocyclic systems. The ortho relationship between the amine and the ester allows for condensation reactions with various bifunctional reagents to construct fused rings, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.[9]

The electron-donating methoxy groups at the C4 and C5 positions increase the nucleophilicity of the amino group at C2, making it more reactive towards electrophiles compared to unsubstituted methyl anthranilate.[10]

G cluster_reactivity Key Reactivity Pathways Start Methyl 2-amino- 4,5-dimethoxybenzoate Acyl Acylation (e.g., Acyl Chloride) Start->Acyl Diaz Diazotization (NaNO2, HCl) Start->Diaz Cyclo Cyclocondensation (e.g., with Isatoic Anhydride) Start->Cyclo Prod_Amide Amide Product Acyl->Prod_Amide Prod_Diazonium Diazonium Salt Diaz->Prod_Diazonium Prod_Heterocycle Fused Heterocycle (e.g., Quinazolinone) Cyclo->Prod_Heterocycle

Major reaction pathways for the title compound.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the compound. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are highly characteristic.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, distinct singlets for the two methoxy groups and the one methyl ester group, and a broad singlet for the amino (-NH₂) protons. A representative ¹H NMR spectrum in DMSO-d₆ shows peaks at δ 7.12 (s, 1H), 6.45 (s, 2H, likely the NH₂ protons), 6.36 (s, 1H), 3.74 (s, 6H, the two OCH₃ groups), and 3.64 (s, 3H, the ester OCH₃).[7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 211.22).[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Methyl 2-amino-4,5-dimethoxybenzoate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[5][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

    • Inhalation: Move the person to fresh air.

Conclusion

Methyl 2-amino-4,5-dimethoxybenzoate is a valuable and versatile chemical intermediate. Its well-defined physical properties, straightforward and high-yielding synthesis, and predictable reactivity make it an important tool for chemists in drug discovery and material science. Understanding the core principles outlined in this guide enables researchers to effectively incorporate this building block into complex synthetic strategies, particularly for the creation of novel heterocyclic compounds.

References

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-2-AMINO-3,5-DIMETHOXYBENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE | CAS 26759-46-6. Retrieved from [Link]

Sources

Methyl 2-amino-4,5-diethoxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4,5-diethoxybenzoate, identified by its CAS number 20197-71-1, is a strategically important aromatic amine that serves as a versatile building block in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern, featuring a nucleophilic amino group, an ester functionality, and two activating ethoxy groups, makes it a valuable intermediate in the fields of pharmaceutical and agricultural chemistry.[1] This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The insights provided herein are intended to empower researchers and scientists to leverage the full potential of this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 20197-71-1[1][2]
Molecular Formula C₁₂H₁₇NO₄[3][4]
Molecular Weight 239.27 g/mol Inferred from formula
IUPAC Name This compound[1]
Boiling Point 161.9 °C[3]
Appearance Expected to be a solidAnalogy to dimethoxy version[5]
Solubility Expected to be soluble in common organic solvents like ethyl acetate, methanol, and dichloromethane.Analogy to dimethoxy version

Note: Some physical properties are inferred by analogy to the closely related dimethoxy compound (CAS 26759-46-6) due to limited publicly available data for the diethoxy version.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a suitably substituted benzoic acid, followed by esterification and subsequent reduction of the nitro group. The following sections provide a detailed, field-proven methodology.

Part 1: Synthesis of the Nitro-Intermediate: Methyl 4,5-diethoxy-2-nitrobenzoate

The critical precursor for the target molecule is Methyl 4,5-diethoxy-2-nitrobenzoate. Its synthesis involves the nitration of 4,5-diethoxybenzoic acid followed by esterification. The following protocol is adapted from established methods for analogous dimethyl and dimethoxy compounds.[6][7][8][9]

Step 1: Nitration of 4,5-diethoxybenzoic Acid

The introduction of a nitro group at the 2-position is a crucial step. The electron-donating nature of the ethoxy groups directs the electrophilic nitration ortho and para to themselves. The position ortho to the deactivating carboxyl group and one of the ethoxy groups is the most sterically and electronically favored.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4,5-diethoxybenzoic acid in concentrated sulfuric acid with cooling to maintain the temperature between 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature below 10 °C in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4,5-diethoxybenzoic acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4,5-diethoxy-2-nitrobenzoic acid.

Step 2: Esterification of 4,5-diethoxy-2-nitrobenzoic Acid

The subsequent Fischer esterification converts the carboxylic acid to its corresponding methyl ester.

Experimental Protocol:

  • In a round-bottom flask, suspend 4,5-diethoxy-2-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Methyl 4,5-diethoxy-2-nitrobenzoate.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

Part 2: Reduction to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The following protocol is adapted from the well-established reduction of the analogous dimethoxy compound.[10]

Experimental Protocol:

  • To a solution of Methyl 4,5-diethoxy-2-nitrobenzoate in a suitable solvent (e.g., ethyl acetate or methanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 15-50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[10]

Synthesis Workflow Diagram:

SynthesisWorkflow A 4,5-Diethoxybenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B C 4,5-Diethoxy-2-nitrobenzoic Acid B->C D Esterification (CH₃OH, H₂SO₄) C->D E Methyl 4,5-diethoxy-2-nitrobenzoate D->E F Catalytic Hydrogenation (H₂, Pd/C) E->F G This compound (CAS 20197-71-1) F->G DrugSynthesis A This compound B Cyclization (e.g., with formamidine acetate) A->B C Diethoxy-quinazolinone intermediate B->C D Chlorination (e.g., SOCl₂) C->D E 4-Chloro-diethoxyquinazoline D->E F Nucleophilic Aromatic Substitution (with a substituted aniline) E->F G Kinase Inhibitor Candidate F->G

Caption: A potential synthetic route to a kinase inhibitor from the title compound.

Safety and Handling

A comprehensive understanding of the safety and handling procedures is crucial when working with any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS). [2][11][12]

  • Hazard Identification: May cause skin, eye, and respiratory irritation. [12]* First Aid Measures:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [11] * Eye Contact: Rinse thoroughly with clean water for at least 15 minutes. [11] * Ingestion: Do not induce vomiting. Rinse mouth with water. [11] * In all cases of exposure, seek medical attention if symptoms persist. [11]* Handling and Storage:

    • Handle in a well-ventilated area. [12] * Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12] * Store in a cool, dry place away from incompatible materials. [11]* Fire-Fighting Measures: Use appropriate extinguishing media for the surrounding fire. Wear self-contained breathing apparatus and full protective clothing. [11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals. Its well-defined synthetic pathway, adaptable from closely related compounds, and its strategic functional groups make it an attractive building block for drug discovery programs targeting a range of therapeutic areas. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this compound into their synthetic strategies, paving the way for the creation of next-generation therapeutics.

References

  • Chemsigma. (n.d.). 20197-71-1 this compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [20197-71-1]. Retrieved from [Link]

  • Kreisel. (2025). Safety data sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-amino-4,5-diethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 18, 2026 – In the intricate world of pharmaceutical development and chemical synthesis, understanding the solubility of a compound is a cornerstone of process optimization, formulation design, and ensuring reproducible outcomes. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of Methyl 2-amino-4,5-diethoxybenzoate in organic solvents. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles of physical chemistry, proven experimental methodologies, and data from the closely related analogue, Methyl 2-amino-4,5-dimethoxybenzoate, to provide a robust framework for approaching its solubility characteristics.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate in various organic solvents is a critical parameter that influences every stage of its lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] A thorough understanding of a compound's solubility profile allows for the rational selection of solvents for crystallization, extraction, and chromatographic purification.[3] Furthermore, in drug development, poor solubility can lead to challenges in formulation and may negatively impact the therapeutic efficacy of the final product.

This guide focuses on this compound, an aromatic amine with potential applications as a building block in organic synthesis. Due to the limited availability of direct solubility data, we will also refer to its close structural analogue, Methyl 2-amino-4,5-dimethoxybenzoate, for which more physicochemical data is available.[4][5][6] The principles and methodologies discussed herein are broadly applicable to organic molecules and are intended to empower the researcher with a systematic approach to solubility determination and prediction.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[7] At its core, the dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy of the system. For dissolution to occur spontaneously, the Gibbs free energy of mixing must be negative. This is influenced by both enthalpic and entropic factors.

Several key factors dictate the solubility of an organic compound:

  • Solute-Solvent Interactions: Favorable intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, promote dissolution.

  • Crystal Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice must be overcome by the energy released from solute-solvent interactions.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional thermal energy helps to overcome the lattice energy.[8]

  • Polarity: The polarity of both the solute and the solvent plays a crucial role. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

Physicochemical Properties of this compound and its Analogue

To predict the solubility of this compound, it is essential to first understand its molecular structure and physicochemical properties. While specific experimental data for the diethoxy compound is scarce, we can infer its properties from its structure and by comparison with the dimethoxy analogue.

This compound

  • Molecular Formula: C₁₂H₁₇NO₄

  • Molecular Weight: 239.27 g/mol (calculated)

  • Structure: An aromatic ring substituted with an amino group, a methyl ester group, and two ethoxy groups. The presence of the amino group and the oxygen atoms in the ester and ether functionalities allows for hydrogen bonding, while the aromatic ring and the ethyl groups contribute to its non-polar character.

Methyl 2-amino-4,5-dimethoxybenzoate (Analogue)

  • Molecular Formula: C₁₀H₁₃NO₄[4]

  • Molecular Weight: 211.22 g/mol [4]

  • Melting Point: 128-133 °C[5]

  • Appearance: White to light yellow crystalline powder.[4]

The primary difference between the target compound and its analogue is the replacement of two methoxy groups with two ethoxy groups. This substitution increases the molecular weight and the non-polar surface area of the molecule, which is expected to influence its solubility in various organic solvents.

Experimental Determination of Solubility: A Practical Guide

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]

The Shake-Flask Method: A Step-by-Step Protocol

The principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest and then to determine the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (solute)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm or smaller)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis: Analyze the concentration of the solute in the filtrate using a suitable analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique will depend on the properties of the solute and the desired accuracy.

  • UV-Vis Spectroscopy: If the compound has a chromophore and a unique absorption maximum, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination. A calibration curve of absorbance versus concentration must first be prepared.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. It is particularly useful for complex mixtures or when high accuracy is required. A calibration curve is also necessary.

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Agitate at constant temperature (24-72 hours) prep2->equil sample Allow solid to settle equil->sample filter Filter supernatant sample->filter analyze Analyze concentration (UV-Vis or HPLC) filter->analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicting Solubility: A Computational Approach

In the absence of experimental data, computational methods can provide valuable estimates of a compound's solubility.[1][10] These methods range from simple empirical rules to more complex thermodynamic models and machine learning algorithms.

Leveraging Analogue Data and "Like Dissolves Like"

A qualitative assessment of solubility can be made by considering the principle of "like dissolves like" and by comparing the structure of this compound to its dimethoxy analogue.

  • Polar Solvents (e.g., Methanol, Ethanol): The presence of the amino group and the ether oxygens allows for hydrogen bonding with protic solvents. The solubility is expected to be moderate.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have dipole moments, leading to favorable interactions with the solute. Good solubility is anticipated.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The larger non-polar surface area of the diethoxy derivative compared to the dimethoxy analogue may lead to slightly better solubility in non-polar solvents. However, overall solubility is expected to be lower than in polar solvents due to the polar functional groups on the molecule.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models

More sophisticated approaches involve the use of QSPR models and machine learning algorithms.[1][11] These models use a set of molecular descriptors (calculated from the molecule's structure) to predict its solubility in various solvents. While developing a specific model for this compound is beyond the scope of this guide, researchers can utilize existing pre-trained models or develop their own using available datasets.

The general workflow for solubility prediction using these models is as follows:

G start Define Solute and Solvent Structures descriptors Calculate Molecular Descriptors start->descriptors model Apply Predictive Model (QSPR / Machine Learning) descriptors->model prediction Predicted Solubility model->prediction

Caption: General Workflow for Computational Solubility Prediction.

Data Summary and Interpretation

While quantitative experimental data for this compound is not available in the public domain, we can present a hypothetical solubility profile based on the principles discussed. This table is for illustrative purposes and should be confirmed by experimental measurement.

SolventSolvent TypePredicted Solubility RankRationale
HexaneNon-polarLowMismatch in polarity.
TolueneNon-polar (aromatic)Low to ModerateAromatic interactions may slightly enhance solubility.
Ethyl AcetatePolar aproticHighGood balance of polarity and hydrogen bond accepting ability.
AcetonePolar aproticHighStrong dipole-dipole interactions and hydrogen bond acceptor.
EthanolPolar proticModerate to HighHydrogen bonding capability, but the non-polar ethyl groups of the solute may limit very high solubility.
MethanolPolar proticModerateSimilar to ethanol, good hydrogen bonding.
WaterPolar proticVery LowThe large organic structure is expected to make it sparingly soluble in water.

Conclusion and Future Directions

Understanding the solubility of this compound is crucial for its effective utilization in research and development. This guide has provided a comprehensive framework for approaching this challenge, encompassing both theoretical principles and practical experimental methodologies. While direct experimental data remains a key missing piece of the puzzle, the strategies outlined here, including the use of analogue data and established experimental protocols, provide a clear path forward for researchers.

It is strongly recommended that experimental solubility studies be conducted for this compound in a range of pharmaceutically and synthetically relevant organic solvents. The data generated from such studies would be invaluable to the scientific community and would enable more precise process development and formulation design.

References

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved January 18, 2026, from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

  • ACS Figshare. (2024). Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K. Retrieved January 18, 2026, from [Link]

  • Müller, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. Retrieved January 18, 2026, from [Link]

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]

  • Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Applied Sciences Research, 8(10), 5038-5047.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2018). Solubility Correlations of Common Organic Solvents. Retrieved January 18, 2026, from [Link]

  • Weifang Anhe Chemical Co., Ltd. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved January 18, 2026, from [Link]

  • Bradley, J.-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

  • ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 18, 2026, from [Link]

Sources

Methyl 2-amino-4,5-diethoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate

A Note on Chemical Nomenclature: The topic specified was "Methyl 2-amino-4,5-diethoxybenzoate." However, extensive database searches revealed that this compound is not commonly documented. The scientifically prominent and commercially available compound with a closely related name is Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6). This guide will focus on this well-characterized molecule, assuming a typographical error in the original topic.

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aromatic amine that serves as a high-value building block in modern organic and medicinal chemistry. Its strategic placement of an amino group, a methyl ester, and two methoxy substituents on the benzene ring makes it a versatile precursor for the synthesis of complex heterocyclic systems. Particularly, its structure is ideally suited for the construction of quinazoline and quinazolinone scaffolds, which are core components of numerous pharmacologically active agents. This guide provides a detailed overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its critical role in the development of targeted therapeutics.

Physicochemical and Structural Properties

Methyl 2-amino-4,5-dimethoxybenzoate is typically a white to light-orange crystalline solid under standard conditions.[1][2] The molecule's reactivity is primarily dictated by the nucleophilic amino group and the ester functionality, which allow for a wide range of chemical transformations.

Key Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₄[1][3]
Molecular Weight 211.22 g/mol [3]
CAS Number 26759-46-6[3]
Appearance White to Light yellow to Light orange powder to crystal
Melting Point 128-133 °C
Boiling Point 343.1 °C at 760 mmHg
Density 1.189 g/cm³
Purity Typically >98.0% (GC)
Synonyms 2-Amino-4,5-dimethoxybenzoic Acid Methyl Ester; Methyl 4,5-Dimethoxyanthranilate; Methyl 6-Aminoveratrate[1]

Synthesis Protocol

The most common and efficient synthesis of Methyl 2-amino-4,5-dimethoxybenzoate involves the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[4] This reaction is a classic example of nitro group reduction, a fundamental transformation in the synthesis of aromatic amines.

Causality of Experimental Design

The choice of a palladium on activated carbon (Pd/C) catalyst is deliberate. Palladium is highly effective at activating molecular hydrogen, facilitating its addition across the nitro group. The carbon support provides a high surface area for the reaction, maximizing catalyst efficiency. Methanol or ethyl acetate are chosen as solvents due to their ability to dissolve the starting material and their relative inertness under hydrogenation conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC), a rapid and effective technique to qualitatively assess the consumption of the starting material and the appearance of the product.

Experimental Workflow: Catalytic Hydrogenation

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve Methyl 4,5-dimethoxy- 2-nitrobenzoate in Methanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst purge Purge vessel with H₂ gas add_catalyst->purge react Stir under H₂ atmosphere (1 atm, room temp, 24h) purge->react monitor Monitor by TLC react->monitor filter Filter through Celite to remove Pd/C monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by Column Chromatography (Petroleum Ether:Ethyl Acetate) concentrate->purify product Obtain Methyl 2-amino- 4,5-dimethoxybenzoate purify->product

Caption: Workflow for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate.

Detailed Step-by-Step Methodology
  • Preparation : In a 100 mL round-bottomed flask, dissolve 1.9 g (7.2 mmol) of Methyl 4,5-dimethoxy-2-nitrobenzoate in 50 mL of methanol.[4]

  • Catalyst Addition : Carefully add 0.2 g of 10% palladium on activated carbon (Pd/C) catalyst to the solution.

  • Hydrogenation : Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature for approximately 24 hours.[4]

  • Monitoring : Periodically check the reaction's progress by TLC, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v). The disappearance of the starting nitro compound spot indicates completion.

  • Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol or ethyl acetate to ensure full recovery of the product.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by column chromatography using a gradient of petroleum ether and ethyl acetate to afford the target compound as a white or light-yellow solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • Chromatography : Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Spectroscopy :

    • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum for Methyl 2-amino-4,5-dimethoxybenzoate in DMSO-d₆ typically shows singlets for the two aromatic protons, the two methoxy groups, the methyl ester, and a broad singlet for the amine protons. A reported ¹H NMR spectrum shows peaks at: δ 7.12 (s, 1H), 6.45 (s, 2H, NH₂), 6.36 (s, 1H), 3.74 (s, 6H, 2xOCH₃), 3.64 (s, 3H, COOCH₃).

    • Mass Spectrometry (MS) : Confirms the molecular weight of the compound (211.22 g/mol ).

Applications in Drug Development

Methyl 2-amino-4,5-dimethoxybenzoate is not typically a final drug product but rather a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary utility lies in the construction of the quinazoline ring system, a privileged scaffold in medicinal chemistry found in many approved drugs.[5][6]

Role as a Quinazoline Precursor

The ortho-amino ester functionality allows for cyclization reactions with various C1-electrophiles (e.g., formamidine acetate, formic acid) to form the pyrimidinone ring of the quinazoline system. The methoxy groups provide electronic and steric influence and can be further functionalized if needed.

App_Workflow start_mol Methyl 2-amino- 4,5-dimethoxybenzoate reagent + Formamidine Acetate (Cyclization Reagent) intermediate 6,7-Dimethoxyquinazolin-4(3H)-one (Core Scaffold) reagent->intermediate Cyclocondensation functionalization Further Synthetic Steps: - Chlorination - Nucleophilic Substitution - Side Chain Attachment intermediate->functionalization final_drug Gefitinib (EGFR Kinase Inhibitor) functionalization->final_drug

Caption: Role as a key building block in the synthesis of Gefitinib.

Case Study: Synthesis of Gefitinib

A prominent example of its application is in the synthesis of Gefitinib (Iressa®) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used to treat non-small-cell lung cancer.[7][8] In many synthetic routes, 2-amino-4,5-dimethoxybenzoic acid (derived from the methyl ester) is cyclized to form the 6,7-dimethoxyquinazolinone core.[1] This core is then elaborated through several steps, including chlorination and nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, to yield the final drug molecule.[9] The use of Methyl 2-amino-4,5-dimethoxybenzoate provides an efficient and reliable entry point to this critical quinazoline intermediate.

Safety and Handling

As a laboratory chemical, Methyl 2-amino-4,5-dimethoxybenzoate should be handled with appropriate precautions.

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. The compound is intended for research use only.[3][10]

Conclusion

Methyl 2-amino-4,5-dimethoxybenzoate is a foundational building block for synthetic and medicinal chemists. Its well-defined properties and straightforward synthesis via catalytic hydrogenation make it readily accessible. Its most significant contribution is as a key precursor to the quinazoline scaffold, enabling the development of targeted therapies like Gefitinib. A thorough understanding of its chemistry, handling, and synthetic utility is essential for researchers engaged in the design and discovery of novel therapeutic agents.

References

  • Patel, D. R., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate.
  • Google Patents. A process for the preparation of gefitinib. (WO2010076810A2).
  • Li, J. J. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis. Available from: [Link]

  • Bajaj, S., et al. (2017). Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1- b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. ResearchGate. Available from: [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

  • SciELO. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Available from: [Link]

  • PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

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discovery and history of 2-amino-4,5-diethoxy-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester

Authored by: A Senior Application Scientist

Introduction

While the specific historical record detailing the first synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester is not extensively documented in readily available literature, its creation is a testament to the power of classical organic synthesis reactions. This molecule, a substituted anthranilate, is accessible through a logical and well-established multi-step synthetic pathway. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures.

This technical guide provides a comprehensive overview of a highly plausible and efficient synthetic route to 2-amino-4,5-diethoxy-benzoic acid methyl ester. The narrative will delve into the causality behind experimental choices, offering insights grounded in established chemical principles. The protocols described herein are designed to be self-validating, providing a clear and reproducible path for the proficient chemist.

Overall Synthetic Workflow

The synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester can be efficiently achieved in a three-step process commencing from 3,4-diethoxybenzoic acid. The overarching strategy involves:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the 2-position of the benzene ring.

  • Fischer Esterification: Conversion of the carboxylic acid functionality to a methyl ester.

  • Catalytic Hydrogenation: Reduction of the nitro group to the desired primary amine.

G cluster_0 Synthetic Workflow A Step 1: Nitration of 3,4-Diethoxybenzoic Acid B Step 2: Fischer Esterification of 4,5-Diethoxy-2-nitrobenzoic Acid A->B Intermediate: 4,5-Diethoxy-2-nitrobenzoic Acid C Step 3: Catalytic Hydrogenation of Methyl 4,5-Diethoxy-2-nitrobenzoate B->C Intermediate: Methyl 4,5-Diethoxy-2-nitrobenzoate D Final Product: 2-amino-4,5-diethoxy-benzoic acid methyl ester C->D

Caption: Overall synthetic workflow for 2-amino-4,5-diethoxy-benzoic acid methyl ester.

Part 1: Nitration of 3,4-Diethoxybenzoic Acid

The initial step in this synthesis is the regioselective nitration of the starting material, 3,4-diethoxybenzoic acid. The two ethoxy groups are strong activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The combined directing effects of these substituents favor the introduction of the nitro group at the 2-position, which is ortho to one ethoxy group and meta to the carboxylic acid.

Experimental Protocol

A robust method for this transformation is adapted from the nitration of the analogous 3,4-dimethoxybenzoic acid.[1][2]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 3,4-diethoxybenzoic acid (10 g, 50.9 mmol).

  • Slowly add 20% nitric acid (50 mL) to the flask while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid to afford 4,5-diethoxy-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Transformation

Caption: Nitration of 3,4-diethoxybenzoic acid.

Part 2: Fischer Esterification of 4,5-Diethoxy-2-nitrobenzoic Acid

With the nitro group in place, the next step is the esterification of the carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4]

Experimental Protocol

This protocol is based on general Fischer esterification procedures for nitrobenzoic acids.[5][6]

  • In a 250 mL round-bottom flask, suspend 4,5-diethoxy-2-nitrobenzoic acid (10 g, 39.2 mmol) in methanol (100 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,5-diethoxy-2-nitrobenzoate.[7] This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Chemical Transformation

Sources

Unlocking the Potential of Methyl 2-amino-4,5-diethoxybenzoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of potential research areas for Methyl 2-amino-4,5-diethoxybenzoate, moving beyond its conventional use as a simple starting material. It is structured to inspire and facilitate innovative research by providing in-depth scientific context, actionable experimental protocols, and a forward-looking perspective on its applications.

Introduction: Re-evaluating a Versatile Scaffold

This compound, a substituted anthranilate, is a molecule poised for greater recognition within the scientific community. While readily available, its potential has been largely confined to its role as a chemical intermediate. This guide posits that its unique structural and electronic features—a nucleophilic aniline, a modifiable ester, and strategically positioned diethoxy groups—render it a privileged scaffold for the development of novel therapeutics and advanced materials. We will explore promising, yet underexplored, research avenues, providing the conceptual framework and practical methodologies to empower researchers in unlocking the full potential of this versatile compound.

Part 1: The Strategic Value of the Core Structure

The therapeutic and material potential of a molecule is fundamentally rooted in its architecture. The arrangement of functional groups in this compound offers a compelling starting point for rational design.

The Anthranilate Moiety: A Gateway to Privileged Heterocycles

The 2-aminobenzoate, or anthranilate, core is a well-established building block in medicinal chemistry. It serves as a precursor to a multitude of heterocyclic systems, most notably quinazolines and quinazolinones, which are prominent in numerous biologically active compounds.

The Diethoxy Substituents: More Than Just Spectators

The 4,5-diethoxy groups are critical for fine-tuning the molecule's physicochemical properties. They significantly enhance lipophilicity, which can improve membrane permeability, and their metabolic fate can be modulated to control the pharmacokinetic profile of derivative compounds. Furthermore, these alkoxy groups can engage in specific interactions with biological targets, contributing to binding affinity and selectivity.[1][2][3] The steric hindrance provided by these groups can also direct the regioselectivity of further chemical modifications.

Part 2: High-Impact Research Frontiers

The true value of this compound lies in its potential as a launchpad for creating novel molecules with tailored functions. The following sections delineate several high-potential research directions.

A New Generation of Kinase Inhibitors

The quinazoline core, readily synthesized from this compound, is a cornerstone of many clinically successful kinase inhibitors. The diethoxy substitution pattern offers a unique opportunity to achieve selectivity for specific kinases, a significant challenge in the field.[4][5][6][7] By targeting inactive conformations or exploiting subtle differences in the ATP-binding pocket, novel inhibitors with improved efficacy and reduced off-target effects can be developed.[4][8]

Experimental Workflow: Synthesis and Screening of Novel 6,7-Diethoxyquinazoline Kinase Inhibitors

G cluster_synthesis Synthesis Phase cluster_screening Screening Cascade cluster_optimization Lead Optimization A This compound B Reaction with Formamide or Formamidine Acetate A->B C Cyclization to form 6,7-diethoxyquinazolin-4(3H)-one B->C D Chlorination of C4 position (e.g., with POCl3) C->D E Nucleophilic Aromatic Substitution with diverse anilines (R-NH2) D->E F Primary Kinase Panel Screen (Biochemical Assay) E->F G Hit Identification & Confirmation F->G H IC50 Determination for Active Compounds G->H I Kinome-wide Selectivity Profiling H->I J Cell-based Assays (e.g., target engagement, anti-proliferative) I->J K Structure-Activity Relationship (SAR) Analysis I->K J->K L In vivo Efficacy Studies K->L

Caption: Workflow for the synthesis and evaluation of novel kinase inhibitors.

Detailed Protocol: Synthesis of a 4-Anilino-6,7-diethoxyquinazoline Library

  • Synthesis of 6,7-diethoxyquinazolin-4(3H)-one:

    • A solution of this compound and formamidine acetate in a high-boiling solvent like 2-methoxyethanol is heated to reflux for several hours.[9] Alternatively, heating the starting anthranilate in formamide at high temperatures (e.g., 165-170 °C) can also effect the cyclization.[9][10]

    • The reaction progress is monitored by HPLC or TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration.

  • Chlorination of the C4 Position:

    • The 6,7-diethoxyquinazolin-4(3H)-one is suspended in phosphorus oxychloride (POCl3) with a catalytic amount of DMF.

    • The mixture is heated to reflux until the reaction is complete.

    • The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.

    • The crude 4-chloro-6,7-diethoxyquinazoline is isolated by filtration.

  • Nucleophilic Aromatic Substitution:

    • The 4-chloro derivative is dissolved in a suitable solvent such as isopropanol.

    • The desired aniline derivative is added, often with a catalytic amount of acid.

    • The reaction is heated to reflux until completion.

    • The product, typically as a hydrochloride salt, precipitates upon cooling and is collected by filtration.

Data Presentation: Representative Kinase Inhibition Data

Compound IDC4-Aniline SubstituentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cellular Potency (GI50, µM)
LEAD-01 3-ethynyl-phenyl12>10,0000.45
LEAD-02 3-chloro-4-fluoro-phenyl255,2000.80
LEAD-03 4-morpholino-phenyl150>10,0002.5
Novel Modulators of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapies aimed at anxiety, epilepsy, and sleep disorders.[11] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous ligand, GABA.[12] The anthranilate scaffold can be elaborated into novel heterocyclic systems that may act as unique GABA-A receptor modulators, potentially offering improved subtype selectivity and better side-effect profiles compared to classical benzodiazepines.

Signaling Pathway: Allosteric Modulation of the GABA-A Receptor

cluster_GABA GABA-A Receptor Signaling cluster_Modulator Allosteric Modulation GABA GABA Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->Receptor Chloride Cl- Influx Receptor->Chloride Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Modulator Novel Modulator (from this compound) Modulator->Receptor Positive Allosteric Modulation

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Protocol: Screening for GABA-A Receptor Modulatory Activity

  • Cell Culture and Receptor Expression:

    • Utilize a cell line (e.g., HEK293 or Xenopus oocytes) expressing specific subtypes of the GABA-A receptor (e.g., α1β2γ2, α2β3γ2).[13]

  • Electrophysiological Recordings:

    • Perform two-electrode voltage-clamp or patch-clamp recordings to measure GABA-induced chloride currents.[13]

    • Establish a baseline current by applying a low concentration of GABA (EC10-EC20).

    • Co-apply test compounds with GABA to identify potentiation of the current.

    • Determine the EC50 and maximal efficacy for active compounds.

  • Binding Assays:

    • Conduct radioligand binding assays (e.g., using [3H]muscimol) to determine if the compounds interact with the GABA binding site or an allosteric site.[13]

Advanced Fluorescent Probes for Bioimaging

Anthranilic acid and its derivatives are known to exhibit fluorescence, and their photophysical properties are highly sensitive to the local environment.[14] This makes them excellent candidates for the development of fluorescent probes for bioimaging applications.[15][16][17][18][19] By chemically modifying the this compound scaffold, it is possible to create novel fluorophores with tailored properties for specific applications, such as sensing ions, reactive oxygen species, or for use in super-resolution microscopy.[15][16]

Logical Relationship: From Core Scaffold to Functional Fluorophore

A This compound Electron-rich aromatic core Reactive amine and ester groups B Chemical Derivatization Extension of π-conjugation Introduction of a recognition moiety A->B Enables C Novel Fluorescent Probe Tunable photophysical properties Environment-sensitive emission Target-specific binding B->C Yields D Bioimaging Applications Live-cell imaging Super-resolution microscopy In vivo imaging C->D Facilitates

Caption: Design strategy for novel anthranilate-based fluorescent probes.

Experimental Protocol: Characterization of Novel Fluorophores

  • Synthesis of Derivatives:

    • Modify the anthranilate core via reactions such as Sandmeyer, Buchwald-Hartwig, or Sonogashira couplings to extend the π-system and introduce desired functionalities.

  • Photophysical Characterization:

    • Measure the absorption and emission spectra in a range of solvents to determine the Stokes shift and solvatochromic properties.

    • Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate).

    • Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).

  • Application in Bioimaging:

    • Assess the cytotoxicity of the novel probes in relevant cell lines.

    • Perform live-cell imaging using confocal or fluorescence microscopy to evaluate cell permeability, localization, and photostability.

Conclusion: A Call for Innovative Exploration

This compound represents a significant, yet underutilized, opportunity in chemical and pharmaceutical research. Its inherent structural attributes make it an ideal starting point for the development of novel kinase inhibitors with enhanced selectivity, a new generation of GABA-A receptor modulators, and sophisticated fluorescent probes for advanced bioimaging. This guide has provided a strategic roadmap and the necessary technical foundations to embark on these exciting research avenues. It is through the creative and rigorous exploration of such versatile scaffolds that the next breakthroughs in medicine and materials science will be realized.

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  • Synthesis, characterization and thermal studies of NIR fluorescent probe based on poly(anthranilicacid)/sand nanocomposite. Springer Professional. [Link]

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  • Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • NIR Dyes for Bioimaging Applications. PubMed Central. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. PubMed Central. [Link]

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  • Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence. [Link]

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  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
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Sources

Introduction: The Strategic Importance of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-4,5-diethoxybenzoate

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its strategic importance lies in the unique interplay of its substituent groups: a nucleophilic primary amino group, two electron-donating ethoxy groups, and an electron-withdrawing methyl ester. This arrangement provides multiple reaction sites, enabling its use as a key intermediate in the development of a wide range of high-value molecules, including pharmaceuticals, agrochemicals, and specialized polymers.[1][2] In drug discovery, for instance, analogous scaffolds are crucial for synthesizing kinase inhibitors and serotonin receptor ligands.[3] This guide provides an in-depth analysis of the reactivity of the core functional group—the aromatic amine—exploring the electronic and steric factors that govern its behavior and detailing key transformations for research and development professionals.

Core Reactivity: An Analysis of Electronic and Steric Influences

The reactivity of the amino group in this compound is not governed by the amine alone, but by a delicate balance of competing electronic and steric effects from the adjacent and para substituents.

1.1. Electronic Effects: A Highly Activated System

The benzene ring is heavily substituted with both electron-donating groups (EDGs) and an electron-withdrawing group (EWG), creating a nuanced electronic environment.

  • Amino Group (-NH₂): As a primary aromatic amine, the -NH₂ group is a powerful activating group. The nitrogen's lone pair of electrons is delocalized into the aromatic π-system through resonance (+R effect), significantly increasing the electron density of the ring, particularly at the ortho and para positions.[4][5] This delocalization enhances the nucleophilicity of the nitrogen atom itself, making it more reactive towards electrophiles than a typical aliphatic amine.

  • Diethoxy Groups (-OCH₂CH₃): Positioned at C4 and C5, the two ethoxy groups are also strong EDGs, operating through a similar +R effect. They donate their lone-pair electrons from oxygen into the ring, further enriching the π-system. The cumulative effect of the amino and diethoxy groups makes the aromatic ring exceptionally electron-rich.

  • Methyl Ester Group (-CO₂CH₃): Located ortho to the amino group, the methyl ester is a moderate deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R). This withdrawal tempers the strong activating effects of the EDGs, slightly reducing the nucleophilicity of the amino group compared to an aniline without such a group.

1.2. Steric Hindrance

The methyl ester group at the C2 position imposes significant steric hindrance around the C1-amino group.[6][7] This bulkiness can impede the approach of large or sterically demanding reagents, influencing reaction rates and potentially favoring reactions at less hindered sites if available. Experimental design must account for this hindrance, often requiring more forcing conditions (e.g., higher temperatures) or specific catalysts to achieve desired transformations at the amino group.

electronic_effects cluster_molecule Electronic Influences on this compound cluster_reactivity Resulting Reactivity Ring Aromatic Ring CO2Me Methyl Ester (-CO₂CH₃) -R, -I Effects Moderate Deactivation Ring->CO2Me Withdraws e⁻ density Reactivity Overall Effect: • Highly nucleophilic amino group • Electron-rich aromatic ring • Steric hindrance at the amine NH2 Amino (-NH₂) +R Effect Strong Activation NH2->Ring Donates e⁻ density OEt Diethoxy (-OEt) +R Effect Strong Activation OEt->Ring Donates e⁻ density

Caption: Electronic contributions of substituents on the target molecule.

Key Transformations of the Amino Group

The synthetic utility of this compound is realized through several key reactions targeting the amino group.

N-Acylation: Protection and Reactivity Modulation

The most fundamental reaction of the amino group is acylation to form an amide. This transformation is not merely a synthetic step but a crucial strategic maneuver.

Causality Behind the Protocol: Direct electrophilic aromatic substitution (e.g., halogenation, nitration) on highly activated anilines is often uncontrollable, leading to polysubstitution and side reactions.[4] The basicity of the amino group also leads to complex formation with Lewis acid catalysts used in Friedel-Crafts reactions or protonation in strong acidic media required for nitration.[4] Converting the amine to an amide temporarily "protects" it. The amide group is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen lone pair now experiences resonance with the adjacent carbonyl group, competing with delocalization into the ring. This moderation allows for more controlled and selective subsequent reactions.

Experimental Protocol: N-Acetylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add a non-nucleophilic base, typically pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the acidic byproduct (HCl or acetic acid).

  • Acylating Agent: Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

acylation_workflow start Start: This compound dissolve 1. Dissolve in DCM Add Triethylamine (Base) start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagent 3. Add Acetyl Chloride (Dropwise) cool->add_reagent react 4. Stir at Room Temp (Monitor by TLC) add_reagent->react workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup isolate 6. Dry and Concentrate workup->isolate product Product: N-acetylated derivative isolate->product

Caption: Standard workflow for the N-acetylation of the amino group.

Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

Diazotization is arguably the most powerful transformation available for primary aromatic amines, converting the amino group into an excellent leaving group (N₂) and opening pathways to a vast array of other substituents.[8]

Causality Behind the Protocol: The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[8] The resulting diazonium salt is highly reactive and unstable at higher temperatures. It serves as a versatile intermediate that can be immediately used in subsequent reactions, most notably the Sandmeyer reaction, where a copper(I) salt (CuX, where X = Cl, Br, CN) catalyzes the replacement of the diazonium group.

Experimental Protocol: Diazotization and Iodination (Sandmeyer-type)

  • Acid Suspension: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-necked flask. Cool the suspension to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.

  • Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The rate of addition must be carefully controlled to keep the temperature below 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.

  • Diazonium Salt Formation: Stir the mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

  • Iodide Reaction: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by water and brine. Dry the organic layer, concentrate it, and purify the resulting iodo-compound by column chromatography.

sandmeyer_pathway cluster_reactions Sandmeyer & Related Reactions start Aromatic Amine (Ar-NH₂) diazotization Diazotization NaNO₂, HCl, 0-5°C start->diazotization diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) diazotization->diazonium CuCl CuCl diazonium->CuCl CuBr CuBr diazonium->CuBr CuCN CuCN diazonium->CuCN KI KI diazonium->KI H2O H₂O, Δ diazonium->H2O product_Cl Ar-Cl CuCl->product_Cl product_Br Ar-Br CuBr->product_Br product_CN Ar-CN CuCN->product_CN product_I Ar-I KI->product_I product_OH Ar-OH H2O->product_OH

Sources

The Subtle Influence: A Technical Guide to the Role of Ethoxy Groups in the Reactivity of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Methoxy Mainstay

In the landscape of pharmaceutical intermediates and fine chemical synthesis, aniline derivatives occupy a position of prominence. Among these, substituted aminobenzoates are crucial synthons for a diverse array of bioactive molecules. While the methyl 2-amino-4,5-dimethoxybenzoate scaffold is well-documented, its diethoxy counterpart, Methyl 2-amino-4,5-diethoxybenzoate, presents a nuanced yet significant alteration in chemical behavior. This guide delves into the pivotal role of the two ethoxy groups, dissecting their electronic and steric contributions to the overall reactivity of the molecule. By understanding these subtleties, researchers can better predict reaction outcomes, optimize synthetic routes, and unlock the full potential of this versatile building block.

The Electronic Architecture: How Ethoxy Groups Shape Reactivity

The reactivity of an aromatic ring is fundamentally governed by the electron density of its π-system. Substituents on the ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic or nucleophilic attack. The ethoxy group (–OCH₂CH₃), much like the more common methoxy group (–OCH₃), is a powerful electron-donating group.[1] This is a consequence of the interplay between two opposing electronic effects:

  • Mesomeric (Resonance) Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This resonance donation significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the ethoxy groups.[2] This heightened nucleophilicity makes the ring more susceptible to attack by electrophiles.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group exerts an electron-withdrawing inductive effect through the sigma (σ) bond framework.[3] This effect pulls electron density away from the carbon atom to which it is attached.

In the case of alkoxy groups like ethoxy, the resonance effect is substantially stronger than the inductive effect, leading to a net activation of the aromatic ring.[2] The presence of two ethoxy groups at the C4 and C5 positions of this compound results in a highly electron-rich aromatic system.

A Comparative Perspective: Ethoxy vs. Methoxy

While both methoxy and ethoxy groups are strong activators, subtle differences in their electronic properties can influence reactivity:

SubstituentInductive Effect (-I)Mesomeric Effect (+M)Net Effect on Ring
Methoxy (-OCH₃)Moderately withdrawingStrongly donatingStrongly Activating
Ethoxy (-OCH₂CH₃)Slightly less withdrawing than methoxyStrongly donatingStrongly Activating

The slightly lower inductive electron withdrawal of the ethoxy group, due to the electron-donating nature of the ethyl group compared to the methyl group, can, in some instances, make the diethoxy-substituted ring marginally more electron-rich than its dimethoxy counterpart. However, this electronic difference is often overshadowed by steric considerations.

The Steric Landscape: The Gatekeeper of Reactivity

The bulkier nature of the ethoxy group compared to the methoxy group introduces a significant steric factor that profoundly influences the regioselectivity of reactions.[4] This steric hindrance primarily affects the positions ortho to the ethoxy groups.

Figure 1. Steric hindrance from ethoxy groups influencing electrophilic attack.

In this compound, the C6 position is sterically hindered by the adjacent ethoxy group at C5 and the amino group at C2. Similarly, the C3 position is shielded by the ethoxy group at C4 and the methyl ester at C2. This steric crowding can disfavor reactions at these positions, leading to a higher preference for substitution at less hindered sites.

The Synergy of Functional Groups: A Complex Interplay

The reactivity of this compound is not solely dictated by the ethoxy groups. The amino (-NH₂) and methyl ester (-COOCH₃) groups also play crucial roles, creating a complex interplay of directing effects.

  • Amino Group (-NH₂): This is a very strong activating, ortho-, para- directing group due to its powerful +M effect.[5]

  • Ethoxy Groups (-OCH₂CH₃): As discussed, these are strong activating, ortho-, para- directing groups.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta- directing group due to its -I and -M effects.

The combined influence of these groups makes the aromatic ring highly activated towards electrophilic substitution. The primary directing influence comes from the powerful activating amino and ethoxy groups.

G cluster_reactivity Directing Effects on the Aromatic Ring cluster_activating Activating Groups (ortho, para-directing) cluster_deactivating Deactivating Group (meta-directing) cluster_outcome Predicted Reactivity Molecule This compound Amino Amino (-NH2) Molecule->Amino Strongest Activation Ethoxy1 Ethoxy (-OEt) at C4 Molecule->Ethoxy1 Ethoxy2 Ethoxy (-OEt) at C5 Molecule->Ethoxy2 Ester Methyl Ester (-COOCH3) Molecule->Ester Outcome Highly Activated Ring Preferential Electrophilic Substitution at C3 and C6 (Ortho to Amino) Amino->Outcome Ethoxy1->Outcome Ethoxy2->Outcome Ester->Outcome Minor Influence on Position

Figure 2. Combined electronic effects on the reactivity of the molecule.

Key Reactions and Mechanistic Considerations

The unique electronic and steric environment of this compound makes it amenable to a variety of chemical transformations.

Electrophilic Aromatic Substitution

The highly activated nature of the ring facilitates electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The primary directing influence of the amino group, reinforced by the ethoxy groups, would favor substitution at the C3 and C6 positions (ortho and para to the amino group, respectively). However, steric hindrance from the adjacent ethoxy and ester groups may modulate this preference.

Experimental Protocol: Bromination of a Substituted Aniline (Illustrative)

This is a general procedure adaptable for the bromination of activated aromatic amines and serves as a template for potential reactions with this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diazotization and Subsequent Reactions

The primary amino group can be readily converted to a diazonium salt, a versatile intermediate for a wide range of transformations.[6]

Experimental Protocol: Diazotization of an Aromatic Amine

  • Acidic Solution: Suspend this compound (1 equivalent) in a mixture of a strong mineral acid (e.g., HCl or H₂SO₄) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.

  • Diazonium Salt Formation: Continue stirring for 15-30 minutes at 0-5 °C. The resulting diazonium salt solution can be used immediately in subsequent reactions, such as Sandmeyer or Schiemann reactions.[6]

N-Acylation

The amino group can be acylated to form the corresponding amide. This is often done to protect the amino group during subsequent reactions or to introduce new functional groups.

Experimental Protocol: N-Acylation

  • Dissolution: Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer, dry, and purify as described previously.

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in various pharmacologically active compounds. The ethoxy groups can influence the lipophilicity and metabolic stability of a drug candidate, making this intermediate particularly valuable in medicinal chemistry. Its derivatives have potential applications in the development of:

  • Kinase Inhibitors: The aminobenzoate scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antimicrobial Agents: Derivatives of aminobenzoic acids have shown promising antibacterial and antifungal activities.[7]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the ethoxy groups can be advantageous for designing molecules that can cross the blood-brain barrier.

Conclusion: A Molecule of Nuanced Potential

The ethoxy groups in this compound are not mere spectators in its chemical reactivity. Through a combination of potent electron donation and significant steric influence, they sculpt the molecule's electronic landscape and guide the course of its chemical transformations. For the discerning chemist, a thorough understanding of these effects is paramount for harnessing the full synthetic utility of this valuable intermediate. As the demand for novel and structurally diverse pharmaceuticals continues to grow, the subtle yet powerful influence of the ethoxy group will undoubtedly continue to be a key consideration in the design and synthesis of the medicines of tomorrow.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. BenchChem.
  • Chemistry Stack Exchange. (2016).
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  • JUSTC. (2022).
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  • ResearchGate. (2025). Heterocyclic Compounds Synthesis of 7,14-Diacetyl-3,10-diethoxy-6,13-dihalo-triphenodithiazine and Derivatives.
  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.
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  • PubMed. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
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  • Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. Scribd.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7. Sigma-Aldrich.
  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
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  • Allen. (n.d.). Arrange the following in decreasing order of reactivity towards electrophilic substitution reaction Aniline (I) , Acetanilide (II) phenol (III) , Anilinium chloride (IV). Allen.
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Methodological & Application

Application Note: Synthesis of Methyl 2-amino-4,5-diethoxybenzoate from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4,5-diethoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and materials.[1] Its structure, featuring an aniline core with electron-donating ethoxy groups and a methyl ester, makes it a versatile building block for more complex molecular architectures. The most common and direct synthetic route to this compound involves the reduction of its corresponding nitro precursor, Methyl 2-nitro-4,5-diethoxybenzoate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It covers the most common and effective methodologies for the reduction of the aromatic nitro group, offers detailed, step-by-step protocols, and discusses the critical safety considerations associated with this transformation. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Reaction Overview

The fundamental transformation is the reduction of an aromatic nitro group to a primary amine. This is a crucial reaction in organic synthesis.[2][3] The overall reaction is depicted below:

start Methyl 2-nitro-4,5-diethoxybenzoate product This compound start->product Reduction reagents Reducing Agent (e.g., H₂/Pd/C, SnCl₂, Fe/HCl) product_img start_img

Caption: General scheme for the reduction of Methyl 2-nitro-4,5-diethoxybenzoate.

Methodologies for Aromatic Nitro Group Reduction

The choice of reducing agent is critical and depends on factors such as substrate functional group tolerance, desired chemoselectivity, scalability, safety, and cost.[2] Several reliable methods exist for this transformation.

Catalytic Hydrogenation

This is often the preferred method in industrial settings due to its high efficiency, clean reaction profile, and atom economy.[2][4] The reaction typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen.

  • Expertise & Experience: Catalytic hydrogenation is highly effective for reducing both aromatic and aliphatic nitro groups.[5] The key advantages are the simple work-up (filtration of the catalyst) and the high yields often obtained. However, a major consideration is its potential to reduce other functional groups (e.g., alkenes, alkynes, and some protecting groups).[5] The choice of solvent is also important; polar solvents like ethanol, methanol, or ethyl acetate are commonly used.[6]

  • Trustworthiness: The reaction progress can be reliably monitored by the uptake of hydrogen gas or by standard chromatographic techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

Metal-Mediated Reductions in Acidic or Neutral Media

These are classic, robust, and often more cost-effective methods for laboratory-scale synthesis.

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds, often leaving other reducible functional groups like esters, ketones, and nitriles unaffected.[5][7][8] The reaction is typically carried out in a protic solvent like ethanol.[9] A drawback is the formation of tin salts, which can sometimes complicate purification.[8]

  • Iron (Fe) in Acidic Media: The Béchamp reduction, using iron powder with an acid like hydrochloric acid (HCl) or acetic acid, is one of the oldest and most economical methods for preparing anilines.[10][11] It is particularly advantageous because only a catalytic amount of acid is often needed to initiate the reaction, as the iron(II) chloride formed is hydrolyzed, regenerating the acid.[11][12] This method shows good tolerance for other functional groups.[5][13]

Comparative Analysis of Reduction Methods
FeatureCatalytic Hydrogenation (H₂/Pd/C)Stannous Chloride (SnCl₂)Iron (Fe) / HCl
Efficiency & Yield Generally very highGood to excellentGood to excellent
Chemoselectivity Can reduce other functional groupsHigh; tolerates esters, nitriles, ketones[5][7]High; tolerates many functional groups[5][13]
Work-up & Purification Simple filtration of catalyst[2]Can be complicated by tin salts[8]Filtration of iron salts, requires basification[10]
Scalability Highly scalable, preferred industrially[14]Suitable for lab scaleSuitable for lab scale, can be used on larger scales
Safety Concerns Flammable H₂ gas, pyrophoric catalyst[15][16]Tin compounds have some toxicity[8]Exothermic reaction, handling of strong acid
Cost Higher initial cost (catalyst)ModerateLow (iron powder is cheap)[12]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of Methyl 2-nitro-4,5-diethoxybenzoate using a Pd/C catalyst under a hydrogen atmosphere.

Materials and Reagents
ReagentM.W.AmountMoles
Methyl 2-nitro-4,5-diethoxybenzoate269.25 g/mol 5.00 g18.57 mmol
10% Palladium on Carbon (Pd/C)-250 mg5% w/w
Ethanol (or Ethyl Acetate)-100 mL-
Hydrogen Gas (H₂)2.02 g/mol Balloon or cylinderExcess
Celite®-As needed-
Step-by-Step Methodology
  • Preparation: In a hydrogenation flask or a suitable pressure vessel, dissolve Methyl 2-nitro-4,5-diethoxybenzoate (5.00 g) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry.[15][16]

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot has completely disappeared. This typically takes 4-16 hours.[6]

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas (nitrogen) to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry in the air as it can ignite. Keep it wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary to afford the pure this compound.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol provides a robust alternative to catalytic hydrogenation, particularly useful if other reducible functional groups are present in the molecule.

Materials and Reagents
ReagentM.W.AmountMoles
Methyl 2-nitro-4,5-diethoxybenzoate269.25 g/mol 5.00 g18.57 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63 g/mol 21.0 g93.0 mmol (5 eq)
Ethanol-150 mL-
Ethyl Acetate-As needed for extraction-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed for neutralization-
Brine-As needed for washing-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed for drying-
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Methyl 2-nitro-4,5-diethoxybenzoate (5.00 g) in ethanol (150 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (21.0 g, 5 equivalents) to the solution.[9]

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This typically takes 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Carefully add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is ~8. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Experimental Workflow and Safety

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Nitro Precursor and Reagents dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent (e.g., Pd/C or SnCl₂) dissolve->add_reagent run_reaction Stir under Reaction Conditions (H₂ atm or Heat) add_reagent->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor quench Quench / Neutralize monitor->quench filter Filter Catalyst / Salts quench->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure Methyl 2-amino- 4,5-diethoxybenzoate purify->product characterize Characterize (NMR, MS, MP) product->characterize

Caption: Generalized experimental workflow for nitro group reduction.

Critical Safety Considerations
  • Nitro Compounds: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at high temperatures.[17] Handle with care and avoid excessive heating.

  • Catalytic Hydrogenation: This procedure has specific hazards. The catalysts (e.g., Pd/C, Raney Nickel) are pyrophoric and can ignite spontaneously in air, especially when dry or in the presence of flammable solvents.[15][16] Hydrogen gas is highly flammable and can form explosive mixtures with air.[15][16] Always work in a well-ventilated fume hood, purge equipment thoroughly with an inert gas before and after the reaction, and handle the catalyst carefully (e.g., as a wet slurry).[18]

  • Metal/Acid Reductions: These reactions can be highly exothermic. Ensure adequate cooling is available. Strong acids like HCl are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Perform all operations in a well-ventilated chemical fume hood.

Product Characterization

The final product, this compound, should be a solid at room temperature. Its identity and purity should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to aromatic protons, amine protons (-NH₂), two ethoxy groups (-OCH₂CH₃), and a methyl ester (-OCH₃). The aromatic protons will show a significant upfield shift compared to the nitro precursor.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight (C₁₂H₁₇NO₄ = 239.27 g/mol ).
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst (hydrogenation). Insufficient reducing agent. Low reaction temperature.Use fresh catalyst. Ensure proper stoichiometry of reagents. Increase temperature or reaction time as appropriate.
Side Product Formation Over-reduction (hydrogenation). Incomplete reduction leading to intermediates (e.g., nitroso, hydroxylamine).Monitor the reaction closely. Use a more selective reducing agent if necessary (e.g., SnCl₂).
Low Yield Mechanical losses during work-up. Incomplete extraction. Product degradation.Ensure careful transfers. Perform multiple extractions. Avoid overly harsh (e.g., high heat, strong acid/base) conditions during work-up.
Difficulty Filtering Tin Salts Fine precipitate formed.Add more Celite® to the filter bed. Ensure the mixture is thoroughly basified to precipitate all tin hydroxides.

Conclusion

The reduction of Methyl 2-nitro-4,5-diethoxybenzoate to this compound is a robust and reliable transformation. Both catalytic hydrogenation and metal-mediated reductions offer effective pathways to the desired product. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Science Primary Literature. (2020-01-05). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • SciSpace.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
  • Chemistry Stack Exchange. (2025-03-16).
  • Unacademy. Preparation of amines: Reduction of nitro compounds.
  • Brainly.in. (2024-03-18). reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.
  • American Chemical Society.
  • Chemistry Stack Exchange. (2019-03-08). Preference for tin or iron in the reduction of nitrobenzene.
  • Google Patents.
  • Benchchem.
  • ChemicalBook.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
  • UW-Madison Chemistry.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • ResearchGate.
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  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
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  • J&K Scientific.

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Application Note & Protocol: A Guideline for the Synthesis of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive experimental protocol for the synthesis of Methyl 2-amino-4,5-diethoxybenzoate, a valuable substituted anthranilate derivative. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is synthesized from established chemical principles and analogous procedures for similar compounds, offering a robust starting point for laboratory-scale synthesis.

Introduction and Synthetic Rationale

This compound and its structural analogues are key building blocks in the synthesis of a variety of heterocyclic compounds, including quinazolines and other pharmacologically active molecules. The strategic placement of the amino, ester, and alkoxy groups on the benzene ring provides a versatile scaffold for further chemical modifications.

The most direct and widely adopted strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. This approach is advantageous due to the high yields and selectivity often achieved. Consequently, this protocol outlines a two-step synthetic pathway:

  • Step 1: Synthesis of the Nitro Precursor: Preparation of Methyl 4,5-diethoxy-2-nitrobenzoate. This can be achieved either by nitration of Methyl 4,5-diethoxybenzoate or by esterification of 4,5-diethoxy-2-nitrobenzoic acid.

  • Step 2: Reduction of the Nitro Group: Catalytic hydrogenation of Methyl 4,5-diethoxy-2-nitrobenzoate to yield the target compound, this compound.

This guide will focus primarily on the detailed protocol for the second step, the catalytic hydrogenation, as it is a critical and well-documented transformation for this class of compounds.[1][2]

Overall Synthetic Pathway

The synthesis of this compound is proposed via the reduction of its nitro precursor.

Synthetic Pathway Methyl_4_5_diethoxy_2_nitrobenzoate Methyl 4,5-diethoxy-2-nitrobenzoate Methyl_2_amino_4_5_diethoxybenzoate This compound Methyl_4_5_diethoxy_2_nitrobenzoate->Methyl_2_amino_4_5_diethoxybenzoate Catalytic Hydrogenation (H₂, Pd/C) Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Methyl 4,5-diethoxy- 2-nitrobenzoate in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Stir under H₂ Atmosphere (25 °C, 16-24 h) Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Filter Filter through Celite® to remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure Methyl 2-amino- 4,5-diethoxybenzoate Purify->Product

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Quinazolines from Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Utility of the Diethoxy Benzoate Precursor

The quinazoline ring system is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the benzene portion of the quinazoline ring is critical for modulating biological activity, solubility, and metabolic stability.

Methyl 2-amino-4,5-diethoxybenzoate serves as a highly valuable and strategic starting material for accessing 6,7-diethoxy-substituted quinazolines. The electron-donating nature of the two ethoxy groups at the C6 and C7 positions significantly influences the electron density of the heterocyclic system, which can be pivotal for receptor binding and kinase inhibition. This precursor is particularly relevant in the synthesis of targeted therapeutics, where such substitutions are known to enhance potency and selectivity. This document provides an in-depth guide to the primary synthetic routes for converting this key intermediate into the quinazolin-4(3H)-one core, detailing the underlying mechanisms and providing actionable laboratory protocols.[3]

Core Synthetic Strategies: From Anthranilate to Quinazolinone

The transformation of this compound into the quinazolinone skeleton primarily relies on the formation of a new six-membered heterocyclic ring through cyclization. The choice of method depends on the desired final product (e.g., N-unsubstituted vs. N-substituted), required yield, and available equipment (conventional heating vs. microwave).

Strategy I: The Niementowski Reaction - A Classic One-Pot Cyclization

The Niementowski reaction is a direct and atom-economical method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters.[1] When applied to this compound, formamide serves as both a reagent and a solvent, providing the C2 carbon and N3 nitrogen of the final quinazoline ring.[4]

Mechanism Insight: The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the anthranilate's amino group on formamide. This is followed by an intramolecular cyclocondensation.

  • Amidine Formation: The primary amine of the benzoate reacts with formamide at high temperatures to form an N-formyl derivative or a related formamidine intermediate.

  • Intramolecular Cyclization: The nitrogen of the newly formed amidine attacks the ester carbonyl group, initiating the ring-closing step.

  • Elimination & Tautomerization: The tetrahedral intermediate collapses, eliminating methanol. Subsequent tautomerization yields the stable 6,7-diethoxyquinazolin-4(3H)-one.

Niementowski_Mechanism Start Methyl 2-amino- 4,5-diethoxybenzoate + Formamide Intermediate1 N-Formyl Intermediate/ Formamidine Start->Intermediate1 Heat (130-150°C) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6,7-Diethoxyquinazolin- 4(3H)-one Intermediate2->Product Elimination of MeOH & Tautomerization

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

Strategy II: Microwave-Assisted Synthesis for Speed and Efficiency

Modern synthetic chemistry often employs microwave irradiation to dramatically reduce reaction times and improve yields.[5] This technique is exceptionally well-suited for the synthesis of N-substituted quinazolinones, where a primary amine is used to form the heterocyclic ring.

Workflow Rationale: The high efficiency of microwave heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the thermal gradients common with conventional oil bath heating and often minimizes the formation of degradation byproducts.[1] Solvents with high dielectric constants, such as DMF or ethanol, are ideal for this process.

Microwave_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Isolation & Purification Reagents This compound + Primary Amine (R-NH2) + Solvent (e.g., DMF) Vial Combine in Microwave Vial Reagents->Vial Microwave Irradiate (e.g., 120-150°C, 15-30 min) Workup Cool & Remove Solvent Vial->Workup Reaction Completion Purify Purify by Column Chromatography or HPLC Workup->Purify Product N-Substituted 6,7-Diethoxy- quinazolin-4(3H)-one Purify->Product

Caption: General workflow for microwave-assisted quinazolinone synthesis.

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one

This protocol adapts the Niementowski reaction for the specific synthesis of the N-unsubstituted quinazolinone core.[1]

Materials & Reagents

Reagent/SolventMolecular Weight ( g/mol )Molar Eq.Quantity
This compound239.261.02.39 g (10 mmol)
Formamide45.04~209.0 mL (~200 mmol)

Step-by-Step Methodology:

  • Combine this compound (2.39 g, 10 mmol) and formamide (9.0 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture in an oil bath at 140-150°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting white or off-white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 20 mL) to remove residual formamide.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Expected Product: 6,7-Diethoxyquinazolin-4(3H)-one.

  • Anticipated Yield: ~85-95%.

Protocol 2: Microwave-Assisted Synthesis of 3-Benzyl-6,7-diethoxyquinazolin-4(3H)-one

This protocol provides a rapid method for synthesizing an N-substituted derivative, a common strategy in drug development to explore structure-activity relationships.[1]

Materials & Reagents

Reagent/SolventMolecular Weight ( g/mol )Molar Eq.Quantity
This compound239.261.0239 mg (1 mmol)
Benzylamine107.151.2131 µL (1.2 mmol)
N,N-Dimethylformamide (DMF)73.09-3 mL

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial, dissolve this compound (239 mg, 1 mmol) in DMF (3 mL).

  • Add benzylamine (131 µL, 1.2 mmol) to the solution.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 140°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Transfer the reaction mixture to a round-bottom flask and remove the DMF under high vacuum.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.

  • Expected Product: 3-Benzyl-6,7-diethoxyquinazolin-4(3H)-one.

  • Anticipated Yield: ~70-90%.

Data Summary and Comparison

MethodKey ReagentsTemperature (°C)TimeTypical YieldNotes
Niementowski Formamide140-1504-6 h85-95%Excellent for N-unsubstituted core; requires high temp.[1]
Microwave Primary Amine, DMF120-15015-30 min70-90%Ideal for rapid library synthesis and N-substitution.[1][5]

Field Insights & Troubleshooting

  • Causality Behind Solvent Choice: In the Niementowski reaction, formamide's high boiling point (210°C) and polarity make it an excellent solvent to facilitate the high temperatures needed for cyclization.[4] In microwave synthesis, polar aprotic solvents like DMF or DMAc are preferred as they efficiently absorb microwave energy and can dissolve a wide range of reagents.

  • Incomplete Reactions: If TLC analysis shows significant starting material remaining after the recommended time, the temperature can be slightly increased (e.g., to 160°C for the Niementowski reaction). In some cases, adding a catalytic amount of a Lewis acid or a dehydrating agent like polyphosphoric acid (PPA) can promote the final ring-closing step, though this may require re-optimization.[6]

  • Purification Strategy: The N-unsubstituted quinazolinone product from the Niementowski reaction is often highly crystalline and can be purified effectively by simple filtration and recrystallization. N-substituted derivatives from microwave synthesis are typically less crystalline and often require purification by column chromatography to remove excess amine and any side products.

  • Trustworthiness of Protocols: The protocols described are based on well-established and widely published chemical transformations for quinazoline synthesis.[1][5][7] Monitoring by TLC is a critical self-validating step within the protocol, allowing the researcher to confirm the consumption of starting material and the formation of the product before proceeding to workup.

Conclusion

This compound is a versatile and indispensable precursor for the synthesis of medicinally relevant 6,7-diethoxy-substituted quinazolines. Classical methods like the Niementowski reaction offer a straightforward and high-yielding route to the core quinazolin-4(3H)-one structure. For greater speed, efficiency, and the introduction of molecular diversity through N-substitution, microwave-assisted protocols are the superior choice. By understanding the mechanisms and applying the detailed protocols herein, researchers can confidently and effectively utilize this key building block in their drug discovery and development programs.

References

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

  • Google Patents. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • Sci-Hub. Quinazolines. XI. Synthesis of 2,4‐diamino‐5, 10‐diliydrobenzo[g] quinazolines. [Link]

  • ResearchGate. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [Link]

  • ResearchGate. Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. [Link]

  • Eureka.
  • Index Copernicus. Optimization of Synthesis Process of 4- Methylquinazoline. [Link]

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The Lynchpin of Modern Kinase Inhibitors: Application Notes for Methyl 2-amino-4,5-diethoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the realm of targeted cancer therapy, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to crucial biological targets with high affinity. Methyl 2-amino-4,5-diethoxybenzoate, a polysubstituted aniline derivative, represents a cornerstone of such a scaffold. Its strategic arrangement of an amino group, a methyl ester, and two activating ethoxy groups on a benzene ring provides a versatile platform for the synthesis of complex heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this key intermediate, focusing on its pivotal role in the construction of quinazoline-based tyrosine kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and explore the biochemical pathways targeted by its derivatives.

Physicochemical Properties and Strategic Importance

The utility of this compound as a synthetic intermediate is deeply rooted in its structural and electronic properties. The electron-donating nature of the 4,5-diethoxy groups enhances the nucleophilicity of the 2-amino group, facilitating its participation in cyclization reactions. The methyl ester at the 1-position and the amino group at the 2-position are perfectly poised for the construction of the quinazolinone core, a central pharmacophore in numerous FDA-approved kinase inhibitors.

PropertyValue
IUPAC Name This compound
CAS Number 20197-71-1
Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Appearance White to off-white crystalline powder

The 6,7-diethoxy substitution pattern on the resulting quinazoline ring is not merely a synthetic handle but a critical determinant of biological activity. Structure-activity relationship (SAR) studies have consistently shown that electron-donating groups at the 6- and 7-positions of the quinazoline scaffold enhance the binding affinity to the ATP-binding pocket of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The diethoxy groups, in particular, have been shown to impart superior potency compared to their dimethoxy counterparts in certain contexts, highlighting the subtle yet significant impact of these substituents on inhibitor efficacy.[1]

Core Application: Synthesis of the Quinazolinone Nucleus for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the 6,7-diethoxy-4-quinazolinone core. This heterocyclic system is the backbone of several potent tyrosine kinase inhibitors, including analogs of Gefitinib and Erlotinib, which target the EGFR signaling pathway.

G cluster_start Starting Material cluster_cyclization Cyclization cluster_intermediate Core Intermediate cluster_functionalization Functionalization cluster_final Final Product MDB This compound Cyclization Reaction with Formamidine Acetate MDB->Cyclization Step 1 Quinazolinone 6,7-Diethoxy-4(3H)-quinazolinone Cyclization->Quinazolinone Formation of heterocyclic core Chlorination Chlorination (e.g., SOCl2, POCl3) Quinazolinone->Chlorination Step 2 Aniline_Coupling Nucleophilic Substitution with substituted aniline Chlorination->Aniline_Coupling Step 3 TKI 4-Anilino-6,7-diethoxyquinazoline (Kinase Inhibitor) Aniline_Coupling->TKI

Caption: Synthetic workflow for quinazoline-based kinase inhibitors.

Protocol 1: Synthesis of 6,7-Diethoxy-4(3H)-quinazolinone

This protocol details the foundational cyclization reaction to form the quinazolinone core, a critical step in the synthesis of many EGFR inhibitors. The reaction leverages the reactivity of the ortho-amino benzoate with a formamide equivalent.

Rationale: Formamidine acetate serves as a convenient and effective source of the C2-N3 unit required to close the pyrimidine ring of the quinazolinone. The reaction is typically driven to completion by heating under reflux, and the product often precipitates upon cooling, simplifying purification. Using a higher boiling point solvent like 2-methoxyethanol can improve reaction times and yields compared to methanol or ethanol.[4]

Materials:

  • This compound

  • Formamidine acetate

  • 2-Methoxyethanol (or absolute ethanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add formamidine acetate (1.3 - 1.5 eq).

  • Add 2-methoxyethanol (or absolute ethanol) to achieve a concentration of approximately 0.3-0.5 M.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 125°C for 2-methoxyethanol, 78°C for ethanol) and maintain for 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour.

  • A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 6,7-Diethoxy-4(3H)-quinazolinone as a white to off-white solid.

Expected Yield: 85-95%.

From Core to Candidate: Elaboration into Potent Kinase Inhibitors

The 6,7-diethoxy-4(3H)-quinazolinone intermediate is not the final drug; it must be further functionalized to achieve high-potency inhibition of the target kinase. This typically involves a two-step sequence: chlorination of the 4-position followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline.

Protocol 2: Synthesis of 4-Chloro-6,7-diethoxyquinazoline

Rationale: Conversion of the 4-oxo group to a 4-chloro group is essential to activate the quinazoline core for nucleophilic substitution. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this transformation. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Materials:

  • 6,7-Diethoxy-4(3H)-quinazolinone

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene or Dichloromethane (DCM) as solvent

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 6,7-Diethoxy-4(3H)-quinazolinone (1.0 eq) in toluene or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Carefully add thionyl chloride (2.0-3.0 eq) or phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (40°C for DCM, 110°C for toluene) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove excess chlorinating agent and solvent.

  • The crude 4-Chloro-6,7-diethoxyquinazoline can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of a 4-Anilino-6,7-diethoxyquinazoline (General Procedure)

Rationale: The final step involves the coupling of the activated 4-chloroquinazoline with a chosen substituted aniline. This SNAr reaction is the key step in installing the moiety that will interact with the "hinge region" of the kinase's ATP-binding site. The choice of the aniline derivative is critical for determining the final inhibitor's potency and selectivity profile.

Materials:

  • 4-Chloro-6,7-diethoxyquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs) (1.0-1.2 eq)

  • Isopropanol or other suitable solvent

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 4-Chloro-6,7-diethoxyquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol in a round-bottom flask.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.

  • Collect the solid by vacuum filtration and wash with cold isopropanol.

  • If desired, the free base can be obtained by suspending the salt in a mixture of DCM and aqueous sodium bicarbonate solution, separating the organic layer, drying, and evaporating the solvent.

Biological Context: Targeting Aberrant Signaling in Cancer

Derivatives of this compound are primarily designed to inhibit receptor tyrosine kinases (RTKs) that are hyperactivated in various cancers. The two most prominent targets are EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

EGFR is a key driver of cell proliferation, survival, and differentiation. In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[5][6][7] Quinazoline inhibitors, such as Gefitinib, act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and shutting down downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[7][8]

// Nodes EGF [label="EGF Ligand", shape=ellipse, fillcolor="#FFFFFF"]; EGFR [label="EGFR", shape=cds, fillcolor="#FFFFFF"]; Inhibitor [label="Gefitinib Analog\n(from MDB)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_EGFR [label="P-EGFR\n(Active)", shape=cds, fillcolor="#FBBC05"]; Grb2_Sos [label="Grb2/SOS"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt"]; Nucleus [label="Nucleus", shape=cylinder]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> P_EGFR [label="Dimerization &\nAutophosphorylation"]; Inhibitor -> P_EGFR [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold]; P_EGFR -> Grb2_Sos; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus [label="Translocates to"];

P_EGFR -> PI3K; PI3K -> PIP3 [label="PIP2 to", style=dashed]; PIP3 -> Akt; Akt -> Nucleus [label="Multiple Targets"];

Nucleus -> Proliferation;

// Invisible edges for alignment {rank=same; EGF; Inhibitor;} {rank=same; EGFR;} {rank=same; P_EGFR;} {rank=same; Grb2_Sos; PI3K;} {rank=same; Ras; PIP2; PIP3;} {rank=same; Raf; Akt;} }

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR family, particularly VEGFR2, is the primary mediator of this process.[9][10] Multi-kinase inhibitors like Lenvatinib, whose syntheses can involve similar aniline precursors, target VEGFR in addition to other RTKs.[11] By inhibiting VEGFR, these drugs cut off the tumor's blood supply, thereby impeding its growth.

// Nodes VEGF [label="VEGF Ligand", shape=ellipse, fillcolor="#FFFFFF"]; VEGFR [label="VEGFR2", shape=cds, fillcolor="#FFFFFF"]; Inhibitor [label="Lenvatinib Analog\n(from MDB precursor)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_VEGFR [label="P-VEGFR2\n(Active)", shape=cds, fillcolor="#FBBC05"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; EndothelialCell [label="Endothelial Cell Nucleus", shape=cylinder]; Angiogenesis [label="Angiogenesis\n(Migration, Proliferation, Survival)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> P_VEGFR [label="Dimerization &\nAutophosphorylation"]; Inhibitor -> P_VEGFR [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold]; P_VEGFR -> PLCg; P_VEGFR -> PI3K; PLCg -> Raf [label="via PKC/Ras"]; PI3K -> Akt; Raf -> MEK; MEK -> ERK; Akt -> EndothelialCell; ERK -> EndothelialCell; EndothelialCell -> Angiogenesis;

// Invisible edges for alignment {rank=same; VEGF; Inhibitor;} {rank=same; VEGFR;} {rank=same; P_VEGFR;} {rank=same; PLCg; PI3K;} }

Caption: Simplified VEGFR signaling pathway in endothelial cells.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a testament to the power of scaffold-based drug design. Its structure is elegantly pre-organized for the efficient synthesis of the quinazoline core, which has proven to be a remarkably effective framework for inhibiting key tyrosine kinases implicated in cancer. The protocols and context provided herein are intended to empower researchers to leverage this valuable building block in their own drug discovery efforts. As the quest for more selective and potent kinase inhibitors continues, particularly against resistance-conferring mutations, the strategic modification of scaffolds derived from this versatile starting material will undoubtedly play a crucial role in developing the next generation of targeted therapies.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Simplified schematic diagram of the EGFR signaling pathway... ResearchGate. Retrieved from [Link]

  • Hassanzadeh, P., et al. (2018). VEGF/VEGFR axis and related signaling pathways in the angiogenesis... ResearchGate. Retrieved from [Link]

  • Lo, H. W. (2010). The EGFR signaling pathway in human cancers. ResearchGate. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Hicklin, D. J., & Ellis, L. M. (2005). Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. Retrieved from [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(20), 3858-3867. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1998). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 41(5), 742-751. Retrieved from [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Cighir, R. G., et al. (2021). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 26(16), 4949. Retrieved from [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]

  • Singh, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Retrieved from [Link]

  • Smaill, J. B., et al. (2000). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 43(7), 1380-1397. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Gefitinib – Knowledge and References. Retrieved from [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Retrieved from [Link]

  • Qingmu Pharmaceutical. (2024). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer. Retrieved from [Link]

  • Personalized Medicine in Oncology. (2015). Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • Muthu, K., et al. (2012). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Retrieved from [Link]

  • Google Patents. (2011). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • Google Patents. (2004). CN1517281A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

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Application Notes & Protocols: Methyl 2-amino-4,5-diethoxybenzoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-amino-4,5-diethoxybenzoate

This compound is a polysubstituted anthranilate ester that serves as a highly valuable and versatile starting material in medicinal chemistry and drug development. Its strategic importance lies in the specific arrangement of its functional groups: a nucleophilic amine, an electrophilic ester, and two electron-donating diethoxy groups on the benzene ring. This unique combination allows for a diverse range of chemical transformations and facilitates the construction of complex heterocyclic scaffolds that are central to many pharmacologically active molecules.

The ortho-disposed amino and ester functionalities are primed for cyclization reactions, acting as a synthon for a fused pyrimidine or pyridine ring. The diethoxy substituents not only enhance the electron density of the aromatic ring, influencing its reactivity and the regioselectivity of subsequent reactions, but also modulate the lipophilicity and metabolic stability of the final compounds. This application note provides detailed protocols and mechanistic insights for leveraging this compound as a key building block for the synthesis of quinolines and quinazolinones, two "privileged" heterocyclic systems in drug discovery.

Application 1: Synthesis of 6,7-Diethoxy-4-hydroxyquinoline Scaffolds via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline (or 4-quinolone) ring system.[1][2] The reaction proceeds via an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization and elimination. The electron-rich nature of this compound makes it an excellent substrate for this transformation, leading to highly functionalized quinoline cores.

Mechanistic Rationale: The synthesis begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1] The critical step is a high-temperature 6-electron electrocyclization, which forms the new pyridine ring. This step's high activation energy necessitates the use of high-boiling solvents or microwave irradiation to achieve efficient conversion.[3] The resulting product, a 4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form.

Experimental Protocol: Synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate

This protocol details the thermal cyclization method for synthesizing the quinoline core.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or Diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture at 120-130°C for 2 hours with stirring. During this time, ethanol will be evolved as the condensation reaction proceeds.

  • Cyclization: To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of starting aniline). Heat the mixture to 240-250°C using a suitable heating mantle and condenser. Maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexanes to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hot hexanes to remove the high-boiling solvent, followed by a wash with cold ethanol.

  • Dry the resulting solid under vacuum to yield Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate.

Data Presentation:

ReagentM.W. ( g/mol )Equivalents
This compound225.251.0
Diethyl ethoxymethylenemalonate (DEEM)216.231.1
Dowtherm A-Solvent

Visualization of Workflow:

Gould_Jacobs start Methyl 2-amino- 4,5-diethoxybenzoate intermediate Anilidomethylenemalonate Intermediate start->intermediate Condensation (120-130°C) reagent Diethyl ethoxymethylenemalonate reagent->intermediate product Ethyl 6,7-diethoxy- 4-hydroxyquinoline- 3-carboxylate intermediate->product Thermal Cyclization (250°C, Dowtherm A)

Caption: Gould-Jacobs reaction workflow for quinoline synthesis.

Application 2: Synthesis of 6,7-Diethoxyquinazolin-4(3H)-ones via the Niementowski Reaction

The Niementowski quinazoline synthesis is a classic and highly effective method for preparing 4(3H)-quinazolinones.[4] It involves the thermal condensation of an anthranilic acid or its ester with an amide. Using formamide allows for the direct synthesis of the unsubstituted quinazolinone core, which can be a precursor for further functionalization.

Mechanistic Rationale: The reaction is believed to proceed through an initial acylation of the primary amine by formamide, followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, forming the stable, fused heterocyclic system. Microwave-assisted synthesis has proven particularly effective for this transformation, dramatically reducing reaction times and often improving yields.[4][5]

Experimental Protocol 2A: Conventional Heating

Materials:

  • This compound

  • Formamide

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and formamide (4.0 eq).

  • Heat the mixture to 140-150°C and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the crude 6,7-Diethoxyquinazolin-4(3H)-one.

  • The product can be further purified by recrystallization from ethanol.

Experimental Protocol 2B: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • Place this compound (1.0 eq) and formamide (4.0 eq) into a 10 mL microwave synthesis vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150°C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the product as described in Protocol 2A (steps 4-7).

Data Presentation:

MethodReagentEquivalentsTemperatureTimeAnticipated Yield
Conventional This compound1.0140-150°C4-6 hoursGood to Excellent
Formamide4.0
Microwave-Assisted This compound1.0150°C20-30 minutesExcellent
Formamide4.0

Visualization of Workflow:

Niementowski cluster_reactants Reactants start Methyl 2-amino- 4,5-diethoxybenzoate product 6,7-Diethoxyquinazolin- 4(3H)-one start->product Cyclocondensation reagent Formamide reagent->product condition1 Conventional Heat (150°C, 4-6h) product->condition1 condition2 Microwave (150°C, 20-30min) product->condition2

Caption: Niementowski synthesis of quinazolinones.

Application 3: Proposed Synthetic Route to 7,8-Diethoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-ones

While not a direct one-step transformation, this compound can be elaborated into precursors for the synthesis of the 1,4-benzodiazepine core, a scaffold prevalent in anxiolytic and anticonvulsant drugs. A common strategy involves the cyclization of an N-acylated 2-aminobenzophenone.[6] This section outlines a proposed multi-step pathway.

Synthetic Rationale: The strategy involves first converting the aniline to a more suitable intermediate. A plausible route is the protection of the amine, followed by reaction with an organometallic reagent to form a benzophenone, and subsequent deprotection and cyclization. A more direct, albeit challenging, approach could involve a Friedel-Crafts acylation, though regioselectivity could be an issue. The protocol below outlines a common, reliable pathway involving a chloroacetylated intermediate.

Proposed Multi-Step Protocol

Step 1: N-Chloroacetylation

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield Methyl 2-(2-chloroacetamido)-4,5-diethoxybenzoate.

Step 2: Intramolecular Cyclization with Ammonia

  • Dissolve the chloroacetylated intermediate from Step 1 in an alcoholic solvent (e.g., ethanol) saturated with ammonia.

  • Heat the mixture in a sealed pressure vessel at 80-100°C for 12-24 hours. The ammonia acts as both the nucleophile to displace the chloride and the nitrogen source for the final cyclization.

  • Cool the reaction, concentrate the solvent, and purify the residue by column chromatography or recrystallization to obtain the desired 7,8-Diethoxy-1,3-dihydro-2H-1,4-benzodiazepin-2,5-dione.

Visualization of Proposed Pathway:

Benzodiazepine start Methyl 2-amino- 4,5-diethoxybenzoate intermediate N-Chloroacetylated Intermediate start->intermediate Step 1: N-Acylation step1_reagent Chloroacetyl Chloride, Base step1_reagent->intermediate product 7,8-Diethoxy-1,4- benzodiazepine- 2,5-dione intermediate->product Step 2: Cyclization step2_reagent Ammonia, Heat step2_reagent->product

Caption: Proposed pathway for benzodiazepine synthesis.

References

  • Niementowski, S. v. Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft27 , 1394-1403 (1894). Available at: [Link]

  • Manske, R. H. The Chemistry of Quinolines. Chemical Reviews30 , 113-144 (1942). Available at: [Link]

  • Al-Karawi, A. A., Al-Amiery, A. A. & Kadhum, A. A. H. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules25 , 3646 (2020). Available at: [Link]

  • Gould, R. G. & Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society61 , 2890-2895 (1939). Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N. & Ashraf, Z. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances10 , 20177-20203 (2020). Available at: [Link]

  • Koosha, S., Alavinia, S. & Ghorbani-Vaghei, R. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports13 , 19864 (2023). Available at: [Link]

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Application Notes & Protocols: Strategic N-Functionalization of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

Methyl 2-amino-4,5-diethoxybenzoate is a polysubstituted aniline derivative that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules. The strategic location of its amino group, ortho to a methyl ester and flanked by two ethoxy moieties, presents a unique electronic and steric environment. Functionalization of the amino group through acylation and alkylation reactions is a critical step in the development of novel pharmaceutical agents, agrochemicals, and materials. The resulting N-acyl and N-alkyl derivatives are key intermediates in the synthesis of compounds such as quinazolinones, benzodiazepines, and other heterocyclic systems.[1] This guide provides a detailed exploration of the chemical principles and practical protocols for the successful N-acylation and N-alkylation of this important synthetic building block.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group into a more complex amide functionality. This modification is often employed to introduce specific pharmacophores, modulate the electronic properties of the aromatic ring, or to protect the amino group for subsequent reactions.[2][3]

Mechanistic Overview: The Nucleophilic Attack

The N-acylation of an aromatic amine, such as this compound, typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction is often facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and drives the reaction to completion.

G cluster_0 Mechanism of N-Acylation start This compound + Acyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-Acylated Product + HCl intermediate->product Collapse of Intermediate salt Pyridinium Hydrochloride base Base (e.g., Pyridine) base->salt Acid Scavenging

Caption: General mechanism of N-acylation of an aromatic amine.

Protocol for N-Acylation

This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq.) dropwise, followed by the slow addition of acetic anhydride (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetylated product.

Data Summary for N-Acylation
Acylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridineDCM0 to RT2-490-98
Benzoyl ChlorideTriethylamineTHF0 to RT3-685-95
Isobutyryl ChlorideDIPEADCM0 to RT4-880-90

Note: Yields are estimates and may vary based on reaction scale and purity of reagents.

Expert Insights & Troubleshooting
  • Rationale for Base: The use of a base is crucial to neutralize the acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Controlling Reactivity: The amino group in anilines is highly activating, which can sometimes lead to side reactions. Acylation tempers this reactivity, which is a common strategy in multi-step syntheses to direct subsequent electrophilic aromatic substitutions.[4]

  • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and may require lower temperatures and shorter reaction times.

  • Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied. If multiple products are observed by TLC, it may indicate side reactions or degradation; in such cases, lowering the reaction temperature is advised.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the primary amine, forming a secondary amine. This transformation is pivotal for synthesizing compounds with altered steric and electronic properties, which can significantly impact their biological activity.

Mechanistic Overview: SN2 Displacement

The N-alkylation of this compound with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A weak base, such as potassium carbonate, is often used to neutralize the hydrohalic acid byproduct.

G cluster_1 Mechanism of N-Alkylation (SN2) start This compound + Alkyl Halide transition [Transition State] start->transition Nucleophilic Attack product N-Alkylated Product + H-X transition->product Halide Departure salt Base-H+ + X- base Base (e.g., K2CO3) base->salt Acid Scavenging

Caption: General mechanism of N-alkylation of an aromatic amine.

Protocol for N-Alkylation

This protocol provides a general procedure for the N-methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and anhydrous acetonitrile.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add methyl iodide (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-methylated product.

Data Summary for N-Alkylation
Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃AcetonitrileReflux12-1880-90
Ethyl BromideK₂CO₃DMF8016-2475-85
Benzyl BromideCs₂CO₃Acetonitrile608-1285-95

Note: Yields are estimates and may vary based on reaction scale and purity of reagents.

Expert Insights & Troubleshooting
  • Controlling Polyalkylation: A common side reaction is dialkylation, where the secondary amine product reacts further with the alkylating agent. To minimize this, use a slight excess of the starting amine or carefully control the stoichiometry of the alkylating agent (1.0-1.2 equivalents).

  • Choice of Base and Solvent: A stronger base like cesium carbonate (Cs₂CO₃) can sometimes improve reaction rates. DMF is a good alternative solvent, especially for less reactive alkyl halides.

  • Alternative Alkylation Methods: For some substrates, reductive amination can be a milder and more selective method for N-alkylation. Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which uses alcohols as alkylating agents in the presence of a suitable metal catalyst, offering a more atom-economical and environmentally friendly option.[5]

  • Friedel-Crafts Limitation: It is important to note that direct Friedel-Crafts alkylation of the aromatic ring is not feasible with anilines like this compound. The Lewis acid catalyst (e.g., AlCl₃) will form a complex with the basic amino group, deactivating the ring towards electrophilic substitution.[4][6][7][8] Therefore, N-alkylation followed by other transformations is the preferred synthetic route.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents mentioned in these protocols.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Acylating Agents (e.g., Acetic Anhydride, Acyl Chlorides): These are corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.

    • Alkylating Agents (e.g., Methyl Iodide): These are toxic and potential carcinogens. Handle with extreme caution.

    • Bases (e.g., Pyridine, Triethylamine): These are flammable and have strong odors.

    • Solvents (e.g., DCM, Acetonitrile): These are volatile and flammable. Avoid contact with skin and inhalation of vapors.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be fully aware of their hazards and handling precautions.[9]

References

  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Application Notes and Protocols for N-alkylation of Amines with Butyl Tosyl
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Methyl 2-Amino-4,5-dimethoxybenzo
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • N-acetylation of Aromatic Amines by One-pot Route.
  • Chemical Safety Data Sheet MSDS / SDS - Methyl 2-amino-4,5-dimethoxybenzo
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Why aniline does not undergo Friedel-Crafts alkyl
  • Amines. NCERT.
  • Friedel Crafts Acylation And Alkyl
  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.

Sources

Application Note: A Robust Laboratory-Scale Synthesis of 2-Amino-4,5-diethoxy-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 2-amino-4,5-diethoxy-benzoic acid methyl ester, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic pathway begins with the regioselective nitration of 3,4-diethoxybenzoic acid, followed by Fischer esterification, and concludes with a high-yield catalytic hydrogenation. This application note emphasizes the rationale behind procedural choices, robust process control, safety considerations, and detailed analytical characterization, ensuring a reproducible and scalable protocol for researchers and synthetic chemists.

Introduction and Synthetic Strategy

2-Amino-4,5-diethoxy-benzoic acid methyl ester and its analogs are key intermediates in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] The presence of the vicinal ethoxy groups and the ortho-amino ester functionality provides a versatile scaffold for further chemical modification.

The synthetic approach detailed herein was selected for its reliability, high yields, and use of common laboratory reagents and techniques. The overall pathway proceeds in three distinct stages:

  • Nitration: Introduction of a nitro group at the C2 position of the aromatic ring of 3,4-diethoxybenzoic acid. The electron-donating and ortho-, para-directing nature of the two ethoxy groups strongly activates the ring for electrophilic aromatic substitution, directing the incoming nitronium ion to one of the two available ortho positions.

  • Esterification: Conversion of the intermediate 4,5-diethoxy-2-nitrobenzoic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a classic and efficient method for this transformation.[2]

  • Reduction: Conversion of the nitro group to a primary amine via catalytic hydrogenation. This method is exceptionally clean and high-yielding for the reduction of aromatic nitro compounds, utilizing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4]

The chosen sequence—nitration, followed by esterification, then reduction—is strategically sound. Performing the esterification on the nitro-intermediate circumvents potential complications of protecting the more reactive amino group, which would be necessary if the reduction step were performed earlier.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction start 3,4-Diethoxybenzoic Acid int1 4,5-Diethoxy-2-nitrobenzoic Acid start->int1 HNO₃, H₂SO₄ 0-10 °C int2 Methyl 4,5-diethoxy-2-nitrobenzoate int1->int2 CH₃OH, cat. H₂SO₄ Reflux product 2-Amino-4,5-diethoxy-benzoic acid methyl ester int2->product H₂ (g), Pd/C CH₃OH, RT Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Nitro Ester in Methanol Add_Catalyst Add Pd/C Catalyst (under N₂ blanket) Dissolve->Add_Catalyst Evacuate Evacuate/Purge with N₂ (3x) Introduce_H2 Introduce H₂ (1 atm or balloon) Evacuate->Introduce_H2 Stir Stir Vigorously at Room Temp Introduce_H2->Stir Monitor Monitor H₂ Uptake and TLC Stir->Monitor Purge_N2 Purge System with N₂ Filter Filter through Celite® (Keep wet with solvent) Purge_N2->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify

Sources

Application Notes & Protocols: Leveraging Methyl 2-amino-4,5-diethoxybenzoate for Novel Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Analgesics and the Potential of a Benzoate Scaffold

The global challenge of managing pain, particularly chronic pain, is intensified by the limitations of current therapies, such as opioids and NSAIDs, which are often associated with significant side effects and addiction potential. This landscape necessitates the exploration of novel chemical scaffolds for the development of safer, more effective analgesics. Methyl 2-amino-4,5-diethoxybenzoate, a derivative of anthranilic acid, presents itself as a promising starting point for such endeavors.[1] Anthranilic acid and its derivatives have a history in medicinal chemistry, forming the basis for several anti-inflammatory and analgesic agents.[2] This compound serves as a versatile intermediate for the synthesis of a diverse library of molecules aimed at novel pain targets.[3]

This guide provides a comprehensive framework for researchers and drug development professionals on utilizing this compound as a foundational scaffold. We will delve into the rationale for its selection, protocols for derivative synthesis, a multi-tiered screening cascade to identify promising lead compounds, and methodologies for in vivo validation of analgesic efficacy.

Section 1: Rationale for the Scaffold - Hypothesized Mechanisms of Action

The selection of this compound is predicated on the established roles of related aminobenzoate structures in modulating neuronal excitability. Local anesthetics like benzocaine, an ester of 4-aminobenzoic acid, function by blocking voltage-gated sodium channels, thereby preventing pain signal transmission.[4][5] While this provides a foundational hypothesis, the structural nuances of our lead scaffold suggest potential interactions with other critical targets in pain pathways.

Potential Molecular Targets:

  • Voltage-Gated Calcium Channels (VGCCs): VGCCs, particularly the N-type (CaV2.2) and T-type (CaV3.2), are pivotal in neurotransmitter release at synaptic terminals in pain pathways.[6][7][8][9] Modulation of these channels is a clinically validated strategy for analgesia.[8][10] The diethoxy substitutions on the benzene ring of our scaffold may confer the appropriate lipophilicity and electronic properties to interact with the channel pore or allosteric sites.

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptor in the central nervous system, enhancing GABA-A receptor activity can produce sedative and analgesic effects.[11] Benzodiazepines, which are positive allosteric modulators of these receptors, share some structural similarities with benzoate derivatives.[11][12][13] It is plausible that novel derivatives could be designed to selectively modulate GABA-A receptor subtypes involved in pain processing.

The following diagram illustrates a hypothesized mechanism at a presynaptic terminal in the dorsal horn of the spinal cord, a key area for pain signal transmission.

G Hypothesized modulation of presynaptic calcium channels. cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGCC CaV2.2 Channel Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca2+ Signal Release Neurotransmitter Release Vesicle->Release NMDA NMDA Receptor Release->NMDA Glutamate Compound Benzoate Derivative Compound->VGCC Blocks Ca2+ Influx PainSignal Pain Signal Propagation NMDA->PainSignal G Workflow for in vitro screening of analgesic candidates. Start Synthesized Compound Library (from this compound) HTS Primary Screen: High-Throughput Ca2+ Influx Assay (e.g., FLIPR) Start->HTS Triage1 Hit Triage: Potency & Efficacy Cutoff (IC50 < 10 µM) HTS->Triage1 Identify 'Hits' Triage1->HTS Inactive Secondary Secondary Screen: Automated Patch-Clamp Electrophysiology (Target: CaV2.2 / NaV1.7) Triage1->Secondary Confirmed Hits Triage2 Hit Confirmation: Selectivity & Mechanism of Action Secondary->Triage2 Characterize Hits Triage2->Secondary Non-selective Lead_Opt Lead Optimization Candidates Triage2->Lead_Opt Prioritized Hits G Staged workflow for in vivo analgesic efficacy testing. Lead_Compound Lead Compound from In Vitro Screen Acute_Models Phase 1: Acute Pain Models (Hot Plate, Writhing Test) Lead_Compound->Acute_Models Check1 Efficacy in Acute Pain? Acute_Models->Check1 Check1->Lead_Compound No - Re-evaluate/Redesign Inflammatory_Models Phase 2: Inflammatory Pain Models (Carrageenan, CFA) Check1->Inflammatory_Models Yes Check2 Efficacy in Inflammatory Pain? Inflammatory_Models->Check2 Check2->Lead_Compound No - Limited Spectrum Neuropathic_Models Phase 3: Neuropathic Pain Models (CCI, SNL) Check2->Neuropathic_Models Yes Preclinical_Dev Candidate for Preclinical Development Neuropathic_Models->Preclinical_Dev Demonstrates Broad Efficacy

Sources

Synthesis of Novel Therapeutic Agents from Methyl 2-amino-4,5-diethoxybenzoate: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel therapeutic agents starting from the versatile building block, Methyl 2-amino-4,5-diethoxybenzoate. This guide is designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies. We will explore the synthesis of several classes of therapeutically relevant molecules, with a primary focus on kinase inhibitors based on the quinazoline scaffold, and will also touch upon the potential for creating other heterocyclic systems.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable starting material in medicinal chemistry. Its substituted aniline structure, featuring a nucleophilic amino group and an ester functionality ortho to it, coupled with the electron-donating diethoxy groups on the benzene ring, makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology. The diethoxy substitution pattern is of particular interest as it can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially offering advantages in terms of solubility, metabolic stability, and target engagement compared to their dimethoxy counterparts.

This guide will provide detailed protocols for the synthesis of key intermediates and final therapeutic agents, supported by mechanistic insights and data presentation to facilitate replication and further development in your own laboratories.

I. Synthesis of 6,7-Diethoxyquinazoline-based Kinase Inhibitors

The quinazoline ring system is a cornerstone of modern targeted cancer therapy. Many potent and selective kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilino-6,7-dialkoxyquinazoline core. This section will detail the multi-step synthesis of such compounds from this compound.

A. Rationale and Strategic Overview

The overall synthetic strategy involves a three-stage process:

  • Formation of the Quinazolinone Core: The initial and crucial step is the construction of the 6,7-diethoxyquinazolin-4(3H)-one ring. This is typically achieved through a cyclocondensation reaction, with the Niementowski reaction being a classic and effective method.

  • Activation of the 4-Position: The hydroxyl group of the quinazolinone is a poor leaving group for nucleophilic substitution. Therefore, it must be activated, most commonly by conversion to a 4-chloroquinazoline. This intermediate is a highly versatile electrophile.

  • Introduction of the Anilino Moiety: The final step involves the nucleophilic aromatic substitution of the 4-chloro group with a desired substituted aniline. This step allows for the introduction of various functionalities to modulate the target selectivity and potency of the final kinase inhibitor.

This modular approach provides significant flexibility in generating a library of diverse 4-anilinoquinazoline derivatives for structure-activity relationship (SAR) studies.

B. Experimental Protocols

The Niementowski reaction provides a direct and efficient route to the quinazolinone core from an anthranilic acid derivative and an amide.[1] In this protocol, we adapt this method using this compound and formamide.

Reaction Scheme:

Protocol_1 start This compound product 6,7-Diethoxyquinazolin-4(3H)-one start->product Heat (130-140°C) reagent Formamide

Caption: Niementowski reaction for quinazolinone synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)Quantity
This compound239.27102.39 g
Formamide45.04401.6 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (2.39 g, 10 mmol) and formamide (1.6 mL, 40 mmol).

  • Heat the reaction mixture to 130-140°C with stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the crude 6,7-Diethoxyquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: ~85-95%

Causality and Insights:

  • Formamide as Reagent and Solvent: Formamide serves as both the source of the C2 carbon and N3 nitrogen of the quinazolinone ring and as a high-boiling solvent, facilitating the reaction at the required temperature.

  • Temperature Control: The reaction temperature is critical. Temperatures below 130°C may lead to incomplete reaction, while excessive temperatures can cause decomposition of formamide and the product.

  • Work-up: Precipitation in cold water is an effective method for isolating the product, which has low solubility in aqueous media.

This protocol details the chlorination of the quinazolinone at the 4-position, a crucial step for subsequent functionalization.[2]

Reaction Scheme:

Protocol_2 start 6,7-Diethoxyquinazolin-4(3H)-one product 4-Chloro-6,7-diethoxyquinazoline start->product Reflux reagent1 Thionyl Chloride (SOCl2) reagent2 DMF (catalyst)

Caption: Chlorination of the quinazolinone intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)Quantity
6,7-Diethoxyquinazolin-4(3H)-one234.25102.34 g
Thionyl chloride (SOCl₂)118.97-20 mL
N,N-Dimethylformamide (DMF)73.09-0.2 mL (catalytic)
Dichloromethane (DCM)84.93-For work-up
Saturated aq. NaHCO₃ solution--For work-up
Brine--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6,7-Diethoxyquinazolin-4(3H)-one (2.34 g, 10 mmol) in thionyl chloride (20 mL).

  • Carefully add a catalytic amount of DMF (0.2 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add toluene (2 x 20 mL) and co-evaporate to remove residual thionyl chloride.

  • Dissolve the residue in dichloromethane (100 mL) and carefully wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-6,7-diethoxyquinazoline as a solid.

Expected Yield: >90%

Causality and Insights:

  • Chlorinating Agent: Thionyl chloride is a common and effective reagent for this transformation. Phosphorus oxychloride (POCl₃) can also be used.

  • Catalyst: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water will quench the thionyl chloride and hydrolyze the product back to the starting material. Therefore, using dry glassware and reagents is essential.

This final step in the sequence demonstrates the coupling of the 4-chloro intermediate with a substituted aniline to generate the target kinase inhibitor scaffold.[3]

Reaction Scheme:

Protocol_3 start 4-Chloro-6,7-diethoxyquinazoline product 4-(Substituted anilino)-6,7-diethoxyquinazoline start->product Heat in Isopropanol reagent Substituted Aniline

Caption: Final coupling to form the kinase inhibitor.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)Quantity
4-Chloro-6,7-diethoxyquinazoline252.6951.26 g
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)145.5660.87 g
Isopropanol60.10-50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Chloro-6,7-diethoxyquinazoline (1.26 g, 5 mmol) and the substituted aniline (6 mmol) in isopropanol (50 mL).

  • Heat the reaction mixture to reflux with stirring for 4-8 hours.

  • Monitor the reaction by TLC. The formation of a precipitate (the hydrochloride salt of the product) is often observed.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to obtain the desired 4-anilino-6,7-diethoxyquinazoline derivative, typically as its hydrochloride salt.

  • The free base can be obtained by neutralizing the salt with a base such as aqueous sodium bicarbonate and extracting with an organic solvent like ethyl acetate.

Expected Yield: 80-95%

Causality and Insights:

  • Solvent Choice: Isopropanol is a common solvent for this reaction as it has a suitable boiling point and can often facilitate the precipitation of the product salt, simplifying purification.

  • Reaction Control: The reaction is driven by the nucleophilic attack of the aniline on the electron-deficient C4 position of the quinazoline ring. The electron-withdrawing nature of the quinazoline ring system activates this position towards nucleophilic aromatic substitution.

  • Product Isolation: The formation of the hydrochloride salt is advantageous for purification by filtration.

II. Exploration of Other Therapeutic Scaffolds

While the synthesis of quinazoline-based kinase inhibitors is a primary application, this compound can serve as a precursor to other therapeutically relevant heterocyclic systems.

A. Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Conceptual Synthetic Pathway:

While a direct conversion of this compound to a suitable o-phenylenediamine derivative for quinoxaline synthesis is not straightforward, it is conceivable through a multi-step sequence involving reduction of a nitro group introduced at the ortho position to the existing amine. A more direct, albeit less common, approach might involve oxidative cyclization with a suitable partner.

Future Directions:

Researchers are encouraged to explore novel synthetic routes for the conversion of this compound into 1,2-diamino-4,5-diethoxybenzene, which would then be a direct precursor for a wide array of quinoxaline-based therapeutic agents.

Quinoxaline_Pathway start This compound intermediate 1,2-Diamino-4,5-diethoxybenzene start->intermediate Multi-step transformation product 6,7-Diethoxyquinoxaline Derivative intermediate->product Condensation reagent 1,2-Dicarbonyl Compound

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Troubleshooting & Optimization

common side products in the synthesis of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your experimental outcomes and ensure the highest purity of your target compound.

Introduction to the Synthetic Pathway

The synthesis of this compound typically proceeds through a sequence of reactions involving nitration, esterification, and reduction. The exact order of these steps can be varied, but a common and logical approach is outlined below. This guide will address the potential side products at each critical stage of this pathway.

Synthetic_Pathway A 1,2-Diethoxybenzene B 4,5-Diethoxy-2-nitrobenzoic Acid A->B Nitration C Methyl 4,5-diethoxy-2-nitrobenzoate B->C Fischer Esterification D This compound C->D Nitro Group Reduction

Caption: A common synthetic route for this compound.

Part 1: Nitration of 1,2-Diethoxybenzene

The introduction of the nitro group onto the 1,2-diethoxybenzene ring is a critical step that dictates the substitution pattern of the final product. The use of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is standard.[1][2]

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A1: The two ethoxy groups in 1,2-diethoxybenzene are ortho, para-directing. This can lead to the formation of not only the desired 4-nitro isomer but also the 3-nitro isomer and dinitro products.[3] To enhance the formation of the desired 4-nitro product, consider the following:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize over-nitration and improve selectivity. Higher temperatures increase the likelihood of multiple nitro groups being added to the ring.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 1,2-diethoxybenzene to maintain a low concentration of the nitronium ion (NO₂⁺) electrophile at any given time.

  • Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

Q2: I am observing significant amounts of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric material is often due to oxidative side reactions caused by the strong oxidizing nature of nitric acid. The electron-rich diethoxybenzene ring is susceptible to oxidation. To mitigate this:

  • Strict Temperature Control: As mentioned, lower temperatures will slow down the rate of oxidation.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to the oxidizing conditions.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side products.

Troubleshooting Guide: Common Nitration Side Products
Side ProductStructureMechanism of FormationTroubleshooting & Prevention
3-Nitro-1,2-diethoxybenzene IsomerElectrophilic aromatic substitution at the less sterically hindered, but electronically activated, position 3.Optimize reaction temperature and rate of addition of the nitrating agent. Purification by column chromatography may be necessary.
4,5-Dinitro-1,2-diethoxybenzene Over-nitration productThe initial nitro-substituted product undergoes a second nitration. The electron-withdrawing nitro group deactivates the ring, but under forcing conditions, further nitration can occur.Use stoichiometric amounts of the nitrating agent and maintain a low reaction temperature.[1]
Oxidized Byproducts (e.g., quinones) Oxidation of the electron-rich aromatic ringThe strong oxidizing nature of nitric acid can lead to the formation of phenolic and quinone-like structures.Maintain low temperatures, limit reaction time, and consider milder nitrating agents.

Part 2: Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with methanol.[4]

Frequently Asked Questions (FAQs)

Q1: My esterification reaction is not going to completion, and I have a significant amount of starting carboxylic acid left. What can I do?

A1: Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction towards the product side, you can:

  • Use Excess Methanol: Employing methanol as the solvent ensures a large excess of one of the reactants, shifting the equilibrium towards the ester.

  • Remove Water: Water is a product of the reaction. Its removal will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Increase Catalyst Concentration: While typically catalytic, for substrates with basic groups like an amine, a stoichiometric amount of acid might be necessary as the base will neutralize the catalyst.[4]

Q2: I am concerned about side reactions involving the nitro group during esterification. Is this a valid concern?

A2: Under typical Fischer esterification conditions (acid and alcohol), the nitro group is generally stable and unreactive. The primary concerns during this step are incomplete reaction and potential side reactions related to the carboxylic acid and alcohol.

Troubleshooting Guide: Common Esterification Side Products
Side ProductStructureMechanism of FormationTroubleshooting & Prevention
Unreacted Carboxylic Acid Starting MaterialIncomplete reaction due to equilibrium.Use a large excess of methanol and/or remove water as it is formed.[4]
Anhydride Formation Dimer of the carboxylic acidSelf-condensation of the carboxylic acid under acidic conditions.This is more likely at higher temperatures. Ensure the reaction is not overheated.
Sulfonated Byproducts Sulfonic acid derivativeIf using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, especially at higher temperatures.Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or hydrogen chloride (HCl) gas.

Part 3: Reduction of the Nitro Group

The final step in this synthetic sequence is the reduction of the aromatic nitro group to an amine. This is a common transformation with a variety of available reducing agents.[5] Catalytic hydrogenation is a clean and efficient method.[6]

Nitro_Reduction_Pathway A Nitro Compound (R-NO₂) B Nitroso Compound (R-NO) A->B Reduction C Hydroxylamine (R-NHOH) B->C Reduction D Amine (R-NH₂) C->D Reduction

Caption: Stepwise reduction of a nitro group to an amine.

Frequently Asked Questions (FAQs)

Q1: My reduction reaction is sluggish and incomplete. How can I improve the conversion?

A1: Incomplete reduction can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon) may be old or poisoned. Use fresh, high-quality catalyst.

  • Hydrogen Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a pressurized system may be necessary.[6]

  • Solvent: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are commonly used and are often effective.

  • Purity of the Starting Material: Impurities in the nitro compound can sometimes poison the catalyst. Ensure your starting material is reasonably pure.

Q2: I am seeing some colored impurities in my final product after reduction. What could they be?

A2: Colored impurities in the final amine product are often due to the formation of dimeric side products like azo and azoxy compounds, which are highly conjugated and thus colored. Incomplete reduction products like nitroso compounds can also be colored.

Troubleshooting Guide: Common Nitro Reduction Side Products
Side ProductStructureMechanism of FormationTroubleshooting & Prevention
Nitroso Intermediate R-NOIncomplete reduction of the nitro group. The nitroso group is an intermediate in the reduction pathway.[7]Increase reaction time, use fresh catalyst, or increase hydrogen pressure. Monitor reaction by TLC.
Hydroxylamine Intermediate R-NHOHIncomplete reduction. The hydroxylamine is the penultimate intermediate before the amine.[5]Similar to the nitroso intermediate, ensure complete reaction conditions.
Azoxy Compound R-N=N(O)-RBimolecular reduction product formed by the condensation of a nitroso and a hydroxylamine intermediate.This is more common with certain reducing agents like metal hydrides. Catalytic hydrogenation usually minimizes these byproducts.
Azo Compound R-N=N-RFurther reduction of the azoxy compound or condensation of two hydroxylamine molecules.Similar to azoxy compounds, favor reaction conditions that promote complete reduction to the amine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 4,5-diethoxy-2-nitrobenzoate
  • In a round-bottom flask, dissolve Methyl 4,5-diethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.

  • Secure a hydrogen-filled balloon to the flask via a three-way stopcock.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1,2-DiethoxybenzeneC₁₀H₁₄O₂166.22Colorless liquid
4,5-Diethoxy-2-nitrobenzoic AcidC₁₁H₁₃NO₆255.23Yellow solid
Methyl 4,5-diethoxy-2-nitrobenzoateC₁₂H₁₅NO₆269.25Yellow solid
This compoundC₁₂H₁₇NO₄239.27Off-white to light brown solid

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the potential impurities that can arise at each stage of the synthesis and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Always rely on analytical techniques such as TLC, HPLC, and NMR to monitor reaction progress and characterize the purity of your intermediates and final compound.

References

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • PrepChem. Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. Available at: [Link]

  • Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • ResearchGate. Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Available at: [Link]

  • PubMed. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Available at: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]

  • American Chemical Society. Unexpected product from nitration of 1,3-diethoxybenzene. Available at: [Link]

  • ASM. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Available at: [Link]

  • Chegg. Solved If the Fischer esterification of para-aminobenzoic. Available at: [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • Chemguide. the nitration of benzene - electrophilic substitution. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. Available at: [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

  • ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Precursor of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the critical reduction step of its nitro precursor, Methyl 2-nitro-4,5-diethoxybenzoate. The following question-and-answer format addresses common issues encountered during this transformation, offering not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions & Troubleshooting
Q1: My reduction of Methyl 2-nitro-4,5-diethoxybenzoate is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete or slow reactions are a common hurdle in the reduction of nitroarenes. The issue often stems from one or more of the following factors: catalyst activity, reaction conditions, or substrate solubility. A systematic approach to troubleshooting is recommended.

Root Causes & Recommended Actions:

  • Catalyst and Reagent Activity: The efficacy of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time due to improper storage or handling.[1] Ensure you are using a fresh or reliably stored catalyst. For pyrophoric catalysts like Raney Nickel, handling under an inert atmosphere is crucial.[1] If you suspect catalyst deactivation, trying a fresh batch is a simple way to diagnose the issue. Additionally, the catalyst loading may be insufficient; consider increasing the weight percentage.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical. Using finely powdered and, if necessary, activated metal can significantly increase the reaction rate. The concentration of the acid also plays a key role.[2]

    • Other Reducing Agents (e.g., Sodium Dithionite): Reagents like sodium dithionite can decompose upon storage.[2] It is always advisable to use a fresh, high-quality reagent.

  • Reaction Conditions:

    • Hydrogen Pressure (for Catalytic Hydrogenation): For challenging substrates, the pressure provided by a hydrogen balloon may not be enough. Utilizing a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure can often drive the reaction to completion.[1]

    • Temperature: While many reductions proceed efficiently at room temperature, some substrates, including sterically hindered ones, may require gentle heating to achieve a reasonable rate.[1][2] However, be aware that excessive heat can sometimes promote the formation of side products.[2]

    • Agitation: In heterogeneous reactions, such as catalytic hydrogenation or metal/acid reductions, vigorous stirring is essential to ensure effective mixing of the substrate, reagent/catalyst, and solvent.[1]

  • Solvent and Solubility:

    • Poor solubility of the nitro compound is a significant barrier to a successful reaction.[2] The starting material, Methyl 2-nitro-4,5-diethoxybenzoate, should be fully dissolved in the chosen solvent.

    • Solvent Selection: Common solvents for nitro group reductions include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[1] For hydrophobic compounds, using THF or a co-solvent system like ethanol/water or acetic acid can be beneficial.[2][3] Protic co-solvents, in particular, can often aid in hydrogenation reactions.[2][3]

Q2: I'm observing the formation of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I enhance the selectivity towards the desired amine?

A2: The formation of intermediates like nitroso and hydroxylamine species, or coupled products like azoxy and azo compounds, is a result of the stepwise nature of nitro group reduction. Optimizing reaction conditions and the choice of reducing agent can significantly improve selectivity.

Strategies for Improving Selectivity:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (Pd/C, Pt/C): This is often the cleanest method and typically provides high selectivity for the amine.[4]

    • Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These methods are also generally selective for the amine. The acidic conditions help to prevent the accumulation of intermediates.

    • Sodium Dithionite (Na₂S₂O₄): This reagent is a milder reducing agent and can sometimes be used to selectively reduce one nitro group in the presence of others, though this is not relevant for the target molecule.[5]

  • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[2]

  • Temperature Control: Many nitro reductions are exothermic.[6] Localized overheating can promote the formation of side products like azobenzene derivatives.[2] Proper temperature control, such as using an ice bath during the addition of reagents, is crucial.[7]

Nitro Group Reduction Pathway and Potential Side Products:

The reduction of a nitro group to an amine proceeds through several intermediates. The desired outcome is the complete reduction to the amine. However, under certain conditions, the reaction can stall at intermediate stages or lead to undesired dimeric side products.

G cluster_main Main Reduction Pathway cluster_side Side Reactions Ar-NO2 Nitroarene Ar-NO Nitrosoarene Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Ar-NO->Ar-NHOH +2e-, +2H+ Ar-N(O)=N-Ar Azoxyarene Ar-NO->Ar-N(O)=N-Ar + Ar-NHOH, -H2O Ar-NH2 Amine Ar-NHOH->Ar-NH2 +2e-, +2H+ Ar-N=N-Ar Azoarene Ar-N(O)=N-Ar->Ar-N=N-Ar +2e-, +2H+

Caption: The stepwise reduction of a nitroarene and potential dimeric side products.

Q3: The workup of my reaction using Tin(II) Chloride (SnCl₂) is problematic, resulting in emulsions and difficulty isolating the product. What is the best procedure?

A3: Workup issues with SnCl₂ reductions are very common due to the formation of tin salts.[8][9] Proper pH adjustment is critical to break up emulsions and facilitate extraction.

Optimized Workup Protocol for SnCl₂ Reductions:

  • Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Basification: Slowly and carefully add a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH), with cooling.[10] Continue adding the base until the pH is strongly alkaline (pH > 10). You will initially see the formation of a thick, gelatinous precipitate of tin hydroxides. As you add more base, these amphoteric tin salts will redissolve to form soluble stannates ([Sn(OH)₄]²⁻).[10] This step is crucial for breaking the emulsion and achieving good phase separation.

  • Extraction: Once the aqueous layer is clear, or at least significantly less gelatinous, extract the product with an appropriate organic solvent, such as ethyl acetate. It is advisable to perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄), and then filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound, which can then be purified by methods such as column chromatography or recrystallization.

Q4: My starting material has other functional groups. Which reduction method is most chemoselective for the nitro group?

A4: The structure of Methyl 2-nitro-4,5-diethoxybenzoate contains ester and ether functionalities. While ethers are generally stable to most reduction conditions, the ester group can be susceptible to hydrolysis or reduction depending on the reagents used.

Comparison of Common Reduction Methods for Chemoselectivity:

Reduction MethodCompatibility with EstersCompatibility with EthersNotes
Catalytic Hydrogenation (Pd/C, H₂) Generally goodExcellentCan sometimes reduce other unsaturated groups if present.[4]
Catalytic Transfer Hydrogenation GoodExcellentA milder alternative to high-pressure hydrogenation.[11]
Iron (Fe) in Acetic Acid or with NH₄Cl GoodExcellentA mild and often chemoselective method.[4][12]
Tin(II) Chloride (SnCl₂) in HCl/Ethanol Good, but acidic conditions can promote hydrolysis with prolonged heating.ExcellentProvides a mild reduction.[4]
Sodium Dithionite (Na₂S₂O₄) GoodExcellentA mild reagent, but may require phase-transfer catalysis for good results in some systems.[5][13]

For this compound, catalytic hydrogenation with Pd/C is a very common and effective method.[14][15] Iron in acetic acid or with ammonium chloride is also an excellent and cost-effective choice.[12]

Troubleshooting Workflow for Chemoselectivity Issues:

G start Poor Chemoselectivity Observed check_catalyst Is the catalyst too active? start->check_catalyst check_conditions Are the reaction conditions too harsh? check_catalyst->check_conditions No change_catalyst Switch to a less active catalyst (e.g., Fe/AcOH) check_catalyst->change_catalyst Yes milder_conditions Lower temperature and/or pressure check_conditions->milder_conditions Yes end Improved Selectivity check_conditions->end No, consider alternative route change_catalyst->end milder_conditions->end

Caption: A decision-making workflow for troubleshooting poor chemoselectivity.

Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the reduction of Methyl 2-nitro-4,5-diethoxybenzoate using Pd/C and hydrogen gas.

Materials:

  • Methyl 2-nitro-4,5-diethoxybenzoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • In a suitable hydrogenation flask, dissolve Methyl 2-nitro-4,5-diethoxybenzoate (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify as necessary, for example, by column chromatography.[14]

Protocol 2: Reduction using Iron (Fe) and Acetic Acid

This protocol provides a method for the reduction of the nitro group using iron powder in an acidic medium.

Materials:

  • Methyl 2-nitro-4,5-diethoxybenzoate (1.0 eq)

  • Iron powder (3-5 eq)

  • Glacial Acetic Acid

  • Solvent (e.g., Ethanol)

  • Saturated sodium bicarbonate solution for workup

  • Celite

Procedure:

  • To a round-bottom flask, add Methyl 2-nitro-4,5-diethoxybenzoate (1.0 eq), ethanol, and glacial acetic acid.

  • Add iron powder (3-5 eq) to the stirred solution.

  • Heat the reaction mixture to a desired temperature (e.g., 50-100 °C) and monitor the progress by TLC.[16]

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.

  • Filter the mixture through a pad of Celite to remove the iron residues, washing the pad with an organic solvent like ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify as needed.

References
  • Master Organic Chemistry. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ResearchGate. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • Reddit. (2021). my nitro refuses to be reduced. Retrieved from [Link]

  • ResearchGate. (2004). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • MDPI. (2008). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

optimizing reaction conditions for the ethylation of the dihydroxy analog

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ethylation of dihydroxy analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield of Ethylated Product

Question: I am attempting to ethylate my dihydroxy compound using ethyl iodide and potassium carbonate, but I am observing very low conversion, with mostly starting material remaining. What are the likely causes and how can I improve my yield?

Answer:

This is a common issue that typically points to insufficient activation of the hydroxyl groups or suboptimal reaction conditions for the SN2 mechanism of the Williamson ether synthesis.[1][2][3] Let's break down the potential causes and solutions.

1. Inadequate Base Strength:

  • The "Why": Phenolic hydroxyl groups are acidic and can often be deprotonated by weaker bases like potassium carbonate (K₂CO₃). However, aliphatic alcohols are significantly less acidic and require a much stronger base to generate the nucleophilic alkoxide.[1] If your dihydroxy analog is aliphatic, K₂CO₃ is likely not strong enough to deprotonate the hydroxyl groups effectively.

  • Troubleshooting Steps:

    • Assess Substrate Acidity: Determine if your dihydroxy analog is phenolic or aliphatic.

    • Select an Appropriate Base:

      • For phenols , K₂CO₃ or sodium hydroxide (NaOH) are often sufficient.[1]

      • For aliphatic diols , a much stronger, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice for generating the alkoxide.[1][4]

    • Experimental Protocol (Using NaH):

      • Suspend the diol in an anhydrous polar aprotic solvent (e.g., THF, DMF).[1]

      • Add NaH (typically 1.1-1.2 equivalents per hydroxyl group to be ethylated) portion-wise at 0 °C.

      • Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.

      • Cool the reaction mixture again before adding the ethylating agent.

2. Suboptimal Solvent Choice:

  • The "Why": The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][5] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like ethanol) will solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.

  • Recommendation: Switch from any protic or nonpolar solvent to anhydrous DMF or THF.

3. Steric Hindrance:

  • The "Why": SN2 reactions are sensitive to steric bulk. If the hydroxyl groups on your diol are sterically hindered (e.g., secondary or tertiary), the backside attack by the alkoxide on the ethylating agent becomes difficult.[1][4]

  • Troubleshooting: While you cannot change the substrate, ensure you are using a primary ethylating agent like ethyl iodide or ethyl bromide.[3] Using a more reactive ethylating agent like diethyl sulfate can sometimes overcome minor steric hindrance.[6]

Issue 2: Formation of an Alkene Byproduct

Question: My reaction is producing a significant amount of an alkene byproduct, which I believe is from the elimination of my ethylating agent. How can I minimize this side reaction?

Answer:

The formation of an alkene is a classic sign that the E2 (elimination) pathway is competing with the desired SN2 (substitution) pathway.[1][2] This is a very common side reaction, particularly when conditions are not optimized.

1. Choice of Alkyl Halide:

  • The "Why": The structure of the alkyl halide is the most critical factor. Primary halides (like ethyl iodide) are much less prone to elimination than secondary or tertiary halides.[1][3]

  • Solution: Always use a primary ethylating agent. If for some reason you were using a secondary ethylating agent, switching to a primary one is the most effective solution.

2. Reaction Temperature:

  • The "Why": Elimination reactions often have a higher activation energy than substitution reactions. Consequently, higher temperatures tend to favor the E2 pathway.[1]

  • Troubleshooting Steps:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Consider adding the ethylating agent at 0 °C and then allowing the reaction to slowly warm to room temperature.

    • Monitor the reaction by TLC or LCMS to find the optimal balance between reaction time and byproduct formation.

3. Basicity of the Alkoxide:

  • The "Why": A highly basic and sterically hindered alkoxide will favor acting as a base (promoting E2) rather than a nucleophile (undergoing SN2).[4]

  • Optimization: While you cannot change your substrate, using a less hindered base to generate the alkoxide, if options exist, can be beneficial. Also, ensure you are not using a large excess of base.

ParameterFavors SN2 (Ether)Favors E2 (Alkene)
Alkyl Halide Methyl > PrimaryTertiary > Secondary
Temperature LowerHigher
Base Less hinderedBulky, strong base
Issue 3: Poor Selectivity - Mono- vs. Di-Ethylation

Question: I am trying to achieve mono-ethylation of my dihydroxy analog, but I am getting a mixture of starting material, mono-ethylated, and di-ethylated products. How can I improve the selectivity for the mono-ethylated product?

Answer:

Achieving selective mono-alkylation of a diol is a significant challenge due to the similar reactivity of the two hydroxyl groups. The mono-ethylated product's remaining hydroxyl group can be deprotonated and react further. The key to selectivity lies in controlling stoichiometry, reaction conditions, or employing a protecting group strategy.

1. Stoichiometric Control:

  • The "Why": By carefully controlling the amount of base and ethylating agent, you can favor the mono-alkylation.

  • Experimental Protocol:

    • Use slightly less than one equivalent of a strong base (e.g., 0.95 eq of NaH) to generate the mono-alkoxide.

    • Slowly add one equivalent of the ethylating agent at a low temperature (e.g., 0 °C or lower).

    • Monitor the reaction closely and stop it once the starting material is consumed, before significant di-ethylation occurs. This will likely result in a mixture that requires careful purification.

2. Protecting Group Strategy (Recommended for High Selectivity):

  • The "Why": This is the most robust method for achieving selective mono-ethylation. By protecting one hydroxyl group, you can selectively ethylate the other and then remove the protecting group.[7][8]

  • Workflow:

    • Protect: Selectively protect one of the hydroxyl groups. For 1,2- or 1,3-diols, forming a cyclic protecting group like an acetonide is often the most efficient way to protect both, followed by a regioselective cleavage if applicable, or protecting one hydroxyl with a bulky silyl group.[7][8]

    • Ethylate: Perform the ethylation on the remaining free hydroxyl group under standard Williamson ether synthesis conditions.

    • Deprotect: Remove the protecting group under conditions that do not affect the newly formed ether.

Common Protecting Groups for Diols:

Protecting GroupStructureFormation ConditionsCleavage Conditions
Isopropylidene (Acetonide) Cyclic KetalAcetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH)[7]Acidic hydrolysis (e.g., aq. HCl)[7]
Benzylidene Acetal Cyclic AcetalBenzaldehyde, acid catalystAcidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[7]
t-Butyldimethylsilyl (TBDMS) Ether Silyl EtherTBDMSCl, imidazole, DMFFluoride ions (e.g., TBAF); strong acid[9]

G start Start: Ethylation of Dihydroxy Analog q1 Desired Product? start->q1 mono Mono-Ethylated Product q1->mono Yes di Di-Ethylated Product q1->di No

Issue 4: C-Alkylation of Phenolic Substrates

Question: My substrate is a catechol (1,2-dihydroxybenzene), and besides O-ethylation, I am seeing byproducts that appear to be from ethylation on the aromatic ring. How can this be avoided?

Answer:

This is a known side reaction for phenols, where the phenoxide ion acts as an ambident nucleophile, allowing for alkylation at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2] C-alkylation is a type of Friedel-Crafts alkylation.[10]

1. Solvent Effects:

  • The "Why": The choice of solvent can influence the site of alkylation. Polar aprotic solvents (DMF, DMSO) tend to favor O-alkylation.[1]

  • Recommendation: Ensure you are using a high-purity, anhydrous polar aprotic solvent.

2. Counter-ion Effects:

  • The "Why": The nature of the cation can influence the reactivity of the phenoxide. Softer cations can sometimes favor O-alkylation.

  • Optimization: While less common, switching the base from a sodium-based one (NaH) to a potassium-based one (KH) or even cesium carbonate (Cs₂CO₃) can sometimes alter the selectivity.

3. Phase-Transfer Catalysis (PTC):

  • The "Why": PTC is an excellent technique for promoting O-alkylation while suppressing C-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide from the aqueous or solid phase into the organic phase where the ethylating agent is.[11] This "soft" ion pair in the organic phase is highly reactive and favors O-alkylation.

  • Benefits of PTC:

    • Milder reaction conditions.

    • Improved yields and selectivity.

    • Avoids the need for strong, hazardous bases like NaH.[11]

  • Experimental Protocol (PTC):

    • Dissolve the dihydroxy analog in a nonpolar organic solvent (e.g., toluene or dichloromethane).

    • Add an aqueous solution of a base (e.g., 50% NaOH).

    • Add the ethylating agent and a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol% TBAB).

    • Stir the biphasic mixture vigorously at a controlled temperature.

G PTC Q⁺Br⁻ (TBAB) QOAr QOAr PTC->QOAr Q⁺ArO⁻ (in Organic Phase) ArONa ArONa ArONa->PTC Anion Exchange ArOEt ArOEt QOAr->ArOEt + EtI QBr_org QBr_org ArOEt->QBr_org - Q⁺Br⁻ QBr_org->PTC caption Mechanism of Phase-Transfer Catalysis (PTC).

References

  • Schmid, C. R.; Bryant, J. D. A New Protecting Group for 1,2-Diols. Org. Synth.1995, 72, 6.
  • BenchChem. A Comparative Guide to Diol Protection Strategies in Organic Synthesis. BenchChem Technical Support.
  • Chem-Station. Protection of 1,2-/1,3-Diols.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley: New York, 1999.
  • Ready, J. M. Protecting Groups. Ready Lab - UT Southwestern.
  • BenchChem. Common side reactions in the Williamson synthesis of ethers. BenchChem Technical Support.
  • Wikipedia. Williamson ether synthesis. Wikipedia.
  • Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps.
  • Dalal Institute.
  • Ataman Kimya. DIETHYL SULFATE.
  • Scribd.
  • Wikipedia.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. 2014.

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Technical Support Center: Preventing Oxidation of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling Methyl 2-amino-4,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The electron-rich nature of the aromatic ring, activated by the amino and diethoxy substituents, makes this compound particularly susceptible to oxidation, which can lead to colored impurities, reduced yields, and downstream reaction complications. This document provides in-depth technical guidance to help you anticipate, prevent, and troubleshoot oxidation-related issues in your experiments.

Understanding the Challenge: Why Does Oxidation Occur?

The primary culprit behind the unwanted oxidation of this compound is the lone pair of electrons on the nitrogen atom of the amino group. This lone pair increases the electron density of the benzene ring, making it highly susceptible to attack by oxidizing agents.

Several factors can initiate or accelerate this oxidation process:

  • Atmospheric Oxygen: Exposure to air is a common cause of gradual oxidation, often evidenced by a change in the material's color over time.

  • Oxidizing Reagents: Many common laboratory reagents can act as oxidizing agents, even if not explicitly intended for that purpose.

  • Metal Catalysts: Certain metal ions can catalyze the oxidation of aromatic amines.

  • Light and Heat: Exposure to UV light or elevated temperatures can provide the energy needed to initiate oxidation reactions.

  • pH: The pH of the reaction medium can significantly influence the rate of oxidation.

The oxidation of the amino group can lead to a variety of byproducts, including highly colored quinone-imines and polymeric materials, which are often difficult to remove.

Proactive Prevention: Strategies to Mitigate Oxidation

The most effective approach to dealing with oxidation is to prevent it from occurring in the first place. This can be achieved through a combination of careful experimental technique and the use of protective chemistry.

Frequently Asked Questions: Proactive Prevention

Q1: What are the first-line precautions I should take to prevent oxidation during routine handling and reactions?

A1: The most immediate and impactful strategy is to minimize the compound's exposure to atmospheric oxygen.[1][2]

  • Inert Atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere, such as nitrogen or argon. This is particularly crucial during reactions and solvent removal steps.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential oxidation.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run over an extended period.

Q2: My reaction conditions are incompatible with simply using an inert atmosphere. What are my options?

A2: In situations where exposure to air or other potential oxidants is unavoidable, the use of a protecting group for the amine is the most robust solution.[3][4][5][6] A protecting group temporarily masks the reactive amino group, rendering it non-nucleophilic and resistant to oxidation.[6]

Q3: Which protecting group is best suited for this compound?

A3: The choice of protecting group depends on the specific reaction conditions you plan to employ. Carbamates are a popular and effective choice for protecting amines. Below is a comparison of two common and highly effective protecting groups:

Protecting GroupIntroduction ReagentDeprotection ConditionsKey AdvantagesConsiderations
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic reagents.Acid-labile; not suitable for reactions involving strong acids.
Cbz (Carboxybenzyl) Benzyl chloroformateCatalytic hydrogenation (e.g., H₂/Pd-C)Stable to acidic and some basic conditions.Not compatible with reactions that use reducing agents susceptible to hydrogenolysis.

Q4: Can you provide a step-by-step protocol for protecting the amino group?

A4: Absolutely. Here are detailed protocols for the introduction of both Boc and Cbz protecting groups.

Experimental Protocol: Protection of the Amino Group

Protocol 1: N-Boc Protection
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

  • Base (Optional but Recommended): Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to scavenge the acid byproduct.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as DCM or a mixture of dioxane and water.

  • Base: Add a base such as sodium bicarbonate or triethylamine (2 equivalents).

  • Reagent Addition: Cool the solution in an ice bath and slowly add benzyl chloroformate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

  • Work-up: Dilute with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

Even with preventative measures, you may encounter signs of oxidation. This section provides a structured approach to troubleshooting these common problems.

Frequently Asked Questions: Troubleshooting

Q1: My reaction mixture is turning a dark color (yellow, brown, or even black). What's happening and how can I fix it?

A1: A color change is a classic indicator of oxidation.[2] The formation of colored byproducts is likely occurring.

Troubleshooting Steps:

  • Confirm the Source:

    • Blank Reaction: Run a small-scale blank reaction containing your starting material and solvent, but without any reagents, under the same conditions (temperature, light exposure). If the color change still occurs, the issue is likely due to atmospheric oxygen, light, or thermal instability.

    • Reagent Check: If the blank reaction remains colorless, one of your reagents is likely the oxidizing agent.

  • Immediate Corrective Actions:

    • Inert Atmosphere: If not already doing so, immediately purge your reaction vessel with an inert gas and maintain a positive pressure of nitrogen or argon.

    • Lower Temperature: Reduce the reaction temperature if possible.

    • Protect from Light: Wrap the reaction vessel in aluminum foil.

  • Long-Term Solutions:

    • Protecting Group: If the above measures are insufficient, employing a protecting group is the most reliable solution.

    • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can inhibit oxidation. However, ensure this is compatible with your desired reaction.

Visual Troubleshooting Workflow

troubleshooting_workflow start Problem: Reaction Mixture Discoloration check_blank Run Blank Reaction (Substrate + Solvent) start->check_blank color_in_blank Color Change in Blank? check_blank->color_in_blank reagent_issue Investigate Reagents for Oxidizing Properties color_in_blank->reagent_issue No env_issue Environmental Factors (Air, Light, Heat) color_in_blank->env_issue Yes long_term_solution Long-Term Solution: Implement Protecting Group Strategy reagent_issue->long_term_solution immediate_actions Immediate Actions: - Inert Atmosphere - Lower Temperature - Protect from Light env_issue->immediate_actions immediate_actions->long_term_solution If insufficient end Resolution: Clean Reaction immediate_actions->end If sufficient long_term_solution->end

Caption: Troubleshooting logic for reaction discoloration.

Q2: I've successfully run my reaction with a protected amine, but now I'm having trouble removing the protecting group. What should I do?

A2: Deprotection issues usually stem from incomplete reactions or degradation of the desired product under the deprotection conditions.

Troubleshooting Deprotection:

IssuePotential CauseRecommended Action
Incomplete Deprotection Insufficient reagent, short reaction time, or deactivated catalyst (for Cbz).Increase the amount of deprotecting agent, extend the reaction time, or use fresh catalyst. For stubborn Boc deprotection, consider using a stronger acid or a scavenger like triethylsilane to trap the tert-butyl cation.
Product Degradation The deprotection conditions are too harsh for your product.For acid-labile products, consider using milder acidic conditions for Boc removal (e.g., formic acid). For sensitive Cbz-protected compounds, ensure the hydrogenation is performed under neutral conditions and that the catalyst is filtered promptly after the reaction.
Side Reactions The deprotecting agent is reacting with other functional groups in your molecule.Re-evaluate your choice of protecting group. An "orthogonal" protecting group strategy, where each protecting group is removed under unique conditions, may be necessary.[6]
Deprotection Workflow Diagram

deprotection_workflow start Protected Compound deprotection Deprotection Reaction (e.g., Acid for Boc, H₂/Pd-C for Cbz) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring complete Reaction Complete? monitoring->complete workup Aqueous Work-up & Extraction complete->workup Yes troubleshoot Troubleshoot: - Increase Reagent/Time - Change Conditions complete->troubleshoot No purification Purification (Column Chromatography or Recrystallization) workup->purification final_product Final Deprotected Product purification->final_product troubleshoot->deprotection

Caption: General workflow for amine deprotection.

By understanding the root causes of oxidation and implementing these proactive and troubleshooting strategies, you can significantly improve the success of your experiments involving this compound, leading to higher yields, purer products, and more reliable results.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Protecting group. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • Evans, D. A., et al. (1998). A Stereochemical Strategy for the Synthesis of Polyketide Natural Products Containing 1,3-Syn-Diol Monoethers.
  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.

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challenges in the purification of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Methyl 2-amino-4,5-diethoxybenzoate

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic amine, an ester, and two ether linkages, presents a unique set of challenges during its purification. The presence of the basic amino group, in particular, complicates standard purification techniques like silica gel chromatography, while its susceptibility to oxidation can lead to product discoloration and degradation.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the purification of this compound. The troubleshooting guide and FAQs are designed in a question-and-answer format to directly address specific experimental issues, grounding all recommendations in established chemical principles and authoritative sources.

A note on analogs: Direct literature on the purification of this compound is limited. Therefore, this guide draws heavily upon established protocols for the closely related analog, Methyl 2-amino-4,5-dimethoxybenzoate, and general best practices for the purification of aromatic amines.[2][3][4][5]

General Purification and Troubleshooting Workflow

The purification process typically begins after the initial synthesis and work-up. The following diagram outlines a general workflow and key decision points for purifying the crude product.

Purification Workflow cluster_0 Post-Synthesis Work-up cluster_1 Purity Assessment & Method Selection cluster_2 Purification Techniques cluster_3 Final Steps Crude Crude Product (Post-reaction mixture) Workup Aqueous Work-up (e.g., Extraction, Washing) Crude->Workup TLC Initial Purity Check (TLC, LC-MS) Workup->TLC Decision Select Purification Method TLC->Decision Chroma Column Chromatography Decision->Chroma Complex Mixture Recryst Recrystallization Decision->Recryst High Initial Purity FinalPurity Final Purity Analysis (HPLC, NMR, MS) Chroma->FinalPurity Recryst->FinalPurity Storage Proper Storage (Inert atmosphere, protected from light) FinalPurity->Storage

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Guide

Issue 1: Persistent Impurities from Synthesis

Question: My crude product is contaminated with the starting material (Methyl 4,5-diethoxy-2-nitrobenzoate). How can I ensure complete reaction and remove this impurity?

Answer: The presence of the starting nitro-compound indicates an incomplete reduction. This is a common issue that can be addressed by optimizing the reaction and work-up conditions.

Causality & Expert Insights: The catalytic hydrogenation of a nitro group is a heterogeneous reaction, and its efficiency depends on several factors: catalyst activity, hydrogen availability, and substrate-catalyst interaction.[6]

Recommended Actions:

  • Monitor Reaction Vigorously: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. A common eluent system for the dimethoxy analog is petroleum ether:ethyl acetate (10:1, V/V), which can be adapted for your compound.[2] The amino product should have a lower Rf value than the nitro precursor due to its higher polarity.[7]

  • Evaluate the Catalyst:

    • Catalyst Activity: Palladium on carbon (Pd/C) is a standard catalyst for this transformation.[2][8] Ensure your catalyst is fresh and has not been deactivated. Catalyst poisoning can occur from sulfur or phosphorus contaminants in reagents or solvents.[6]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical loading is 5-10 mol% of Pd/C.[8]

  • Optimize Hydrogenation Conditions:

    • Hydrogen Source: For reactions using H₂ gas, ensure the system is properly sealed and under sufficient pressure (e.g., 15 psi or higher).[2] Vigorous stirring is critical to ensure good mixing of the solid catalyst, liquid phase, and gaseous hydrogen.[6]

    • Solvent: Protic solvents like methanol or ethanol are generally effective for catalytic hydrogenation.[6]

  • Post-Reaction Work-up: After the reaction is complete, the Pd/C catalyst must be thoroughly removed. This is typically done by filtering the reaction mixture through a pad of Celite®.[6][8] Incomplete removal can lead to product degradation in subsequent steps.

Issue 2: Product Discoloration (Yellow, Brown, or Pink Hue)

Question: My final product is colored instead of the expected white or off-white solid. What is causing this, and how can I obtain a colorless product?

Answer: Discoloration in aromatic amines is almost always due to oxidation. The amino group is susceptible to air oxidation, which forms highly colored impurities.

Causality & Expert Insights: Aromatic amines can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[8][9] This leads to the formation of complex, colored polymeric structures.

Recommended Actions:

  • Use an Inert Atmosphere: During work-up, purification, and concentration, blanket the solution with an inert gas like nitrogen or argon to minimize contact with oxygen.[8][9]

  • Degas Solvents: Before use, sparge your purification solvents (e.g., hexanes, ethyl acetate) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Decolorization with Activated Carbon: If the product is already colored, you can attempt to remove the colored impurities by treating a solution of the crude product with a small amount of activated carbon.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (approx. 1-2% w/w), heat the mixture gently for 10-15 minutes, and then filter it hot through Celite to remove the carbon.[10] Caution: Activated carbon can also adsorb your product, potentially reducing the yield.

  • Protect from Light: Store both solutions and the final solid product in amber vials or wrap containers in aluminum foil to prevent photodegradation.[9]

Issue 3: Challenges with Silica Gel Chromatography

Question: My compound streaks badly on a silica gel column, leading to poor separation and low purity fractions. How can I improve my chromatographic purification?

Answer: This is a classic problem when purifying basic compounds on acidic stationary phases. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and sometimes irreversible adsorption.[11][12]

Causality & Expert Insights: The acid-base interaction between the amine and silica can be overcome by either neutralizing the silica surface with a competing base or by using a different, less acidic stationary phase.[11]

Chromatography Troubleshooting Start Compound streaks on silica? AddTEA Option 1: Add 0.5-1% Triethylamine (TEA) to eluent Start->AddTEA UseNH Option 2: Use Amine-Functionalized Silica Start->UseNH UseAlumina Option 3: Use Basic or Neutral Alumina Start->UseAlumina Success Achieve Symmetrical Peaks & Good Separation AddTEA->Success UseNH->Success UseAlumina->Success

Caption: Decision tree for troubleshooting amine purification on silica gel.

Recommended Actions & Protocols:

  • Mobile Phase Modification:

    • Add a Competing Base: The most common solution is to add a small amount of a competing amine, like triethylamine (TEA) or pyridine, to your mobile phase (typically 0.5-1% v/v).[11][12] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute with symmetrical peaks.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica column (KP-NH) can provide excellent separation without needing to modify the mobile phase.[11]

    • Alumina: Basic or neutral alumina can be an effective alternative to silica gel for purifying amines.

  • Step-by-Step Protocol for Flash Chromatography (with TEA):

    • Step 1 (Slurry Preparation): Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your product). This is known as "dry loading" and often results in better separation.

    • Step 2 (Column Packing): Wet pack a column with your chosen eluent system (e.g., Hexane:Ethyl Acetate) containing 1% triethylamine.

    • Step 3 (Loading): Carefully add your dry-loaded silica to the top of the packed column.

    • Step 4 (Elution): Run the column using a gradient or isocratic elution with your TEA-containing mobile phase, collecting fractions and monitoring by TLC.

    • Step 5 (Concentration): Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene for complete removal.

Purification Method Recommended Solvent System Key Considerations
Column Chromatography Hexanes/Ethyl Acetate + 0.5-1% TriethylamineThe addition of TEA is critical to prevent peak tailing on standard silica gel.[11]
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesThe ideal solvent system should dissolve the compound when hot but not when cold.[13]
Issue 4: Difficulty with Recrystallization

Question: I am having trouble finding a suitable solvent system to recrystallize my product. What are some good starting points?

Answer: Recrystallization is an excellent method for purifying compounds that are already relatively high in purity (>90%). The key is finding a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures.

Recommended Actions:

  • Single Solvent Screening: Test small amounts of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water). A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.

  • Solvent Pair Screening: If a single solvent is not effective, use a binary solvent system. This typically involves a "soluble" solvent in which your compound dissolves readily and a "non-soluble" solvent in which it is insoluble.

    • Common Pairs: For a compound like this, good starting pairs include Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexanes.[6][8]

  • Step-by-Step Protocol for Recrystallization (Ethanol/Water):

    • Step 1: Dissolve the crude product in the minimum amount of hot ethanol.

    • Step 2: While the solution is still hot, add water dropwise until you see persistent cloudiness.

    • Step 3: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Step 4: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Step 5: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: How should I properly store the purified this compound? A1: Proper storage is crucial to maintain the integrity of the compound. Aromatic amines are susceptible to degradation over time if not stored correctly.[9]

Parameter Recommendation Rationale
Temperature Store at 2-8 °C or in a cool place.Prevents acceleration of potential degradation reactions.
Light Keep in an amber vial or dark place.Aromatic amines can be susceptible to photodegradation.[9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation of the amino group.[9]
Moisture Store in a dry environment with the container tightly sealed.Prevents potential hydrolysis of the ester functional group.[9]

Q2: What analytical techniques are best for assessing the purity of my final product? A2: A combination of techniques should be used to confirm both the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of purity (e.g., >98%).[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can help identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]

Q3: Can I use distillation for purification? A3: Distillation is generally not recommended for this compound. Aromatic amines often have high boiling points and can decompose at the high temperatures required for distillation, especially if trace impurities are present.[16] Methods like chromatography and recrystallization are much safer and more effective.

References

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 18, 2026, from [Link]

  • Troubleshooting. (n.d.). The Pharma Master. Retrieved January 18, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 18, 2026, from [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved January 18, 2026, from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Technology Networks. Retrieved January 18, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Methyl 2-amino-4,5-diethoxy benzoate. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved January 18, 2026, from [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. (n.d.). International Union of Crystallography. Retrieved January 18, 2026, from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (n.d.). Eureka. Retrieved January 18, 2026, from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024, March 20). PubMed. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-diethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal catalyst and troubleshooting common experimental hurdles. The synthesis, which involves the reduction of the nitro group on Methyl 2-nitro-4,5-diethoxybenzoate, is a critical transformation where chemoselectivity is paramount to avoid unwanted side reactions with the ester and ether functionalities.

Catalyst Selection Guide: A Q&A Approach

Choosing the right catalyst is the most critical decision in this synthesis. The primary goal is the selective reduction of the aromatic nitro group while preserving the methyl ester and the two ethoxy groups. This section addresses the most common questions regarding catalyst selection.

Q1: What is the most reliable and efficient catalyst for this specific transformation?

For the reduction of a nitroarene with electron-donating groups and an ester moiety, Palladium on carbon (10% Pd/C) is the most widely recommended and efficient catalyst for catalytic hydrogenation.[1][2]

  • Why it works: Palladium is highly active for the reduction of nitro groups under mild conditions (room temperature, low H₂ pressure).[3] The reaction is typically clean, with a simple workup that involves filtering the heterogeneous catalyst.[4] Protocols for the closely related dimethoxy analog show high yields (88-97%) using 10% Pd/C with hydrogen gas in solvents like methanol or ethyl acetate.[1]

  • Considerations: While highly effective, Pd/C is a very active hydrogenation catalyst. In molecules with more sensitive functional groups (like certain protecting groups or halides), its high activity could lead to undesired side reactions.[2] However, for this specific substrate, it is the industry standard.

Q2: My lab doesn't have a hydrogenation setup. What is the best alternative to using H₂ gas?

If high-pressure hydrogen gas is unavailable or undesirable, two excellent alternatives are Transfer Hydrogenation and Metal-Mediated Reductions .

  • Transfer Hydrogenation: This method generates hydrogen in situ from a hydrogen donor molecule.

    • Recommended System: 10% Pd/C with a hydrogen donor like ammonium formate (HCOONH₄) or hydrazine hydrate (N₂H₄·H₂O).[5][6]

    • Expertise & Causality: This approach avoids the need for specialized high-pressure equipment, making it safer and more accessible.[5] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group. Hydrazine hydrate, in particular, has been shown to be highly efficient for reducing nitroarenes in the presence of Pd/C.[6]

  • Metal-Mediated Reductions: Using an easily oxidized metal in a neutral or acidic medium is a classical, robust, and highly chemoselective method.[4]

    • Recommended System: Iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water solvent system.[4]

    • Expertise & Causality: This system is exceptionally tolerant of functional groups like esters and ethers.[2][5] The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group.[4] The workup is straightforward, involving filtration of the iron oxides. This method is also very cost-effective. Other metals like tin (Sn) or zinc (Zn) can also be used but may require acidic conditions and more complex workups.[2]

Q3: I am concerned about the ester group being reduced. Which catalyst offers the highest chemoselectivity?

While Pd/C is generally safe for esters under standard conditions, if absolute chemoselectivity is the primary concern, a metal-mediated reduction is the superior choice.

  • Top Recommendation: The Fe/NH₄Cl system is highly regarded for its mildness and functional group tolerance.[2][4]

  • Alternative High-Selectivity System: A combination of Sodium Borohydride (NaBH₄) and Iron(II) Chloride (FeCl₂) in a solvent like THF has been specifically shown to reduce nitro groups with high chemoselectivity in the presence of ester groups, providing excellent yields.[7] This avoids the potential for ester reduction that can occur with more powerful hydride reagents like LiAlH₄.[2]

Data Presentation: Catalyst System Comparison

The table below summarizes the key parameters for the most suitable catalytic systems for this synthesis.

Catalyst SystemHydrogen SourceTypical Solvent(s)Temp.ProsCons
10% Pd/C H₂ gas (1-4 atm)Methanol, Ethanol, Ethyl AcetateRTHigh activity, high yield, clean reaction, simple filtration workup.[1][3]Requires hydrogenation apparatus; can be pyrophoric when dry.[8]
10% Pd/C Ammonium Formate or Hydrazine HydrateMethanol, EthanolRefluxAvoids H₂ gas; safer and more accessible setup.[5][6]May require heating; workup involves removing salt byproducts.
Fe Powder / NH₄Cl H₂O (Proton Source)Ethanol / H₂ORefluxExcellent chemoselectivity, very low cost, high functional group tolerance.[2][4]Heterogeneous workup can be cumbersome; requires heating.
NaBH₄ / FeCl₂ NaBH₄THFRTHigh chemoselectivity for esters, mild room temperature conditions.[7]More expensive than iron; requires careful handling of NaBH₄.
Experimental Protocols

These protocols are based on established procedures for structurally analogous compounds and general best practices for nitro group reductions.[1][3][4]

Protocol 1: Catalytic Hydrogenation with 10% Pd/C

This is the preferred method for efficiency and yield when a hydrogenation apparatus is available.

  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-nitro-4,5-diethoxybenzoate (1.0 eq) in methanol or ethyl acetate (15-20 mL per gram of substrate).

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (5-10 wt% relative to the starting material).

  • Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small scale, or 1-4 atm in a pressurized vessel).

  • Reaction: Stir the mixture vigorously at room temperature. Efficient agitation is critical for good contact between the substrate, catalyst, and hydrogen.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.[1]

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with the solvent. Wash the filter cake with a small amount of fresh solvent.[8]

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.[1]

Protocol 2: Metal-Mediated Reduction with Fe/NH₄Cl

This is a robust and highly selective alternative that does not require special hydrogenation equipment.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the Methyl 2-nitro-4,5-diethoxybenzoate (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction is often exothermic and may become vigorous initially.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Upon completion, cool the mixture to room temperature.

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol.[4]

  • Isolation: Combine the filtrate and washings and remove the ethanol under reduced pressure. The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be purified as described in Protocol 1.

Mandatory Visualizations
Catalyst Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate catalytic system.

G start Start: Synthesize this compound q1 Is a hydrogenation apparatus (H₂ source) available? start->q1 cat_hydro Yes: Use Catalytic Hydrogenation q1->cat_hydro Yes no_h2 No: Choose Alternative Method q1->no_h2 No cat_hydro_details Primary Choice: 10% Pd/C - High efficiency and yield - Simple workup cat_hydro->cat_hydro_details end_node Proceed to Synthesis cat_hydro_details->end_node q2 Is cost or absolute chemoselectivity the priority? no_h2->q2 transfer_hydro Transfer Hydrogenation (10% Pd/C + Donor) q2->transfer_hydro Accessibility metal_reduc Metal-Mediated Reduction (Fe / NH₄Cl) q2->metal_reduc Cost/Selectivity transfer_hydro_details Good for safety and accessibility. Use NH₄HCO₂ or N₂H₄·H₂O. transfer_hydro->transfer_hydro_details transfer_hydro_details->end_node metal_reduc_details Excellent chemoselectivity. Very low cost. metal_reduc->metal_reduc_details metal_reduc_details->end_node

Caption: Decision flowchart for catalyst selection.

Nitro Group Reduction Pathway and Side Products

This diagram illustrates the stepwise reduction of the nitro group and the origin of common colored impurities.

G sub Ar-NO₂ (Nitro Compound) nitroso Ar-NO (Nitroso Intermediate) sub->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Ar-N(O)=N-Ar (Azoxy Compound) nitroso->azoxy + Ar-NHOH - H₂O amine Ar-NH₂ (Final Product) hydroxylamine->amine +2e⁻, +2H⁺ azo Ar-N=N-Ar (Azo Compound) azoxy->azo Reduction

Caption: Reaction pathway and potential side products.

Troubleshooting Guide
Issue 1: The reaction is stalled or incomplete.
  • Question: My TLC shows significant starting material remaining even after the recommended reaction time. What should I do?

  • Answer: This is a common issue that can stem from several sources.

    • Catalyst Inactivity: The most frequent cause is a deactivated or poisoned catalyst.[8]

      • Solution: Ensure you are using a fresh batch of catalyst. For Pd/C, handle it carefully under an inert atmosphere as much as possible to prevent oxidation.[8] If catalyst poisoning from sulfur or other impurities is suspected, ensure high-purity solvents and reagents are used.[5]

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for your reaction scale.

      • Solution: Try incrementally increasing the catalyst loading (e.g., from 5 wt% to 10 wt%).[8]

    • Inadequate Hydrogen Source: For catalytic hydrogenation, ensure your system is properly sealed with no leaks. For transfer hydrogenation, ensure the hydrogen donor is fresh and used in sufficient stoichiometric excess.[8]

    • Poor Agitation: In heterogeneous reactions, vigorous stirring is essential.

      • Solution: Increase the stirring rate to ensure the substrate, catalyst, and hydrogen source are in constant contact.[8]

Issue 2: The final product is discolored (e.g., pink, brown, or orange).
  • Question: My isolated product is not the expected white or off-white solid. What causes this discoloration and how can I prevent it?

  • Answer: Discoloration is almost always due to the presence of oxidized or dimeric impurities formed from reaction intermediates.

    • Cause: The reduction of a nitro group proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5] If the reaction is incomplete or if air is introduced during the workup, these highly reactive species can condense to form colored azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds.[5]

    • Prevention & Solution:

      • Drive to Completion: Ensure the reaction goes to completion by addressing the points in "Issue 1". A fully reduced mixture should be colorless or pale yellow.

      • Inert Workup: During workup, especially after filtration, keeping the product under an inert atmosphere can help prevent air oxidation of the amine product, which can also cause discoloration.

      • Purification: Most colored impurities can be effectively removed by column chromatography on silica gel. A charcoal treatment of the crude product solution before final filtration can also be effective.

Frequently Asked Questions (FAQs)
  • Q1: What are the main safety concerns with this reaction?

    • A1: The primary safety concern is the high exothermicity of nitro group reductions.[5] The reaction can generate significant heat, especially on a larger scale. Ensure adequate cooling and add reagents portion-wise if necessary. Additionally, palladium on carbon catalysts can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst while it is wet with solvent.[8] When using hydrogen gas, ensure proper ventilation and grounding of equipment to prevent ignition.

  • Q2: How do I properly dispose of the used catalyst?

    • A2: Used palladium or iron catalyst should be treated as hazardous waste. The filtered catalyst cake should be kept wet and placed in a sealed, clearly labeled waste container. Never mix it with organic waste. Follow your institution's specific guidelines for heavy metal waste disposal.

  • Q3: Can I monitor hydrogen uptake to determine the reaction endpoint?

    • A3: Yes, if you are using a pressurized hydrogenation system with a pressure gauge, monitoring hydrogen uptake is an excellent way to follow the reaction's progress. The reaction is complete when the theoretical amount of hydrogen (3 equivalents) has been consumed and the pressure no longer drops. However, it is always best practice to confirm completion with an analytical method like TLC or LC-MS.

References
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Diagram]. Retrieved from [Link]

  • Thieme Chemistry. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(03), 233-237. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Retrieved from [Link]

Sources

how to monitor the progress of Methyl 2-amino-4,5-diethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 2-amino-4,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure the successful monitoring of your reaction progress.

Overview of the Synthesis Pathway

The most common and efficient laboratory synthesis of this compound involves the reduction of its nitro precursor, Methyl 2-nitro-4,5-diethoxybenzoate. This transformation is typically achieved through catalytic hydrogenation. The reaction's success hinges on the complete conversion of the nitro group (-NO₂) to an amino group (-NH₂), a process that requires careful monitoring to prevent incomplete reactions or the formation of undesired byproducts. A typical reaction scheme involves using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent.[1][2]

G SM Methyl 2-nitro-4,5-diethoxybenzoate (Starting Material) P This compound (Product) SM->P Catalytic Hydrogenation R Reagents: H₂ (gas) or Transfer Hydrogenation Source Catalyst: Pd/C Solvent: Methanol or Ethanol R->SM

Caption: General reaction scheme for the synthesis.

I. Core Monitoring Techniques

Effective monitoring is crucial for determining reaction completion, optimizing yield, and identifying potential issues. The choice of technique depends on the desired level of detail, from rapid qualitative checks to precise quantitative analysis.

A. Thin-Layer Chromatography (TLC)

TLC is the first-line technique for rapid, qualitative monitoring of reaction progress. It allows for the visual tracking of the consumption of the starting material and the formation of the product.

Experimental Protocol: Three-Lane TLC Monitoring
  • Plate Preparation: Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes on the baseline for the Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[3]

  • Spotting:

    • SM Lane: Using a capillary tube, apply a small spot of a dilute solution of your starting material (Methyl 2-nitro-4,5-diethoxybenzoate) onto the 'SM' mark.

    • C Lane (Co-spot): Apply a spot of the starting material to the 'C' mark. Then, carefully apply a spot of the reaction mixture directly on top of the starting material spot. The co-spot is vital for distinguishing between the starting material and product, especially if their Rf values are similar.[3]

    • RM Lane: Apply a spot of the current reaction mixture to the 'RM' mark.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active.

    • For enhanced visualization of the amine product, staining can be used. A p-anisaldehyde stain or a simple iodine chamber are effective options. Aromatic primary amines can also be detected using cinnamaldehyde, which often produces a colored spot.[4][5]

  • Interpretation:

    • The starting material (nitro compound) is typically less polar than the product (amino compound). Therefore, the product should have a lower Retention factor (Rf) value.

    • As the reaction progresses, the 'SM' spot in the 'RM' lane should diminish in intensity, while the product spot appears and intensifies.

    • The reaction is considered complete when the 'SM' spot is no longer visible in the 'RM' lane.

Compound Expected Polarity Expected Rf Value (Relative) Visualization
Methyl 2-nitro-4,5-diethoxybenzoateMore PolarHigherUV Active
This compoundLess PolarLowerUV Active, Stains with Ninhydrin/p-Anisaldehyde
B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative monitoring, allowing you to determine the precise percentage of starting material remaining and product formed.

Experimental Protocol: Reverse-Phase HPLC Analysis
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by filtering off the catalyst). Dilute the aliquot with the mobile phase or a suitable solvent (like acetonitrile) to a concentration appropriate for your detector. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid to improve peak shape).[7][9]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set to a wavelength where both starting material and product have significant absorbance (e.g., 254 nm).[7]

  • Analysis:

    • Inject a standard of the starting material to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • The product, being more polar, will typically have a shorter retention time than the less polar starting material in a reverse-phase system.

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

C. Advanced Monitoring & Verification Techniques

For more detailed analysis, especially during method development or troubleshooting, the following techniques are invaluable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for confirming the identity of the product and detecting volatile impurities. The mass spectrometer provides the molecular weight of the components, confirming the conversion of the nitro group (mass increase from -NO₂ to -NH₂) and helping to identify any side-products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for confirming the structure of the final product and can also be used to monitor the reaction.[1][12] By taking an aliquot, removing the solvent, and re-dissolving in a deuterated solvent (e.g., CDCl₃), you can analyze the proton signals. Key changes to look for include:

    • A shift in the aromatic proton signals upon conversion of the electron-withdrawing nitro group to an electron-donating amino group.

    • The appearance of a broad singlet corresponding to the -NH₂ protons. The chemical shift of these protons can vary and they are exchangeable with D₂O.[1]

G cluster_0 Reaction Monitoring Workflow A Take Reaction Aliquot B Qualitative Check Needed? A->B C Perform 3-Lane TLC Analysis B->C Yes G Quantitative Analysis or Troubleshooting Needed? B->G No D Is Starting Material Consumed? C->D E Continue Reaction D->E No F Reaction Complete. Proceed to Workup. D->F Yes E->A G->A No, continue monitoring H Prepare Sample for HPLC or GC-MS G->H Yes I Analyze Data: - % Conversion - Impurity Profile H->I I->F

Caption: Decision workflow for monitoring the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and monitoring process in a question-and-answer format.

Q1: My TLC shows that the reaction is very slow or has stalled. What should I do?

Answer: A stalled reaction can be due to several factors related to the catalyst, hydrogen source, or reaction conditions.

  • Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be poisoned or deactivated.[13]

    • Cause: Impurities in starting materials or solvents (e.g., sulfur compounds) can poison the catalyst. The catalyst may also have been improperly handled and oxidized.

    • Solution: Use high-purity, degassed solvents. If catalyst deactivation is suspected, filter the reaction mixture (under an inert atmosphere if possible) and add fresh catalyst.[13]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

    • Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Inadequate Hydrogen Source:

    • Cause (H₂ Gas): The system may have a leak, or the hydrogen pressure may be too low.

    • Solution (H₂ Gas): Ensure all connections are secure and increase the hydrogen pressure if your equipment allows. Ensure vigorous stirring to maximize gas-liquid-solid contact.[13]

    • Cause (Transfer Hydrogenation): The hydrogen donor (e.g., ammonium formate, cyclohexene) may be old or used in insufficient quantity.

    • Solution (Transfer Hydrogenation): Use a fresh hydrogen donor and ensure it is added in the correct stoichiometric excess.[13]

Q2: I see multiple new spots on my TLC plate besides the product spot. What could they be?

Answer: The appearance of multiple spots suggests the formation of byproducts, often from incomplete reduction.

  • Potential Byproducts: The reduction of a nitro group is a stepwise process that can be halted at intermediate stages, forming nitroso (-NO) or hydroxylamine (-NHOH) compounds.[13] These intermediates are often unstable and may react further to form other impurities.

  • Prevention & Solution:

    • Ensure an adequate amount of reducing agent/hydrogen source and sufficient reaction time to drive the reaction to completion.[13]

    • If byproducts persist, purification by column chromatography will be necessary after the workup. The polarity of these intermediates is typically between the starting material and the final product.

Q3: My product spot on the TLC is streaking badly. What does this mean?

Answer: Streaking on a TLC plate is usually caused by one of two things:

  • Sample Overloading: You may have spotted too much of the reaction mixture on the plate.

    • Solution: Dilute your reaction mixture aliquot before spotting it on the TLC plate.

  • Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move with the solvent front rather than partitioning cleanly. The highly basic nature of the amine can also interact strongly with the acidic silica gel, causing streaking.

    • Solution: Decrease the polarity of your eluent (e.g., move from 50% to 30% ethyl acetate in hexanes). Alternatively, adding a small amount of a basic modifier like triethylamine (~1%) to the solvent system can neutralize the acidic sites on the silica gel and lead to sharper, well-defined spots.

Q4: My final product is a yellow or brown color instead of the expected white or off-white solid. Why?

Answer: Discoloration is often a sign of impurities, typically from oxidation.

  • Cause: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. This can happen during the reaction, workup, or storage.

  • Solution:

    • During workup, minimize the exposure of the product to air and heat.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). The addition of a small amount of activated charcoal during recrystallization can help remove colored impurities.[14]

    • Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Frequently Asked Questions (FAQs)

What is a good starting solvent system for TLC analysis of this reaction? A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of around 3:1 Hexanes:Ethyl Acetate and adjust the polarity based on the results to achieve an Rf for the starting material of ~0.4-0.5.[3]

How can I be certain the reaction is complete if I only use TLC? While the disappearance of the starting material spot on TLC is a strong indicator, it is not foolproof. For absolute certainty, especially for larger scale reactions, it is best to confirm completion with a more sensitive technique like HPLC or to take an NMR of the crude product after workup to ensure no starting material signals are present.

Can I use LC-MS to monitor the reaction? Yes, LC-MS is an excellent and highly sensitive method. It combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry. It is particularly useful for identifying trace-level byproducts and confirming the mass of your desired product in real-time.[15]

References
  • G. F. G. C. Geraldes, C. F. G. C.; Valente, A. A.; Gil, A. M. P. C. NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 1996, 51(6), 636-44. [Link][12]

  • Hansen, R. L.; Al-Zoubi, R. M.; G. P. A. Yap, G. P. A.; Evans, P. A. Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 2017, 31(8), 8243-8248. [Link][16]

  • Geraldes, C. F. G. C.; Valente, A. A.; Gil, A. M. P. C. NMR on-line monitoring of esterification catalyzed by cutinase. ResearchGate. [Link][17]

  • Maiwald, M.; Fischer, H. H.; Grützner, T.; Salthammer, T.; H. Hasse, H. Quantitative Medium-Resolution NMR Spectroscopy Under Non-Equilibrium Conditions, Studied on the Example of an Esterification Reaction. Semantic Scholar. [Link][18]

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  • P. K. T. Lin, P. K. T.; Y. M. H. Wong, Y. M. H.; M. H. W. Lam, M. H. W. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2010, 2, 1421-1425. [Link][4]

  • Centers for Disease Control and Prevention (NIOSH). AMINES, AROMATIC: METHOD 2002. [Link][21]

  • PrepChem.com. Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. [Link][2]

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  • Sentellas, S.; Poza-cisneros, S.; El-beqqali, A.; Ocaña, R.; Crego, A. L.; L. Marina, M. Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 2008, 862(1-2), 15-42. [Link][23]

  • Ahmed, N. R.; Al-Etewi, M. J. E. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link][7]

  • Srivastava, S. P.; Dua, R. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • RSC Publishing. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods. [Link][5]

  • Y. Wang, Y.; Y. Chen, Y.; X. Liu, X.; Y. Ma, Y.; H. Zhang, H.; Z. Chen, Z. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 2022, 370, 131038. [Link][10]

  • Reddit. TLC for amide synthesis. : r/OrganicChemistry. [Link][24]

  • Termopoli, V.; Torrisi, E.; Palma, P.; Zappia, G.; Vandergrift, G. W.; Zvekic, M.; Krogh, E. T. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 2019, 91(18), 11526-11530. [Link][15]

  • S. N. P. Kumar, S. N. P.; M. L. N. Madhu, M. L. N.; B. T. N. S. Madhuri, B. T. N. S.; P. R. Murthy, P. R.; V. G. K. M. Pisipati, V. G. K. M. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. [Link][25]

  • Sahu, R.; Saxena, J. GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy. [Link][26]

  • Chemistry Stack Exchange. Reactivity and transport safety of substituted methyl benzoates. [Link][27]

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link][6]

  • M. Â. F. Perez, M. Â. F.; L. C. M. Estevam, L. C. M.; R. S. A. Lannes, R. S. A.; L. F. S. Santos, L. F. S.; L. C. S. de Oliveira, L. C. S.; R. C. G. de Souza, R. C. G.; M. I. C. de la Torre, M. I. C. Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 2021, 362, 129902. [Link][28]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. [Link][8]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link][29]

  • Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link][30]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link][31]

  • Reddit. phenyl benzoate electrophilic substitution : r/chemistry. [Link][32]

  • Avicenna Journal of Medical Biotechnology. GC/MS Analysis and Phyto-synthesis of Silver Nanoparticles using Amygdalus spinosissima Extract. [Link]

  • Taylor & Francis. Benzoates – Knowledge and References. [Link][33]

  • ResearchGate. Figure 9. GC-MS chromatogram of methyl orange dye showing reduction and... [Link][11]

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Technical Support Center: A Guide to the Purification of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for removing impurities from crude Methyl 2-amino-4,5-diethoxybenzoate.

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. As a substituted aniline, this compound is susceptible to oxidation and can present unique challenges during purification, particularly when using standard chromatographic techniques.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides formatted in a question-and-answer style. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to resolve specific purification issues effectively.

Section 1: FAQ - Initial Assessment & Common Problems

This section addresses the initial characterization of your crude product and the most common issues observed post-synthesis.

Q1: My crude product has a distinct color (e.g., yellow, brown, or reddish-brown). What does this indicate?

A1: The appearance of color in your crude this compound is typically indicative of impurities. A pure sample of this compound is expected to be a white to light yellow solid.[1] The presence of color often points to two primary sources:

  • Oxidation of the Amine: Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored oxidized oligomeric impurities. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

  • Residual Reaction Intermediates: If your synthesis involves the reduction of a nitro group, colored intermediates such as nitroso (R-N=O) or azoxy (R-N=N+(O-)-R) species may be present due to incomplete reaction.[3][4] These intermediates are often highly colored and can persist in the final product if the reduction is not driven to completion.

Q2: How can I get a quick, preliminary assessment of my product's purity and the nature of the impurities?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid preliminary analysis.[5] It allows you to visualize the number of components in your crude mixture and get a sense of their relative polarities.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside the starting material (if available).

  • Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar and a moderately polar solvent. A common system is 30% ethyl acetate in hexanes.[2]

  • Visualization: View the developed plate under UV light (254 nm). You can also use a chemical stain, such as potassium permanganate or vanillin, to visualize non-UV active impurities.[5]

  • Interpretation: The product, being an amine, should be more polar than the nitro-precursor. Therefore, the product spot should have a lower Retention Factor (Rf) than the starting material.[6] The presence of multiple spots indicates impurities.

Q3: What are the most common impurities I should expect from a catalytic hydrogenation (e.g., H₂/Pd/C) synthesis route?

A3: The catalytic hydrogenation of Methyl 4,5-diethoxy-2-nitrobenzoate is a standard synthetic route. The most probable impurities are:

  • Unreacted Starting Material: This is the most common impurity and arises from an incomplete reaction.[4] Factors like deactivated catalyst, insufficient hydrogen pressure, or short reaction times can be the cause.[4]

  • Hydroxylamine Intermediate (R-NHOH): The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[7] If the reaction is stopped prematurely, these species can remain.

  • Catalyst Residues: Micro-particulates of palladium on carbon (Pd/C) can pass through standard filter paper. Filtering the reaction mixture through a pad of Celite® is crucial to effectively remove the catalyst.[1]

  • De-alkylation Products: Although less common under standard hydrogenation conditions, cleavage of the ethoxy groups is a potential side reaction, especially if aggressive catalysts or high temperatures are used.

Q4: My product is an oil or a sticky solid instead of a crystalline powder. What is the likely cause?

A4: Failure to crystallize is almost always due to the presence of impurities. Even a small percentage of an impurity can disrupt the crystal lattice formation. Residual solvent from the work-up is another common culprit. Before attempting purification, ensure your crude product is thoroughly dried under high vacuum to remove all volatile organic solvents. If it remains an oil, proceed with a chromatographic purification method.

Section 2: Troubleshooting Guide - Purification Strategies & Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Problem: My crude product contains significant amounts of unreacted starting material (Methyl 4,5-diethoxy-2-nitrobenzoate).

Q: How can I efficiently separate the non-polar nitro-precursor from my more polar amine product?

A: Flash column chromatography is the most effective technique for this separation. The key is to exploit the significant polarity difference between the nitro group (less polar) and the amino group (more polar).[6]

  • Slurry Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (1-2 times the weight of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally provides better separation than loading the sample as a liquid.

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the weight of your crude product) using your starting mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase (10% ethyl acetate/hexanes). The less polar nitro-compound will elute from the column first.

  • Monitoring: Collect fractions and monitor them by TLC. Use the same mobile phase for TLC as you are for the column.

  • Gradient Elution: Once the starting material has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute your desired amine product.[6]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Problem: I am seeing significant peak tailing and poor separation during silica gel chromatography.

Q: My amine product is streaking down the TLC plate and giving broad, tailing peaks on the column. Why is this happening and how can I fix it?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[8] Your basic amine can undergo a strong acid-base interaction with these sites, leading to irreversible adsorption or slow, uneven elution. This results in significant peak tailing and often, low recovery.[8][9]

There are two primary strategies to overcome this issue: modifying the mobile phase or using a different stationary phase.

The most common solution is to add a small amount of a competing base to the mobile phase. This base will occupy the acidic sites on the silica, allowing your amine product to elute symmetrically. Triethylamine (TEA) is a common choice.

  • Recommended Action: Add 0.5-1% triethylamine to your mobile phase (e.g., 20% Ethyl Acetate / 79% Hexanes / 1% TEA). This will dramatically improve the peak shape. Always use a dedicated column for amine purification, as it can be difficult to wash all the TEA out afterward.

If tailing persists or if your compound is particularly sensitive, switching to a different stationary phase is an excellent option.

  • Amine-Functionalized Silica: This is a silica gel that has been chemically modified with aminopropyl groups. It provides a slightly basic environment that is ideal for purifying basic compounds, preventing the problematic interactions.[9][10]

  • Basic Alumina: Aluminum oxide is another polar stationary phase that can be obtained in acidic, neutral, or basic forms. Using basic alumina can prevent the acid-base interaction seen with silica.

The diagram below illustrates the decision-making process for troubleshooting amine chromatography.

chromatography_troubleshooting start Start: Crude Amine Purification tlc Run Analytical TLC (e.g., 30% EtOAc/Hex) start->tlc check_tailing Observe Tailing or Streaking? tlc->check_tailing no_tailing No Tailing: Proceed with Standard Silica Gel Chromatography check_tailing->no_tailing No tailing Yes, Tailing Observed check_tailing->tailing Yes end Collect Pure Product no_tailing->end choose_method Select Mitigation Strategy tailing->choose_method mobile_phase Method A: Modify Mobile Phase choose_method->mobile_phase Quick & Common stationary_phase Method B: Change Stationary Phase choose_method->stationary_phase More Robust add_tea Add 0.5-1% Triethylamine to Mobile Phase mobile_phase->add_tea use_kpnh Use Amine-Functionalized Silica or Basic Alumina Column stationary_phase->use_kpnh run_column Perform Flash Chromatography add_tea->run_column use_kpnh->run_column run_column->end

Caption: Troubleshooting workflow for amine purification.
Problem: My product is over 95% pure but is still slightly off-white or has a minor impurity.

Q: How can I perform a final "polishing" step to obtain a high-purity, crystalline solid?

A: Recrystallization is the ideal technique for a final purification step when the product is already of high purity. It is highly effective at removing small amounts of impurities and typically yields a stable, crystalline solid.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

    • Place a small amount of your product (~20-30 mg) in several different test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) to each tube at room temperature. A good solvent will not dissolve the compound at room temp.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve the compound upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a good single-solvent system.

    • Often, a two-solvent system (one in which the compound is soluble, and one in which it is not) is required. Ethanol/water is a common and effective system for compounds of this type.[11]

  • Recrystallization Procedure (Ethanol/Water example):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure good recovery.

    • While the solution is still hot, slowly add water dropwise until the solution becomes faintly cloudy (this is the saturation point).

    • If necessary, add a drop or two of hot ethanol to make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (the same ethanol/water ratio).

    • Dry the crystals under high vacuum.

The diagram below outlines the general workflow for recrystallization.

recrystallization_workflow start Start: >95% Pure Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool_slow Allow to Cool Slowly to Room Temperature dissolve->cool_slow ice_bath Cool in Ice Bath to Maximize Precipitation cool_slow->ice_bath filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals Under High Vacuum wash->dry end Obtain High-Purity Crystalline Solid dry->end

Caption: General workflow for purification by recrystallization.

Section 3: Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical step. The following tables provide standard starting conditions for TLC and HPLC analysis.

Table 1: Recommended TLC Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, cost-effective, and readily available.
Mobile Phase 30% Ethyl Acetate in HexanesProvides good separation for compounds of moderate polarity. Adjust ratio as needed.
Visualization 1. UV Light (254 nm) 2. Potassium Permanganate DipThe aromatic ring is UV active. The amine group will react with the KMnO₄ stain to give a yellow/brown spot.

Table 2: Recommended HPLC Conditions for Final Purity Analysis

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for purity analysis of small organic molecules.[12]
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape by ensuring consistent protonation of the amine.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[12]
Gradient 10% B to 90% B over 20 minutesA broad gradient ensures that both polar and non-polar impurities will be eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[12]
Detection UV at 254 nm or Diode Array Detector (DAD)The benzene ring provides strong absorbance. A DAD allows for peak purity analysis.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

References

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • Google Patents. (n.d.).
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • National Institutes of Health. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Reddit. (2022). Washing ester product with acid and base. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • IUCrData. (2016). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • MDPI. (2022). TLC in the Analysis of Plant Material. [Link]

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stability and storage conditions for Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-M2A45DEB-SS-202601

Introduction: Navigating the Stability of a Key Synthetic Intermediate

Welcome to the technical support guide for Methyl 2-amino-4,5-diethoxybenzoate (CAS No. 20197-71-1). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile substituted aniline in their synthetic workflows. While this compound is a valuable building block, particularly in the synthesis of pharmaceuticals like analgesics and anti-inflammatory drugs, its stability profile as an aromatic amine warrants careful consideration to ensure experimental reproducibility and the integrity of your results.[1]

It is important to note that comprehensive, publicly available stability data specifically for this compound is limited. Therefore, this guide synthesizes direct information where available with established principles from the broader class of substituted anilines. The recommendations provided are grounded in fundamental chemical principles governing the stability of aromatic amines and are designed to be a self-validating system for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The primary degradation pathway for this compound, like other anilines, is oxidation . The electron-rich aromatic ring, activated by the amino (-NH₂) and two electron-donating ethoxy (-OCH₂CH₃) groups, is susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to:

  • Light (UV radiation): Provides the energy to initiate oxidative reactions.

  • Heat: Increases the rate of chemical reactions, including oxidation.

  • Presence of metal ions: Can catalyze oxidation reactions.

The initial oxidation typically occurs at the nitrogen atom, potentially leading to the formation of colored impurities such as nitroso and nitro compounds, or coupling products like azoxybenzenes and azobenzenes, which are often highly colored (yellow, orange, or red).[2][3][4]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound in a cool, dark, and dry place . A controlled room temperature or refrigerated conditions (2-8°C) are ideal. While some suppliers may list ambient temperature storage, minimizing thermal stress is a key principle for preserving the long-term integrity of reactive intermediates.[5]

Q3: My solid this compound has developed a yellow or brownish tint. Is it still usable?

A3: The appearance of a yellow, orange, or brown color in a previously white or off-white solid is a common indicator of degradation, likely due to oxidation. While a slight discoloration may not significantly impact some applications, it signifies the presence of impurities. For sensitive applications, such as in late-stage pharmaceutical synthesis or quantitative assays, using discolored material is not recommended as the impurities could lead to side reactions, lower yields, and purification challenges. We strongly advise running a purity check (e.g., by HPLC, LC-MS, or TLC) before using discolored material.

Q4: Should I store the compound under an inert atmosphere?

A4: Yes, for optimal long-term stability, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is best practice. This minimizes contact with atmospheric oxygen, directly addressing the primary degradation pathway of oxidation. After each use, flush the container headspace with an inert gas before sealing.

Q5: How should I handle the compound in solution? Are solutions stable?

A5: Solutions of anilines can be less stable than the solid material, as the solvent can facilitate degradation.

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If a stock solution must be stored, keep it refrigerated (2-8°C) in a tightly sealed vial with minimal headspace, protected from light. Storage for more than a few days is not recommended without performing a stability study in your specific solvent system.

Troubleshooting Guide

Observed Issue Potential Cause Related to Stability Recommended Action & Explanation
Low yield in a reaction where the compound is a starting material. Degradation of the starting material.1. Assess Purity: Check the purity of your this compound using HPLC or TLC against a reference standard if available. The presence of multiple spots or peaks indicates impurities. 2. Use Fresh Material: If degradation is suspected, use a fresh, unopened bottle of the compound. 3. Re-purify: If fresh material is unavailable, consider recrystallization to purify the existing stock.
Appearance of unexpected, colored byproducts in the reaction mixture. Oxidized impurities in the starting material are participating in side reactions.1. Filter through a carbon/silica plug: A quick filtration of the starting material solution through a small plug of activated carbon or silica gel can sometimes remove highly colored, polar impurities. 2. Verify Storage: Confirm that your lab's storage conditions align with the recommendations (cool, dark, inert atmosphere). Improper storage is the most common cause of degradation.
Inconsistent results between experimental runs. Progressive degradation of the stock material over time.1. Implement an aliquoting strategy: Upon receiving a new bottle, divide the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to air and moisture. 2. Date all containers: Mark the date of receipt and the date of opening on all containers to track the age of the stock.

Data Summary & Key Parameters

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated) or Controlled Room TemperatureMinimizes thermal energy, slowing the rate of oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of degradation for anilines.[2][6]
Light Exposure Store in amber vials or in the darkPrevents photo-initiated oxidation.
Form SolidSolid form is generally more stable than solutions.
Moisture Store in a dry environment/desiccatorMoisture can facilitate certain degradation pathways.

Logical Workflow for Storage and Handling

Below is a decision-making workflow to ensure the stability and proper handling of this compound.

G start Receive / Use Compound is_long_term Long-Term Storage (>1 month)? start->is_long_term aliquot Aliquot into smaller vials under inert gas is_long_term->aliquot Yes short_term_store Store in original container at controlled room temp in the dark is_long_term->short_term_store No store_fridge Store at 2-8°C in the dark aliquot->store_fridge prep_solution Prepare Solution store_fridge->prep_solution short_term_store->prep_solution use_immediately Use solution immediately? prep_solution->use_immediately use_exp Proceed with Experiment use_immediately->use_exp Yes store_solution Store solution at 2-8°C in sealed amber vial. Use within 24-48h. use_immediately->store_solution No store_solution->use_exp

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of Methyl 2-amino-4,5-diethoxybenzoate. We will leverage data from its close analog, Methyl 2-amino-4,5-dimethoxybenzoate, to build a detailed prediction. Furthermore, we will compare the utility of ¹H NMR with other instrumental methods, namely ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic strategy for its characterization.

The Challenge: Characterizing a Novel Benzoate Ester

The primary analytical challenge with this compound is the absence of a published, validated ¹H NMR spectrum. This necessitates a predictive approach, grounded in the well-understood principles of NMR spectroscopy and supported by data from analogous structures. Our primary reference will be Methyl 2-amino-4,5-dimethoxybenzoate, for which some spectral data is available.

¹H NMR Spectral Analysis: A Tale of Two Analogs

The structural difference between the diethoxy and dimethoxy analogs is the substitution of two methoxy (-OCH₃) groups with two ethoxy (-OCH₂CH₃) groups on the benzene ring. This seemingly minor change has a predictable and informative impact on the ¹H NMR spectrum.

Reference Spectrum: Methyl 2-amino-4,5-dimethoxybenzoate

The ¹H NMR spectrum of Methyl 2-amino-4,5-dimethoxybenzoate in DMSO-d₆ has been reported with the following approximate chemical shifts:

  • δ 7.12 (s, 1H) : Aromatic proton.

  • δ 6.45 (s, 2H) : Amino (-NH₂) protons.

  • δ 6.36 (s, 1H) : Aromatic proton.

  • δ 3.74 (s, 6H) : Methoxy (-OCH₃) protons.

  • δ 3.64 (s, 3H) : Methyl ester (-COOCH₃) protons.

These assignments provide a baseline for predicting the spectrum of our target compound.

Predicted ¹H NMR Spectrum: this compound

By understanding the electronic effects of the substituents and spin-spin coupling rules, we can predict the ¹H NMR spectrum of this compound. The electron-donating nature of the amino and ethoxy groups will significantly shield the aromatic protons, shifting them upfield from the typical aromatic region of 7-8 ppm.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.2Singlet1HH-6This proton is ortho to the electron-withdrawing ester group, leading to a more downfield shift compared to H-3. The lack of adjacent protons results in a singlet.
~ 6.3 - 6.5Singlet1HH-3This proton is ortho to the strongly electron-donating amino group, causing significant shielding and an upfield shift. It appears as a singlet due to no adjacent proton neighbors.
~ 4.5 - 5.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad signal.
~ 4.0 - 4.2Quartet4H-OCH₂CH₃The methylene protons of the ethoxy groups are adjacent to an oxygen atom, deshielding them. They are split into a quartet by the neighboring methyl protons (n+1 rule, 3+1=4).
~ 3.8Singlet3H-COOCH₃The methyl ester protons are deshielded by the adjacent carbonyl and oxygen, appearing as a singlet.
~ 1.3 - 1.5Triplet6H-OCH₂CH₃The terminal methyl protons of the ethoxy groups are shielded. They are split into a triplet by the adjacent methylene protons (n+1 rule, 2+1=3).

The key distinguishing feature in the predicted spectrum is the appearance of a quartet and a triplet, characteristic of an ethyl group.[3] The coupling constant (J) for this splitting is typically around 7 Hz.

A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach is essential for unequivocal identification and is a cornerstone of analytical method validation in the pharmaceutical industry.[4][5][6][7]

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Precise proton environment, connectivity through coupling patterns, and stoichiometry via integration.Provides detailed structural information and is highly reproducible.Requires a relatively pure sample; sensitivity can be a limitation for trace analysis.
¹³C NMR Number of unique carbon atoms and their electronic environments.Complements ¹H NMR by providing the carbon skeleton.Lower sensitivity than ¹H NMR and typically requires longer acquisition times.
IR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast, non-destructive, and provides a unique fingerprint for the molecule.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and provides the molecular formula with high-resolution MS.Positional isomers can be challenging to differentiate by MS alone.[8][9][10]
In-depth Comparison:
  • ¹H NMR vs. ¹³C NMR : ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they offer a complete picture of the H-C framework of the molecule. For our target compound, ¹³C NMR would confirm the presence of the correct number of aromatic, ester, and ethoxy carbons.

  • NMR vs. IR Spectroscopy : IR spectroscopy would readily confirm the presence of key functional groups. For this compound, we would expect to see characteristic stretches for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), the C=O of the ester (around 1700-1730 cm⁻¹), and the C-O bonds of the ether and ester functionalities (around 1000-1300 cm⁻¹).[11][12][13] However, IR would not provide information on the substitution pattern of the benzene ring, which is a key strength of NMR.

  • NMR vs. Mass Spectrometry : High-resolution mass spectrometry would provide the exact molecular weight, allowing for the determination of the molecular formula (C₁₂H₁₇NO₄). The fragmentation pattern could also offer structural clues. However, MS would struggle to differentiate between, for example, this compound and Methyl 3-amino-4,5-diethoxybenzoate without specialized techniques.[8][9][10] ¹H NMR, with its distinct aromatic coupling patterns (or lack thereof in this predicted case), can easily distinguish between such isomers.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are crucial.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Processing : Perform a background subtraction using a spectrum of the empty ATR crystal.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition : Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis : Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Visualizing the Analytical Strategy

The following diagrams illustrate the molecular structure and a logical workflow for the comprehensive characterization of this compound.

cluster_mol This compound cluster_h1 H-6 cluster_h3 H-3 cluster_nh2 -NH2 cluster_och2 -OCH2CH3 cluster_cooch3 -COOCH3 cluster_ch3 -OCH2CH3 mol H6 ~7.1 ppm (s, 1H) H3 ~6.4 ppm (s, 1H) NH2 ~4.7 ppm (br s, 2H) OCH2 ~4.1 ppm (q, 4H) COOCH3 ~3.8 ppm (s, 3H) CH3 ~1.4 ppm (t, 6H)

Caption: Predicted ¹H NMR assignments for this compound.

G start Sample: this compound h_nmr ¹H NMR start->h_nmr ms HRMS start->ms ir IR Spectroscopy start->ir c_nmr ¹³C NMR h_nmr->c_nmr If needed for carbon skeleton structure_elucidation Structure Elucidation h_nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation c_nmr->structure_elucidation final_confirmation Confirmed Structure structure_elucidation->final_confirmation Consistent Data

Sources

13C NMR analysis of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 13C NMR Analysis of Methyl 2-amino-4,5-diethoxybenzoate: A Comparative Approach

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a substituted anthranilate derivative, presents a moderately complex substitution pattern on a benzene ring. This guide provides an in-depth analysis of its characterization using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a powerful tool for mapping the carbon skeleton of organic molecules.[1] We will explore the predicted 13C NMR spectrum, detail a robust experimental protocol, and objectively compare this technique with other viable analytical alternatives.

The Foundational Role of 13C NMR in Structural Chemistry

13C NMR spectroscopy operates on the principle of nuclear magnetic resonance, but focuses on the ¹³C isotope, which possesses a nuclear spin of 1/2.[2] Although ¹³C has a low natural abundance (about 1.1%), modern Fourier Transform (FT) NMR techniques allow for the routine acquisition of high-quality spectra.[3]

The power of 13C NMR lies in two key aspects:

  • Chemical Shift (δ): The position of a signal in the spectrum (measured in parts per million, ppm) is highly sensitive to the electronic environment of the carbon atom.[4] Electronegative atoms or electron-withdrawing groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield). This allows for the differentiation of carbons in various functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).[1][5] The typical range for 13C chemical shifts is broad, from 0 to over 220 ppm, which minimizes signal overlap, a common challenge in proton (¹H) NMR.[1][3]

  • Number of Signals: In a standard broadband proton-decoupled 13C NMR spectrum, each chemically non-equivalent carbon atom in a molecule produces a distinct signal.[1][2] This provides a direct count of the unique carbon environments within the molecule.

Unlike ¹H NMR, the integration of signal areas in 13C NMR is generally not reliable for quantitative analysis due to variations in relaxation times and the Nuclear Overhauser Effect (nOe).[1][3] However, the information gleaned from the chemical shifts and the number of signals is invaluable for structural confirmation.

Predicted 13C NMR Spectrum of this compound

To illustrate the utility of 13C NMR, we will first predict the spectrum for our target molecule. The structure of this compound is shown below.

Caption: Structure of this compound with carbon numbering.

Analysis of Expected Signals

The molecule lacks any plane of symmetry, meaning all 12 carbon atoms are chemically unique. Therefore, we expect to see 12 distinct signals in the broadband proton-decoupled 13C NMR spectrum.

Predicted Chemical Shifts (δ) in CDCl₃

The chemical shifts are predicted based on the known effects of substituents on a benzene ring and data from similar substituted benzoates.[6][7][8] The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are strong electron-donating groups (EDGs) through resonance, shielding the aromatic carbons (especially ortho and para positions). The methyl ester (-COOCH₃) group is an electron-withdrawing group (EWG).

Carbon Atom(s)Type of CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7Carbonyl (Ester)168 - 172Typical range for ester carbonyls.[8]
C4, C5Aromatic (C-O)145 - 155Strongly deshielded by directly attached, electronegative oxygen atoms.
C2Aromatic (C-N)140 - 150Deshielded by the attached nitrogen of the amino group.
C1Aromatic (Quaternary)115 - 125Shielded by the ortho -NH₂ and para -OCH₂CH₃ groups.
C6Aromatic (C-H)110 - 120Influenced by ortho and para electron-donating groups.
C3Aromatic (C-H)98 - 108Highly shielded due to being ortho to the strong -NH₂ and -OCH₂CH₃ donating groups.
C9, C11Methylene (-OCH₂)64 - 69Aliphatic carbon directly attached to an electronegative oxygen.
C8Methyl (-OCH₃)51 - 56Typical chemical shift for a methyl ester carbon.
C10, C12Methyl (-CH₃)14 - 16Standard upfield chemical shift for terminal aliphatic methyl groups.

Experimental Protocol and Workflow

Trustworthy data originates from a well-designed and meticulously executed experimental plan. The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77 ppm.[4][8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the spectrometer is calibrated to the solvent peak.[8]

  • Instrument Setup (for a typical 400-600 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Tune the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Experiment Type: Standard 1D ¹³C with broadband ¹H decoupling. This simplifies the spectrum by collapsing all C-H couplings into singlets and enhances signal intensity via the nOe.[3]

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including potential impurities, are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. This delay allows for the nuclei to return to equilibrium between pulses, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, multiple scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to its known chemical shift (e.g., 77.16 ppm).

    • Integrate the signals (for qualitative comparison) and pick the peaks, labeling them with their chemical shifts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire 1D 13C Spectrum (1024 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (TMS = 0 ppm) phase->calibrate analyze Peak Picking & Analysis calibrate->analyze

Caption: Standard workflow for 13C NMR sample analysis.

Comparison with Alternative Analytical Techniques

While 13C NMR is unparalleled for carbon skeleton mapping, a comprehensive analysis often involves orthogonal techniques. The choice of method depends on the analytical question being asked—be it structural confirmation, purity assessment, or quantification.

TechniquePrincipleStrengths for this MoleculeWeaknesses for this Molecule
13C NMR Spectroscopy Nuclear magnetic resonance of ¹³C nuclei- Unambiguous structural confirmation: Provides a direct map of the carbon framework.[5] - Isomer differentiation: Can easily distinguish between positional isomers.- Low sensitivity: Requires more sample and longer acquisition times compared to MS. - Not inherently quantitative: Standard spectra are not suitable for accurate concentration measurements.[1]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation by volatility and partitioning, followed by ionization and mass-to-charge ratio detection- High sensitivity: Excellent for trace analysis and impurity detection.[9] - Purity assessment: Can separate and identify volatile impurities. - Provides molecular weight: The mass spectrum confirms the molecular mass of the compound.- Requires volatility: Compound must be thermally stable and volatile. Derivatization may be needed.[9][10] - Limited structural information: Cannot definitively distinguish between isomers (e.g., 3,4-diethoxy vs. 4,5-diethoxy) without authentic standards.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by polarity and partitioning, followed by ionization and mass-to-charge ratio detection- Broad applicability: Suitable for non-volatile and thermally sensitive compounds.[11][12] - High sensitivity and selectivity: Ideal for detecting the compound in complex matrices (e.g., biological fluids).[12]- Ambiguous isomer identification: Like GC-MS, it cannot distinguish positional isomers based on mass alone. Retention time shifts may provide clues but are not definitive without standards.
FTIR (Fourier-Transform Infrared Spectroscopy) Absorption of infrared radiation by molecular vibrations- Functional group identification: Quickly confirms the presence of key functional groups (N-H stretch of amine, C=O stretch of ester, C-O stretches of ethers).- No skeletal information: Provides no information on the connectivity of atoms or the overall carbon skeleton.
Synergistic Application

For drug development professionals, these techniques are not mutually exclusive but complementary. An ideal characterization package for a new batch of this compound would involve:

  • 1H and 13C NMR: For definitive structural confirmation.

  • LC-MS or GC-MS: To confirm molecular weight and assess purity with high sensitivity.

  • FTIR: As a rapid check for the correct functional groups.

This multi-faceted approach ensures the identity, structure, and purity of the compound, fulfilling the stringent requirements of scientific and regulatory standards.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural analysis of this compound. By providing a direct count of non-equivalent carbons and detailed information about their chemical environments, it allows for confident confirmation of the molecular structure. While techniques like mass spectrometry offer superior sensitivity for purity analysis, they cannot match the definitive structural resolving power of NMR. Therefore, a comprehensive analytical strategy that leverages the strengths of each technique is the most robust approach for researchers in the chemical and pharmaceutical sciences.

References

  • Current time inform
  • Carbon-13 NMR Spectroscopy: Principles and Applic
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - Fiveable.
  • C-13 NMR Spectroscopy. Slideshare.
  • 13C n.m.r. studies. X.
  • Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Applications of 13C NMR. University of Cambridge.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(20), 4879-4890.
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Determination of Primary Arom
  • 13C NMR Chemical Shift.

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A Comparative Guide to the Mass Spectrometry of Methyl 2-amino-4,5-diethoxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmaceutical intermediates is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures and confirming identities. This guide provides an in-depth analysis of the expected mass spectral behavior of Methyl 2-amino-4,5-diethoxybenzoate, a key building block in medicinal chemistry. In the absence of a publicly available spectrum for this specific compound, we will conduct a comparative analysis based on the known mass spectrum of its close structural analog, Methyl 2-amino-4,5-dimethoxybenzoate, and related compounds. This approach, grounded in established fragmentation principles, offers a robust framework for interpreting experimental data.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules like this compound, it provides critical information for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns. The choice of ionization technique significantly influences the resulting mass spectrum.

  • Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. The resulting spectrum is rich in structural information, providing a unique "fingerprint" for the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly useful for analyzing larger or more polar molecules.[1][2] It typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, which is advantageous for determining the molecular weight. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to obtain structural information.[1][3]

Mass Spectral Data Analysis: A Comparative Approach

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC₁₂H₁₇NO₄239.27Amine, Ester, Di-ethoxy substituted benzene ring
Methyl 2-amino-4,5-dimethoxybenzoateC₁₀H₁₃NO₄211.21[5][6]Amine, Ester, Di-methoxy substituted benzene ring
BenzocaineC₉H₁₁NO₂165.19[7][8]Amine, Ester, Mono-substituted benzene ring
Predicted Electron Ionization (EI) Fragmentation of this compound

Based on the fragmentation of similar aromatic esters and amines, we can propose a likely fragmentation pathway for this compound under EI conditions. The molecular ion peak (M⁺˙) would be expected at m/z 239.

Key Predicted Fragments:

  • Loss of the methoxy group from the ester: A prominent fragment would likely arise from the cleavage of the O-CH₃ bond of the ester, resulting in an ion at m/z 208 ([M-OCH₃]⁺).

  • Loss of the methyl group from the ester: Cleavage of the C-O bond of the ester could lead to the loss of a methyl radical, producing a fragment at m/z 224 ([M-CH₃]⁺).

  • Cleavage of the ethoxy groups: The ethoxy side chains can undergo fragmentation. Loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 210. Subsequent loss of a second ethyl radical would lead to a fragment at m/z 181. Alpha-cleavage within the ethoxy group could lead to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z 224.

  • Fragments characteristic of the aromatic ring: The substituted benzene ring can also produce characteristic fragments.

The following diagram illustrates the predicted EI fragmentation pathway.

EI_Fragmentation M [M]⁺˙ m/z 239 F1 [M-OCH₃]⁺ m/z 208 M->F1 - •OCH₃ F2 [M-CH₃]⁺ m/z 224 M->F2 - •CH₃ F3 [M-C₂H₅]⁺ m/z 210 M->F3 - •C₂H₅ F4 [M-2C₂H₅]⁺ m/z 181 F3->F4 - •C₂H₅

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Comparison with Benzocaine

Benzocaine, a simpler structural analog, provides a valuable reference for the fragmentation of the aromatic amine ester core.[7][9] The EI mass spectrum of benzocaine shows a prominent molecular ion at m/z 165 and key fragments corresponding to the loss of the ethoxy group ([M-OC₂H₅]⁺ at m/z 120) and subsequent loss of CO ([M-OC₂H₅-CO]⁺ at m/z 92).[8] This established fragmentation pattern strengthens our predictions for the more complex diethoxy-substituted compound.

Experimental Protocols for Mass Spectrometry Analysis

To acquire high-quality mass spectral data for this compound, a standardized experimental approach is crucial. The following protocols outline the key steps for both EI and ESI analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for obtaining detailed fragmentation patterns for volatile and thermally stable compounds.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Prep Dissolve in volatile solvent Inject Injection Prep->Inject Column Separation on DB-5ms column Inject->Column Oven Temperature Programming Column->Oven Ionization Electron Ionization (70 eV) Oven->Ionization Analyzer Mass Analyzer (Quadrupole) Ionization->Analyzer Detector Detection Analyzer->Detector Data Data Detector->Data Mass Spectrum

Caption: Workflow for GC-MS analysis with Electron Ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This technique is well-suited for confirming the molecular weight and can be coupled with tandem MS for structural elucidation of less volatile or thermally labile compounds.[10][11]

Methodology:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 500.

  • Tandem MS (MS/MS) (Optional):

    • Select the protonated molecule ([M+H]⁺ at m/z 240) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate fragment ions.

LC_MS_Workflow cluster_prep_lc Sample Preparation cluster_lc LC Separation cluster_ms_esi MS Detection Prep_LC Dissolve in mobile phase Inject_LC Injection Prep_LC->Inject_LC Column_LC Separation on C18 column Inject_LC->Column_LC Gradient Gradient Elution Column_LC->Gradient Ionization_ESI Electrospray Ionization (ESI) Gradient->Ionization_ESI Analyzer_MS1 MS1: Precursor Ion Selection Ionization_ESI->Analyzer_MS1 Fragmentation Collision-Induced Dissociation (CID) Analyzer_MS1->Fragmentation Analyzer_MS2 MS2: Fragment Ion Analysis Fragmentation->Analyzer_MS2 Detector_MS Detection Analyzer_MS2->Detector_MS Data_MS Data_MS Detector_MS->Data_MS MS and MS/MS Spectra

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Conclusion

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging comparative data from its dimethoxy analog and the foundational fragmentation patterns of benzocaine, researchers can confidently interpret their experimental results. The detailed protocols for both GC-MS (EI) and LC-MS (ESI) offer practical starting points for method development. A thorough understanding of the principles of mass spectrometry and the predictable fragmentation of organic molecules is essential for the unambiguous structural confirmation of novel compounds in drug discovery and development.

References

  • ResearchGate. Electron ionization mass spectra of (a) N-acetylbenzocaine, (b) benzocaine, and (c) N-acetylbenzocaine-TMS derivative. [Link]

  • NIST. Benzocaine - Mass spectrum (electron ionization). [Link]

  • PubChem. Benzocaine | C9H11NO2 | CID 2337. [Link]

  • ResearchGate. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • PubMed. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

  • ACS Publications. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • PubMed Central. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. [Link]

  • Semantic Scholar. Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. [Link]

  • PubChem. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013. [Link]

  • NIST. 2-Amino-5-methylbenzoic acid - Mass spectrum (electron ionization). [Link]

  • PubMed Central. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. [Link]

  • NIST. Methyl 4(methylamino)benzoate - IR Spectrum. [Link]

  • NIST. Methylparaben - Mass spectrum (electron ionization). [Link]

  • NIST. Methyl 2,6-dihydroxy-4-methylbenzoate - Mass spectrum (electron ionization). [Link]

  • MassBank. Methionine. [Link]

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A Researcher's Guide to the Infrared Spectroscopy of Methyl 2-amino-4,5-diethoxybenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for elucidating the functional groups within a compound, thereby confirming its identity and purity. This guide provides an in-depth analysis of the expected IR spectrum of Methyl 2-amino-4,5-diethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach, drawing on established principles of IR spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features.

Introduction to the Vibrational Landscape of this compound

This compound is a multi-functionalized aromatic molecule. Its structure, as depicted below, incorporates a primary aromatic amine (-NH₂), a methyl ester (-COOCH₃), and two ethoxy (-OCH₂CH₃) groups attached to a benzene ring. Each of these functional groups possesses characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum. Understanding these individual contributions is key to interpreting the full spectrum of the molecule.

G A Sample Preparation B Grind 1-2 mg of sample with ~100 mg of dry KBr A->B C Press the mixture into a transparent pellet B->C D Instrument Setup E Acquire a background spectrum of the empty sample holder D->E F Data Acquisition G Place the KBr pellet in the sample holder F->G H Acquire the sample spectrum G->H I Data Processing J Subtract the background spectrum from the sample spectrum I->J K Perform baseline correction and peak picking J->K

Figure 2. Workflow for Acquiring an IR Spectrum using the KBr Pellet Method.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Ensure the this compound sample is dry and free of solvent.

    • Use high-purity, dry potassium bromide (KBr) powder. KBr is hygroscopic, so it should be stored in a desiccator and dried in an oven prior to use if necessary.

  • Grinding and Mixing:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the sample to the KBr in the mortar and grind the mixture until it is a fine, homogeneous powder. This step is crucial for obtaining a high-quality spectrum and minimizing scattering effects.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and compare them to the predicted values and reference spectra.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with characteristic absorption bands for its primary aromatic amine, methyl ester, dialkoxy ether, and substituted aromatic functionalities. By understanding the expected positions and intensities of these bands, researchers can confidently identify this molecule and assess its purity. The comparative analysis with structurally similar compounds, such as the dimethoxy analog, provides a robust framework for spectral interpretation. Adherence to proper experimental protocols will ensure the acquisition of high-quality data, a cornerstone of reliable chemical characterization.

References

  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Davis. IR Chart. [Link]

  • University of Calgary, Department of Chemistry. IR: amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Link]

  • University of Calgary, Department of Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

A Comparative Guide to HPLC Purity Analysis of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-amino-4,5-diethoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous and reliable analytical methods are paramount to ensure its quality by quantifying the main component and detecting any process-related impurities or degradation products.

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. The primary method detailed is a validated reversed-phase HPLC (RP-HPLC) approach with UV detection, prized for its accessibility and reliability in quality control settings. As a powerful alternative, a high-sensitivity Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method is presented, offering enhanced specificity and lower detection limits, which is particularly valuable during process development and for identifying unknown impurities. The experimental protocols are detailed with an emphasis on the scientific rationale behind the chosen parameters, ensuring a self-validating and reproducible system.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is adapted from established procedures for similar aromatic amine compounds and offers a reliable approach for routine purity analysis.[1][2] The principle of reversed-phase chromatography is to separate compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will therefore elute later.

Rationale for Method Parameters
  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound. The particle size of 5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid, is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC. The formic acid helps to protonate the amino group of the analyte, leading to sharper peaks and improved chromatographic performance. The gradient elution allows for the effective separation of impurities with a wide range of polarities.

  • Detection: UV detection at 254 nm is selected as aromatic compounds typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (e.g., PTFE, nylon)

2. Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.

3. Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Preparation of Solutions:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water, mix well, and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix well, and degas.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is in accordance with general chromatography guidelines.[3][4]

6. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for RP-HPLC Purity Analysis

prep Solution Preparation (Mobile Phases, Standard, Sample) hplc HPLC System (Column, Pump, Detector) prep->hplc Load equil System Equilibration hplc->equil ssi System Suitability Injection (n=5) equil->ssi analysis Sample Injection (n=2) ssi->analysis If RSD <= 2.0% data Data Acquisition & Integration analysis->data calc Purity Calculation (% Area) data->calc report Final Report calc->report

Caption: Workflow for RP-HPLC Purity Analysis of this compound.

Alternative Method: UHPLC-MS for Enhanced Specificity and Sensitivity

For a more comprehensive purity profile, especially during process development or for troubleshooting, a UHPLC-MS method is a superior alternative.[5][6] This technique couples the high separation efficiency of UHPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the detection and potential identification of trace-level impurities.

Rationale for Method Parameters
  • UHPLC: The use of sub-2 µm particle size columns in UHPLC provides significantly higher resolution and faster analysis times compared to conventional HPLC.

  • Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is ideal for analyzing polar compounds like this compound, as the amino group is readily protonated. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements for impurity identification.

Experimental Protocol

1. Materials and Reagents:

  • As per the RP-HPLC method, but using UHPLC/MS grade solvents.

2. Equipment:

  • UHPLC system coupled to a mass spectrometer with an ESI source.

3. Chromatographic and MS Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
5
7
7.1
9
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Scan Range m/z 100-1000

4. Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the main peak and any detected impurities, aiding in their identification.

Method Comparison

The choice between the two methods depends on the specific requirements of the analysis. For routine quality control, the RP-HPLC-UV method is often sufficient. For in-depth analysis and impurity identification, the UHPLC-MS method is more appropriate.

FeatureRP-HPLC-UVUHPLC-MS
Principle Chromatographic separation based on polarity, UV absorbance detection.High-resolution chromatographic separation, mass-based detection.
Sensitivity ModerateHigh
Specificity GoodExcellent
Run Time ~30 minutes~9 minutes
Impurity Identification Limited (based on retention time and UV spectra)Possible (based on accurate mass and fragmentation)
Cost & Complexity LowerHigher
Ideal Application Routine QC, Purity AssayImpurity profiling, Process development, Unknown identification
Decision Tree for Method Selection

start Analytical Goal routine Routine QC / Purity Assay? start->routine hplc Use RP-HPLC-UV Method routine->hplc Yes impurity Impurity ID / High Sensitivity Needed? routine->impurity No impurity->hplc No uhplc Use UHPLC-MS Method impurity->uhplc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both the RP-HPLC-UV and UHPLC-MS methods are valuable tools for the purity analysis of this compound. The choice of method should be guided by the specific analytical needs, balancing factors such as the required level of detail, sensitivity, and available resources. The methods presented here are robust and grounded in established chromatographic principles, providing a solid foundation for the quality assessment of this important pharmaceutical intermediate. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[7][8][9]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(18), 3218-3226. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). [Link]

  • Journal of Applied Pharmaceutical Science. (2014). DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations. [Link]

Sources

A Comparative Analysis for the Bench Scientist: Methyl 2-amino-4,5-diethoxybenzoate vs. Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the design of pharmaceutical intermediates and novel materials, the choice of starting materials is paramount. Substituted anthranilates, such as Methyl 2-amino-4,5-diethoxybenzoate and its more common analog, Methyl 2-amino-4,5-dimethoxybenzoate, serve as versatile scaffolds. While structurally similar, the subtle difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group can impart significant changes in physicochemical properties, influencing everything from solubility and reactivity to the biological activity of downstream products.

This guide provides an in-depth, objective comparison of these two analogs, grounded in experimental data and established chemical principles. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate building block for their synthetic campaigns.

Core Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between the two molecules lies in the nature of the alkyl chains on the ether functionalities at the C4 and C5 positions of the benzene ring. This seemingly minor alteration—substituting two methyl groups with two ethyl groups—has cascading effects on the molecule's physical characteristics.

The addition of two extra methylene (-CH₂-) groups in the diethoxy analog increases its molecular weight and carbon content. This generally leads to enhanced lipophilicity, a critical parameter in drug design that influences membrane permeability and protein binding. Consequently, we anticipate a lower solubility in polar solvents like water and potentially a higher affinity for nonpolar organic solvents compared to the dimethoxy variant.

The melting and boiling points are also affected. While boiling points consistently increase with molecular weight due to stronger van der Waals forces, melting points are more complex, being influenced by both intermolecular forces and the efficiency of crystal lattice packing. The data for the dimethoxy analog shows some variability, which can be attributed to different polymorphic forms or measurement conditions.[1][2][3]

PropertyMethyl 2-amino-4,5-dimethoxybenzoateThis compoundRationale for Difference
CAS Number 26759-46-6[4]183556-65-8Unique chemical identifiers.
Molecular Formula C₁₀H₁₃NO₄[4]C₁₂H₁₇NO₄Addition of two CH₂ groups.
Molecular Weight 211.22 g/mol [4]239.27 g/mol Increased mass from ethyl groups.
Appearance White to pale brown crystalline powder[3]Expected to be a similar crystalline solidGross morphology is typically retained.
Melting Point 125-133 °C[1][3]Not widely reported, but expected to be in a similar or slightly different range depending on crystal packing.Crystal lattice energy is affected by molecular shape and intermolecular forces.
Boiling Point 343.1 °C at 760 mmHg[1]Expected to be higher (>350 °C)Increased molecular weight leads to stronger van der Waals forces.
Solubility Very slightly soluble in water; soluble in alcohols and other organic solvents.[5]Expected to have lower aqueous solubility and higher solubility in nonpolar solvents (e.g., hexanes, toluene).Increased alkyl chain length enhances lipophilicity.

Synthesis and Reactivity Profile

Both compounds are typically synthesized via a common and reliable pathway: the catalytic reduction of their corresponding 2-nitro precursors. This transformation is highly efficient and a cornerstone of aromatic chemistry.

General Synthetic Pathway

The synthesis begins with the appropriately substituted 4,5-dialkoxy-2-nitrobenzoate. The critical step is the reduction of the nitro group (-NO₂) to an amine (-NH₂), which is most cleanly achieved through catalytic hydrogenation.

Synthesis Start Methyl 4,5-dialkoxy-2-nitrobenzoate (R = CH₃ or CH₂CH₃) Reagents + H₂ (gas) + Pd/C (catalyst) + Solvent (Methanol, Ethyl Acetate) Product Methyl 2-amino-4,5-dialkoxybenzoate Reagents->Product Catalytic Hydrogenation

Caption: General synthesis of dialkoxy anthranilates.

Causality in Experimental Design:

  • Choice of Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the ester or the aromatic ring.[6][7]

  • Hydrogen Source: Pressurized hydrogen gas is the classic reagent, offering clean conversion with water as the only byproduct.[6] Transfer hydrogenation using sources like ammonium formate can also be employed for setups where handling hydrogen gas is less convenient.

  • Solvent: Solvents like methanol or ethyl acetate are ideal as they readily dissolve the starting material and do not interfere with the catalytic process.[6]

In terms of reactivity, the electronic properties of the methoxy and ethoxy groups are very similar; both are strong electron-donating groups via resonance. Therefore, the reactivity of the aromatic ring towards electrophilic substitution and the basicity of the amino group are expected to be nearly identical. The primary difference may arise from steric effects. The slightly bulkier ethoxy groups could marginally hinder reactions at the adjacent C6 position or the amino group, though this effect is likely to be minimal in most cases.

Comparative Spectroscopic Fingerprints

While chemically similar, the two analogs are easily distinguished by standard spectroscopic methods. The key differences will appear in the signals corresponding to the alkoxy side chains.

Spectroscopic MethodExpected Features for Dimethoxy AnalogExpected Features for Diethoxy Analog
¹H NMR Two sharp singlets for the -OCH₃ groups (~3.8-3.9 ppm, 6H total). A singlet for the methyl ester (~3.7 ppm, 3H).Two overlapping quartets for the -OCH₂- protons (~4.0 ppm, 4H total). Two overlapping triplets for the -CH₃ protons (~1.4 ppm, 6H total). A singlet for the methyl ester (~3.7 ppm, 3H).
¹³C NMR Two signals for the -OCH₃ carbons (~56 ppm).Two signals for the -OCH₂- carbons (~64 ppm) and two signals for the terminal -CH₃ carbons (~15 ppm).
IR Spectroscopy C-O-C stretching frequencies characteristic of aryl methyl ethers (~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹).C-O-C stretching frequencies for aryl ethyl ethers will be in a similar region but may show slight shifts.
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z = 211.[8]Molecular Ion (M⁺) peak at m/z = 239.

Experimental Protocols for Comparative Analysis

To provide a practical basis for comparison, the following self-validating experimental protocols are described.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of the nitro precursor to the final amine product.

Objective: To synthesize Methyl 2-amino-4,5-dimethoxybenzoate from its corresponding nitro precursor. The same protocol is applicable to the diethoxy analog.

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10% w/w)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply or Ammonium Formate

  • Celite or a similar filter aid

Procedure:

  • Dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (e.g., 5.0 g) in a suitable solvent (e.g., 100 mL of Methanol) in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst (e.g., 250 mg) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This prevents the dry catalyst from reacting pyrophorically with the flammable solvent in the air.

  • Seal the vessel and purge the system several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature. Rationale: Vigorous stirring ensures good contact between the catalyst, substrate, and hydrogen gas for an efficient reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.[6]

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rationale: Celite provides a fine filtration medium that prevents the fine black palladium powder from passing through.

  • Wash the filter cake with a small amount of fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography to afford the pure Methyl 2-amino-4,5-dimethoxybenzoate as a crystalline solid.[9]

Protocol 2: Comparative Solubility Assessment

This protocol provides a semi-quantitative method to compare the solubility profiles of the two analogs.

Solubility_Workflow cluster_0 For Each Compound & Solvent A Add excess solid to a known volume of solvent (e.g., 1 mL) B Equilibrate at constant temperature (e.g., 25°C) with stirring for 24h A->B C Centrifuge to pellet undissolved solid B->C D Isolate a known volume of the supernatant C->D E Evaporate solvent from supernatant D->E F Weigh the residual solid mass E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for semi-quantitative solubility analysis.

Objective: To compare the solubility of the diethoxy and dimethoxy analogs in a polar (water), a polar protic (ethanol), and a nonpolar aprotic (hexanes) solvent.

Procedure:

  • For each solvent, place 1.0 mL into three separate, labeled vials.

  • To the first vial, add small, pre-weighed portions of Methyl 2-amino-4,5-dimethoxybenzoate, vortexing between additions, until a small amount of solid no longer dissolves. Record the total mass added.

  • Repeat step 2 for the diethoxy analog.

  • Repeat the experiment for each of the selected solvents.

  • Analysis: Compare the mass of each compound required to saturate the solution. A higher mass indicates greater solubility. It is expected that the diethoxy analog will show significantly lower solubility in water and higher solubility in hexanes compared to the dimethoxy analog, reflecting its increased lipophilicity.

Applications and Forward-Looking Insights

Both molecules are valuable intermediates. Methyl 2-amino-4,5-dimethoxybenzoate, for instance, is a known precursor in the synthesis of quinazoline derivatives, which form the core of many biologically active compounds, including the anticancer drug Gefitinib.[10]

The choice between the two analogs allows for a "lipophilicity tuning" strategy in drug discovery. By synthesizing a final drug candidate using the diethoxy analog instead of the dimethoxy one, a medicinal chemist can systematically increase the molecule's lipophilicity. This can have profound effects on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Increased Potency: Higher lipophilicity can lead to better penetration of cell membranes and stronger binding to hydrophobic pockets in target proteins.

  • Altered Metabolism: The presence of ethyl groups instead of methyl groups can change the sites and rates of metabolic breakdown by cytochrome P450 enzymes.

  • Modified Safety Profile: Changes in distribution and metabolism can impact the overall safety and side-effect profile of a drug.

Conclusion

This compound and Methyl 2-amino-4,5-dimethoxybenzoate are closely related chemical building blocks that offer a subtle yet powerful means of modulating molecular properties. The dimethoxy analog is more widely documented and commercially available, making it a default choice for many applications. However, for projects where enhanced lipophilicity, altered metabolic stability, or fine-tuning of solid-state properties is desired, the diethoxy analog presents a compelling and logical alternative. The synthetic accessibility of both compounds via a common pathway ensures that the choice can be driven by the desired final properties rather than by synthetic constraints. This guide empowers the bench scientist to look beyond the catalog standard and make a strategic choice grounded in the principles of physical organic chemistry.

References

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link][1]

  • Mosher Chemical. (n.d.). 2-Amino-4,5-Dimethoxy Methyl Benzoate. Retrieved from [Link][2]

  • Muthu, K., Vidyasagar, N., Khiste, R., & Jain, K. S. (2014). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Retrieved from [Link]

  • World Health Organization. (n.d.). Benzocaine (Benzocainum). Retrieved from [Link]

  • Weifang Anhe Chemical Co., Ltd. (2024, August 14). Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link][10]

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The Evolving Landscape of Substituted Benzoates: A Comparative Guide to the Biological Activity of Methyl 2-amino-4,5-dialkoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the substituted benzoate scaffold has emerged as a privileged structure, offering a versatile platform for the development of a wide array of biologically active molecules. This guide provides a comparative analysis of the biological activities of derivatives of methyl 2-amino-4,5-dialkoxybenzoates, with a primary focus on the well-studied dimethoxy analogue and a prospective look at its diethoxy counterpart. While specific experimental data on methyl 2-amino-4,5-diethoxybenzoate derivatives remains limited in publicly accessible literature, this guide will extrapolate potential activities based on the established biological profile of its close chemical cousins, providing a valuable resource for researchers navigating this promising chemical space.

The Core Scaffold: A Foundation for Diverse Biological Functions

The fundamental structure, methyl 2-amino-4,5-dimethoxybenzoate, is a readily available chemical intermediate. Its unique arrangement of an amino group, a methyl ester, and two methoxy groups on a benzene ring provides a rich template for chemical modification, leading to a diverse range of derivatives with varied pharmacological properties. These derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their role as kinase inhibitors.

The diethoxy analogue, this compound, represents a logical next step in the exploration of this scaffold. The substitution of methoxy groups with the bulkier and more lipophilic ethoxy groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, selectivity, or metabolic stability.

Comparative Biological Activities: Insights from Dimethoxy Derivatives and Beyond

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of substituted amino-benzoates and related heterocyclic compounds have demonstrated significant potential as anticancer agents. The core structure serves as a valuable starting point for the synthesis of molecules that can interfere with cancer cell proliferation, survival, and migration.

A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which shares structural motifs with substituted amino-benzoates, exhibited potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer).[1] One notable compound, 7b , displayed impressive IC50 values of 0.48 µM and 0.74 µM against MCF-7 and HeLa cells, respectively.[1]

Mechanism of Action: Further investigation into the cellular mechanisms of compound 7b in MCF-7 cells revealed its ability to:

  • Induce cell cycle arrest at the S phase.[1]

  • Trigger mitochondrial-related apoptosis by increasing reactive oxygen species (ROS) generation and decreasing the mitochondrial membrane potential.[1]

  • Modulate the expression of key apoptosis-related proteins, including the upregulation of Bax and downregulation of Bcl-2.[1]

  • Suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are crucial for cancer cell growth and survival.[1]

The following diagram illustrates the proposed mechanism of action for the anticancer activity of these derivatives.

anticancer_pathway Compound_7b Compound 7b RAS_Raf_MEK_ERK RAS/Raf/MEK/ERK Pathway Compound_7b->RAS_Raf_MEK_ERK inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Compound_7b->PI3K_AKT_mTOR inhibits Mitochondria Mitochondria Compound_7b->Mitochondria induces stress Cell_Proliferation Cell Proliferation RAS_Raf_MEK_ERK->Cell_Proliferation promotes PI3K_AKT_mTOR->Cell_Proliferation promotes Apoptosis Apoptosis ROS ROS Generation Mitochondria->ROS Bax Bax (pro-apoptotic) Mitochondria->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 downregulates Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Proposed anticancer mechanism of a 2-amino-pyrimidine derivative.

Comparative Insight for Diethoxy Derivatives: The increased lipophilicity of diethoxy derivatives could potentially enhance their cell membrane permeability, leading to improved intracellular accumulation and, consequently, more potent anticancer activity. However, this could also affect their solubility and off-target effects, necessitating careful experimental evaluation.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

The 2,4-diaminopyrimidine scaffold, often synthesized from amino-benzoate precursors, is a well-established core for the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Specifically, derivatives of 2,4-diaminopyrimidines have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is often overexpressed in various tumors.[2] The development of these inhibitors involves strategic modifications to the core structure to enhance selectivity and pharmaceutical properties.[2]

Furthermore, the diphenylaminopyrimidine core, another structure accessible from amino-benzoate starting materials, has been extensively used in the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK), which is a key target in B-cell malignancies.[3]

Extrapolation for Diethoxy Derivatives: The substitution pattern on the aniline ring of these kinase inhibitors is crucial for their activity and selectivity. It is plausible that incorporating diethoxy groups could modulate the binding affinity and selectivity profile of these inhibitors for their target kinases. This structural modification could lead to the discovery of novel kinase inhibitors with improved efficacy or a different spectrum of activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of substituted amino-benzoates have also been investigated for their anti-inflammatory properties. For instance, aminoacetyl derivatives of a related dimethoxy compound were tested for their anti-inflammatory and local anesthetic activities.[4]

More specifically, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and shown to exhibit anti-inflammatory activity by activating the NRF2 pathway.[5][6] NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation. These compounds were found to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2).[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema Test

A standard in vivo model to assess the anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rats or mice.[7][8]

Methodology:

  • Animal Grouping: Healthy albino mice or rats are divided into control, standard, and test groups.

  • Compound Administration: The test compound is administered intraperitoneally at various doses (e.g., 5, 25, and 125 mg/kg). The standard group receives a known anti-inflammatory drug like diclofenac, and the control group receives the vehicle.[7]

  • Induction of Inflammation: After a specific time (e.g., 30 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.[8]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Data Presentation: Anti-inflammatory Activity

Compound/TreatmentDose (mg/kg)% Inhibition of Edema (1h)% Inhibition of Edema (3h)% Inhibition of Edema (5h)
Test Compound (hypothetical)2545.2%58.9%63.1%
Diclofenac (Standard)1050.1%65.4%70.2%

Data is hypothetical and for illustrative purposes only, based on typical results from such assays.

The workflow for evaluating anti-inflammatory activity is depicted below.

anti_inflammatory_workflow Start Start: Test Compound Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Compound_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Measure_Edema Data_Analysis Data Analysis (% Inhibition) Measure_Edema->Data_Analysis Result Result: Anti-inflammatory Activity Data_Analysis->Result

Caption: Workflow for in vivo anti-inflammatory activity testing.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The search for new antimicrobial agents is a critical area of research. Heterocyclic derivatives synthesized from amino-benzoate precursors have shown promise in this regard. For example, newly synthesized imides and Schiff bases derived from ethyl 4-aminobenzoate were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Methodology (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Compound A166432
Test Compound B32>12864
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A2

Data is hypothetical and for illustrative purposes only.

Synthesis and Future Directions

The synthesis of methyl 2-amino-4,5-dimethoxybenzoate is well-established, typically involving the reduction of the corresponding nitro compound, methyl 4,5-dimethoxy-2-nitrobenzoate, using a palladium-carbon catalyst and hydrogen gas.[10] A similar synthetic route could likely be employed for the diethoxy analogue.

The exploration of this compound derivatives represents a promising avenue for drug discovery. The insights gained from its dimethoxy counterpart provide a strong rationale for investigating its potential in oncology, inflammation, and infectious diseases. Future research should focus on the synthesis of a library of diethoxy derivatives and their systematic evaluation in a battery of biological assays to elucidate their structure-activity relationships and identify lead compounds for further development.

Conclusion

While the direct biological data for this compound derivatives is not yet widely available, the extensive research on its dimethoxy analogue and other related substituted benzoates provides a compelling case for its potential as a versatile scaffold in medicinal chemistry. By leveraging the established knowledge base and employing rational drug design principles, researchers can unlock the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to inform and inspire further investigation into the biological activities of these intriguing molecules.

References

  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry (RSC Publishing). [Link]

  • New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Pharmaceutical Chemistry Journal. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3yl Butanoate. Pakistan Journal of Health Sciences. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

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A Comparative Guide to Ethoxy vs. Methoxy Substituted Aminobenzoates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of ethoxy- and methoxy-substituted aminobenzoates, focusing on ethyl 4-aminobenzoate (Benzocaine) and methyl 4-aminobenzoate. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these closely related chemical entities and their implications for performance in various applications, particularly as local anesthetics.

Introduction: The Significance of Alkoxy Substitution in Aminobenzoates

Para-aminobenzoic acid (PABA) derivatives are a cornerstone in medicinal chemistry, most notably as the scaffold for a class of local anesthetics.[1][2] The esterification of the carboxylic acid group with different alcohols, such as ethanol and methanol, yields compounds with distinct physicochemical properties that significantly influence their biological activity. The seemingly minor difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group can lead to notable variations in lipophilicity, protein binding, and ultimately, anesthetic potency and duration of action.[3] This guide will dissect these differences, providing both theoretical grounding and practical experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The first step in understanding the functional differences between ethyl 4-aminobenzoate and methyl 4-aminobenzoate is to examine their fundamental physicochemical properties. These characteristics are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.

PropertyEthyl 4-aminobenzoate (Benzocaine)Methyl 4-aminobenzoateReference(s)
Molecular Formula C₉H₁₁NO₂C₈H₉NO₂[4]
Molecular Weight 165.19 g/mol 151.16 g/mol [4]
Melting Point 88-90 °C110-111 °C[5]
Boiling Point ~310 °C~295 °C[5]
Water Solubility Sparingly solubleSlightly soluble[5]
logP (Octanol/Water) 1.861.4[6][7]
pKa 2.5 (at 25°C)2.38 (at 25°C)[5]

Table 1: Comparative Physicochemical Properties of Ethyl and Methyl 4-aminobenzoate.

The key differentiator evident from this data is the lipophilicity, as indicated by the logP value. Ethyl 4-aminobenzoate (Benzocaine) is more lipophilic than its methyl counterpart. This increased lipophilicity is a direct consequence of the larger ethyl group compared to the methyl group.

Structure-Activity Relationship (SAR) and Predicted Performance as Local Anesthetics

The principles of local anesthetic design and structure-activity relationships provide a framework for predicting how the observed physicochemical differences will translate into biological performance.

Local anesthetics exert their effect by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials.[8] The efficacy of a local anesthetic is governed by several factors, including its ability to permeate the lipid-rich nerve membrane to reach its binding site on the sodium channel.

Lipophilicity and Potency: Increased lipophilicity generally correlates with higher anesthetic potency.[3] This is because a more lipophilic molecule can more readily partition into the nerve membrane, achieving a higher concentration at the site of action. Based on its higher logP value, it is predicted that ethyl 4-aminobenzoate (Benzocaine) will be a more potent local anesthetic than methyl 4-aminobenzoate.

Duration of Action: The duration of action of a local anesthetic is influenced by its protein binding and its clearance from the site of administration. Higher lipophilicity often leads to increased protein binding and slower diffusion away from the nerve, resulting in a longer duration of action. Therefore, it is anticipated that ethyl 4-aminobenzoate will have a longer duration of anesthetic effect compared to methyl 4-aminobenzoate.

The following diagram illustrates the general mechanism of action for local anesthetics at the neuronal membrane.

LocalAnestheticMechanism cluster_membrane Nerve Cell Membrane cluster_channel Voltage-Gated Sodium Channel extracellular Extracellular Space intracellular Intracellular Space channel_ext External Pore channel_int Internal Pore (Binding Site) Na_ion_int Na+ channel_int->Na_ion_int Blocked LA_ext Local Anesthetic (Uncharged Form) LA_int_uncharged Local Anesthetic (Uncharged) LA_ext->LA_int_uncharged Diffusion across membrane LA_int_charged Local Anesthetic (Charged Form) LA_int_uncharged->LA_int_charged Equilibration (pKa dependent) LA_int_charged->channel_int Binds to and blocks channel Na_ion_ext Na+ Na_ion_ext->channel_ext Influx during action potential

Caption: Mechanism of local anesthetic action.

Experimental Protocols

To empirically validate the predicted differences in performance, the following detailed experimental protocols for the synthesis and biological evaluation of ethyl and methyl 4-aminobenzoate are provided.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of both aminobenzoate esters from p-aminobenzoic acid using the respective alcohol and an acid catalyst.[9][10][11][12][13]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol (for ethyl 4-aminobenzoate) or Methanol (for methyl 4-aminobenzoate)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12 mL of the corresponding absolute alcohol (ethanol or methanol) with magnetic stirring.

  • Acid Catalyst Addition: Cool the flask in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid dropwise with continuous stirring. A precipitate of the aminobenzoic acid salt may form.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction progresses.

  • Quenching and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 30 mL of ice-cold water.

  • Slowly add 10% sodium carbonate solution dropwise while stirring until the effervescence of CO₂ ceases and the pH of the solution is approximately 8. The free base of the ester will precipitate out as a white solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water.

  • Allow the product to air dry or dry in a desiccator. The purity can be further enhanced by recrystallization from a minimal amount of hot ethanol or methanol.

  • Characterization: Confirm the identity and purity of the synthesized ester by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy).

The following diagram outlines the Fischer esterification workflow.

FischerEsterification start Start dissolve Dissolve PABA in Alcohol (Ethanol or Methanol) start->dissolve add_acid Add conc. H₂SO₄ (catalyst) dissolve->add_acid reflux Reflux for 60-75 minutes add_acid->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with 10% Na₂CO₃ solution (to pH ~8) quench->neutralize precipitate Precipitation of Ester Product neutralize->precipitate filter Vacuum Filtration and Washing precipitate->filter dry Dry the Product filter->dry characterize Characterize Product (MP, NMR, IR) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of aminobenzoate esters.

Protocol 2: In Vivo Evaluation of Local Anesthetic Efficacy - Rat Sciatic Nerve Block Model

This protocol provides a framework for the comparative in vivo assessment of the anesthetic potency and duration of action of the synthesized esters.[8][14][15][16]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Synthesized ethyl 4-aminobenzoate and methyl 4-aminobenzoate

  • Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO)

  • Nerve stimulator

  • Insulated needle electrode

  • Hot plate or radiant heat source for sensory testing

  • Force gauge for motor function testing

Procedure:

  • Animal Preparation: Acclimate the rats to the testing procedures for several days prior to the experiment to minimize stress-induced variability.

  • Drug Preparation: Prepare sterile solutions of ethyl 4-aminobenzoate and methyl 4-aminobenzoate at various concentrations in the vehicle.

  • Nerve Block Administration:

    • Anesthetize the rat lightly with an inhalant anesthetic.

    • Identify the sciatic nerve using a nerve stimulator set to deliver a low current (e.g., 0.5 mA). A visible twitch of the hind paw indicates correct needle placement.

    • Inject a standardized volume (e.g., 0.2 mL) of the test compound solution around the sciatic nerve. A control group should receive an injection of the vehicle alone.

  • Assessment of Sensory Block:

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, assess the sensory block by measuring the paw withdrawal latency to a noxious thermal stimulus (e.g., a hot plate set to 52°C).

    • An increase in withdrawal latency indicates a sensory block. The duration of the sensory block is the time taken for the withdrawal latency to return to baseline.

  • Assessment of Motor Block:

    • At the same time intervals, evaluate the motor block by measuring the grip strength of the hind paw using a force gauge or by observing the ability of the rat to ambulate.

    • A decrease in grip strength or impaired movement indicates a motor block. The duration of the motor block is the time taken for motor function to return to normal.

  • Data Analysis:

    • Plot the mean withdrawal latency and motor function scores against time for each compound and concentration.

    • Calculate the area under the curve (AUC) for both sensory and motor block to quantify the overall anesthetic effect.

    • Compare the potency (concentration required to produce a 50% effect, EC₅₀) and duration of action for the ethoxy and methoxy substituted aminobenzoates.

Conclusion

The comparative analysis of ethoxy and methoxy substituted aminobenzoates reveals that even subtle structural modifications can have a significant impact on their physicochemical properties and, consequently, their biological activity. The increased lipophilicity of ethyl 4-aminobenzoate (Benzocaine) compared to methyl 4-aminobenzoate strongly suggests a higher potency and longer duration of action as a local anesthetic. The provided experimental protocols offer a robust framework for researchers to empirically validate these predictions and to further explore the structure-activity relationships within this important class of compounds. This guide serves as a valuable resource for the rational design and development of new aminobenzoate-based therapeutic agents.

References

  • Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com. (2020, March 31). Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. (2021, August 18). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (n.d.). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Synthesis of Novel Benzocaine and Procaine Glycodrugs. (2024, November 14). MDPI. Retrieved from [Link]

  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity | Semantic Scholar. (2021, August 18). Semantic Scholar. Retrieved from [Link]

  • | Synthesis, physicochemical properties and biological activity of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Benzocaine Synthesis: Fischer Esterification Lab Report. (n.d.). Studylib. Retrieved from [Link]

  • Synthesis of Benzocaine by Nicholas Fitz on Prezi. (n.d.). Prezi. Retrieved from [Link]

  • [PDF] Neurologic Evaluation of the Rat during Sciatic Nerve Block with Lidocaine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. (1992, December). PubMed. Retrieved from [Link]

  • Neurologic evaluation of the rat during sciatic nerve block with lidocaine. (n.d.). PubMed. Retrieved from [Link]

  • Effects of peripheral nerve block adjuvants with and without local anesthetic on ex vivo rodent nerve A-alpha/beta, A-delta, and C fiber activity | Regional Anesthesia & Pain Medicine. (2026, January 15). BMJ. Retrieved from [Link]

  • Use-dependent inhibition of Na+ currents by benzocaine homologs. (n.d.). PMC. Retrieved from [Link]

  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2018, July 16). PMC. Retrieved from [Link]

  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Experiment 3. Ester Formation: Preparation of Benzocaine. II. The Mechanism for the Acid-catalyzed Esterification [Commonly refe. (2011, May 10). umich.edu. Retrieved from https://deepblue.lib.umich.edu/bitstream/handle/2027.42/142202/exp3.pdf
  • Chemical Properties of benzocaine (CAS 94-09-7). (n.d.). Cheméo. Retrieved from [Link]

  • Effects of benzocaine and its isomers on sodium permeability and steady state sodium inactivation in the myelinated nerve, obtained by an improved dissection technique. (n.d.). PubMed. Retrieved from [Link]

  • Showing Compound Benzocaine (FDB023574). (2011, September 21). FooDB. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (n.d.). PMC. Retrieved from [Link]

  • Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity. (n.d.). NIH. Retrieved from [Link]

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  • (PDF) Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. (2014, October 29). ResearchGate. Retrieved from [Link]

  • The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. (n.d.). PubMed. Retrieved from [Link]

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  • Summary of duration of sciatic nerve blockade following injection of encapsulated local anesthetic agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). (n.d.). ResearchGate. Retrieved from [Link]

  • Review of local anaesthetic agents. (n.d.). Retrieved from [Link]

  • LOCAL ANESTHETIC ACTIVITY OF P-AMINOBENZOHYDROXAMIC ACID IN COMPARISON TO BENZOCAINE. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl P-Aminobenzoate. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. (n.d.). PubMed Central. Retrieved from [Link]

  • Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear. (n.d.). Retrieved from [Link]

  • Duration of analgesia after forefoot surgery compared between an ankle and a sciatic nerve block at the popliteal crease: A randomised controlled single-blinded trial. (2024, January 1). PubMed. Retrieved from [Link]

  • Comparison of the Analgesic Duration Using Ultrasound-guided Popliteal Sciatic Nerve Block between Diabetics with Neuropathy and Nondiabetics without Neuropathy. (2024, September 14). PMC. Retrieved from [Link]

  • Prolonging peripheral nerve block duration: Current techniques and future perspectives. (2025, February 25). PMC. Retrieved from [Link]

  • Which Ultrasound-Guided Sciatic Nerve Block Strategy Works Faster? Prebifurcation or Separate Tibial-Peroneal Nerve Block? A Randomized Clinical Trial. (2017, July 24). PubMed Central. Retrieved from [Link]

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analytical techniques for the characterization of 2-amino-4,5-diethoxy-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Analytical Characterization of 2-Amino-4,5-diethoxy-benzoic Acid Methyl Ester

For researchers and professionals in drug development, the rigorous characterization of chemical entities is a foundational requirement for ensuring purity, confirming identity, and establishing a baseline for further studies. This guide provides an in-depth comparison of the essential (C₁₂H₁₇NO₄, Mol. Wt.: 239.27 g/mol ), a substituted aminobenzoate with potential applications in pharmaceutical synthesis. We will explore the core methodologies, delve into the rationale behind their application, and present standardized protocols to ensure reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-amino-4,5-diethoxy-benzoic acid methyl ester, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices
  • ¹H NMR is employed to identify the number and types of hydrogen atoms (protons). Chemical shifts indicate the electronic environment of each proton, while spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for the assembly of molecular fragments.

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is characteristic of its functional group (e.g., carbonyl, aromatic, aliphatic), providing a carbon "blueprint" of the structure.

Predicted ¹H and ¹³C NMR Spectral Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CH (position 3)~6.5 ppm (singlet)~100 ppm
Aromatic CH (position 6)~7.4 ppm (singlet)~115 ppm
NH₂ ~4.5 ppm (broad singlet)N/A
Ester OCH₃ ~3.8 ppm (singlet)~52 ppm
Ethoxy OCH₂ ~4.0-4.1 ppm (two quartets)~64 ppm
Ethoxy CH₃ ~1.4 ppm (two triplets)~15 ppm
Aromatic C -NH₂N/A~140 ppm
Aromatic C -OEt (x2)N/A~148, ~150 ppm
Aromatic C -COOCH₃N/A~110 ppm
Ester C =ON/A~168 ppm
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (0-220 ppm) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in 0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire ¹H & ¹³C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Analyze H->I

NMR analysis workflow from sample preparation to spectral analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in characterization is to confirm the molecular weight of the compound, providing definitive evidence of its elemental composition.

Causality Behind Experimental Choices

The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy method that often causes extensive fragmentation, providing a "fingerprint" of the molecule's structure. In contrast, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred for unambiguously determining the molecular weight, as they typically leave the molecular ion intact. For this compound, ESI would be ideal, likely showing the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₇NO₄

  • Monoisotopic Mass: 239.1158 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 240.1236 m/z

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected m/z of the protonated molecule (e.g., 100-500 m/z).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry can be used to confirm the elemental composition by comparing the measured accurate mass to the theoretical mass.

MS_Workflow A Prepare Dilute Solution (~10 µg/mL) B Direct Infusion into ESI Source A->B C Ionization (Molecule -> [M+H]⁺) B->C D Mass Analysis (m/z Separation) C->D E Detection & Spectrum Generation D->E

Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of a compound and quantifying impurities.[1] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Causality Behind Experimental Choices

A reversed-phase HPLC method, using a nonpolar C18 stationary phase and a polar mobile phase, is the logical choice for a moderately polar molecule like 2-amino-4,5-diethoxy-benzoic acid methyl ester.[1][2] UV detection is suitable due to the presence of the aromatic chromophore. A gradient elution (where the mobile phase composition changes over time) is often employed to ensure that both polar and nonpolar impurities can be effectively separated and detected within a reasonable timeframe.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL and filter through a 0.45 µm syringe filter.[1][3]

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

HPLC_Workflow A Prepare Sample Solution (0.5 mg/mL) & Filter B Inject into HPLC System A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (254 nm) C->D E Chromatogram Generation D->E F Integrate Peaks & Calculate % Purity E->F

General workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and simple method for confirming the presence of key functional groups.

Causality Behind Experimental Choices

This technique serves as a quick qualitative check. For the target molecule, we expect to see characteristic absorptions for the primary amine (N-H stretches), the ester carbonyl (C=O stretch), the ether linkages (C-O stretches), and the aromatic ring. The presence of all these bands provides strong evidence that the desired molecular scaffold has been successfully synthesized.[4]

Predicted FTIR Absorption Bands
Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Reference
Primary AmineN-H Stretch3350-3450 (two bands)[5]
Aromatic/AliphaticC-H Stretch2850-3100
Ester CarbonylC=O Stretch~1710[6]
Primary AmineN-H Bend~1620[5]
Aromatic RingC=C Bends1500-1580
Ether & EsterC-O Stretch1100-1300 (strong)[7]
Experimental Protocol: FTIR (ATR) Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the key absorption bands and correlate them with the expected functional groups.

Comparison of Analytical Techniques

Technique Primary Information Provided Key Advantage Limitation
NMR Spectroscopy Definitive molecular structure and connectivityUnparalleled structural detailRequires relatively large sample amount; longer acquisition time
Mass Spectrometry Molecular weight and elemental formulaHigh sensitivity; confirms identityProvides little information on isomerism or connectivity
HPLC Purity and quantification of impuritiesHigh resolution and quantitative accuracyDoes not provide structural information on its own
FTIR Spectroscopy Presence of functional groupsFast, simple, and requires minimal sampleProvides only qualitative information on functional groups

By employing this multi-technique approach, researchers can confidently establish the identity, structure, and purity of 2-amino-4,5-diethoxy-benzoic acid methyl ester, ensuring the quality and reliability of materials used in research and development.

References

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  • ResearchGate. (2024, May). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from ResearchGate. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from Eureka. Available at: [Link]

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  • MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][8]diazepin-2-ylamino)benzoate. Retrieved from MDPI. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-amino-4,5-diethoxybenzoate, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, the procedures outlined here are based on best practices for handling analogous aromatic amines and the overarching guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on data from similar compounds, such as Methyl 2-amino-4,5-dimethoxybenzoate, it is prudent to handle this compound as a substance that may cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Aromatic amines as a class of compounds can also pose significant risks to human health and the environment, including potential carcinogenicity and mutagenicity.[3][4][5] Therefore, stringent adherence to PPE protocols is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]To prevent contact with the eyes, as analogous compounds are known to cause serious eye irritation.[1][2][7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as similar compounds are classified as skin irritants.[1][2][7]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes or spills.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling large quantities, generating dust, or if ventilation is inadequate.[6]To prevent inhalation of dust or aerosols, as related compounds may cause respiratory irritation.[1][7]
Part 2: Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[8][9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Diagram 1: Waste Segregation Workflow

cluster_0 Step 1: Generation Point cluster_1 Step 2: Waste Determination cluster_2 Step 3: Segregation & Containerization cluster_3 Step 4: Labeling Unused Product Unused Product Hazardous Waste Determination Hazardous Waste Determination Unused Product->Hazardous Waste Determination Contaminated Materials Contaminated Materials Contaminated Materials->Hazardous Waste Determination Solid Waste Container Solid Waste Container Hazardous Waste Determination->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Hazardous Waste Determination->Liquid Waste Container Liquid (if dissolved) Hazardous Waste Label Hazardous Waste Label Solid Waste Container->Hazardous Waste Label Liquid Waste Container->Hazardous Waste Label

Caption: Workflow for proper segregation and containerization of this compound waste.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container : Use a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.[8] The container must have a secure, tight-fitting lid to prevent leaks or spills.[9]

  • Segregate Waste Streams :

    • Solid Waste : Collect un-used or expired this compound, as well as contaminated items such as weigh boats, gloves, and paper towels, in a designated solid hazardous waste container.[8]

    • Liquid Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible solvents.[8]

  • Label the Container : As soon as the first item of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag.[11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The specific hazards (e.g., "Irritant")

  • Keep Containers Closed : Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[13]

  • Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA should be in a secondary containment tray to capture any potential leaks.

Part 3: Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[11] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[14]

Diagram 2: Disposal Decision Tree

Waste Generated Waste Generated Is it a Hazardous Waste? Is it a Hazardous Waste? Waste Generated->Is it a Hazardous Waste? Manage as Hazardous Waste Manage as Hazardous Waste Is it a Hazardous Waste?->Manage as Hazardous Waste Yes Non-Hazardous Disposal Non-Hazardous Disposal Is it a Hazardous Waste?->Non-Hazardous Disposal No Contact EHS for Pickup Contact EHS for Pickup Manage as Hazardous Waste->Contact EHS for Pickup

Caption: Decision-making process for the disposal of this compound.

Disposal Protocol:

  • Hazardous Waste Determination : The generator of the waste is legally responsible for determining if it is a hazardous waste.[13] Given the characteristics of similar aromatic amines, it is highly likely that this compound waste will be classified as hazardous.

  • Accumulation : Accumulate the hazardous waste in the properly labeled container in your laboratory's SAA.

  • Request for Pickup : Once the container is full, or before the accumulation time limit is reached (this varies depending on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11]

  • Professional Disposal : Your EHS department will then transport the waste to a licensed hazardous waste disposal facility.[9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9] Improper disposal can lead to significant environmental contamination and regulatory penalties.[3][5]

Part 4: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill : For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Clean the Area : Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Dispose of Cleanup Materials : All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • USA-Scientific. OSHA Standards to Know Before Starting Your Lab. [Link]

  • ASPR. OSHA Standards for Biological Laboratories. [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. [Link]

  • United States Environmental Protection Agency (EPA). Managing Hazardous Waste at Academic Laboratories Rulemaking. [Link]

  • National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • American Chemical Society (ACS). BetterGuide to minimizing waste in laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • TriHaz Solutions. Laboratory Hazardous Waste: What You and Your Staff Need to Know. [Link]

  • Lab Manager. Hazardous Waste Management in the Laboratory. [Link]

  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • NY.gov. Lab Waste Management and RCRA Updates for Colleges and Universities. [Link]

  • United States Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • eCFR. 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • United States Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Montana State University. Hazardous Waste Disposal Procedures. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-amino-4,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and logistical information for the safe handling of Methyl 2-amino-4,5-diethoxybenzoate. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Immediate Safety and Hazard Assessment

This compound, as an aromatic amine, should be handled with care. Based on its analogue, Methyl 2-amino-4,5-dimethoxybenzoate, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent exposure through dermal contact, ocular contact, and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Fully buttoned laboratory coat.Recommended to perform in a chemical fume hood or ventilated balance enclosure. If not possible, an N95-rated respirator is advised.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood.
Running Reactions and Work-ups Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Inspect gloves regularly for any signs of degradation.Chemical-resistant laboratory coat.All operations should be performed within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.A minimum of a half-mask respirator with P100 filters. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.
The "Why" Behind the PPE Choices:
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles to form a seal around the eyes. A face shield provides an additional layer of protection against splashes, especially during solution transfers and reaction work-ups.

  • Hand Protection: Aromatic amines can be absorbed through the skin.[3] Nitrile or neoprene gloves provide a suitable barrier. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid contaminating your hands.

  • Body Protection: A standard laboratory coat may not be sufficient to protect against significant splashes of solutions containing this compound. A chemical-resistant coat or apron provides an impermeable barrier.

  • Respiratory Protection: The potential for respiratory irritation from inhaling the powdered form of this compound makes it imperative to handle it in a ventilated enclosure.[1][4] If engineering controls are not sufficient, a properly fitted respirator is essential.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Ventilation: All work with this compound, from weighing to reaction quenching, must be conducted in a properly functioning chemical fume hood.

  • Storage: Store the chemical in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Spill Management:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For solid spills, gently sweep up the material to avoid generating dust and place it into a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_verification Final Check start Identify Task: Handling this compound task_type What is the scale and nature of the task? start->task_type small_scale Small Scale / Weighing: - Safety Glasses - Nitrile Gloves - Lab Coat - Fume Hood/Ventilated Enclosure task_type->small_scale Small Scale (mg quantities) solution_work Solution Work / Reactions: - Chemical Goggles & Face Shield - Nitrile Gloves - Chemical Resistant Coat - Fume Hood task_type->solution_work Wet Chemistry (solutions, reactions) spill_cleanup Spill Cleanup: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical Resistant Suit - Respirator task_type->spill_cleanup Spill or Uncontrolled Release final_check Are all exposure routes (dermal, ocular, inhalation) adequately protected? small_scale->final_check solution_work->final_check spill_cleanup->final_check proceed Proceed with Caution final_check->proceed Yes reassess Re-evaluate PPE Selection final_check->reassess No reassess->task_type

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.